molecular formula C5H9NO2 B102186 5-Hydroxypiperidin-2-one CAS No. 19365-07-2

5-Hydroxypiperidin-2-one

Katalognummer: B102186
CAS-Nummer: 19365-07-2
Molekulargewicht: 115.13 g/mol
InChI-Schlüssel: GPRZVNYVEZZOKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxypiperidin-2-one is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-hydroxypiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-4-1-2-5(8)6-3-4/h4,7H,1-3H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRZVNYVEZZOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463978
Record name 5-hydroxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19365-07-2
Record name 5-hydroxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxypiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxypiperidin-2-one: Physicochemical Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Hydroxypiperidin-2-one. The information is curated to support research, and drug development activities. This document summarizes key quantitative data, outlines detailed experimental methodologies, and presents critical biological pathways and experimental workflows through structured diagrams.

Physicochemical Properties

This compound, a heterocyclic organic compound, is a valuable chiral building block in medicinal chemistry and an intermediate in key biological pathways.[1] Its properties, particularly those of its enantiomers, are of significant interest in the synthesis of complex molecules.

Physical Properties

The physical characteristics of this compound are summarized in the table below. The data primarily pertains to the (R)-enantiomer, which is more commonly documented.

PropertyValueNotes
Appearance White to off-white solid
Melting Point 144-146 °CFor the (R)-enantiomer.
Boiling Point 352.3 ± 35.0 °CPredicted value.
Density 1.199 ± 0.06 g/cm³Predicted value.
Solubility Slightly soluble in DMSO and Methanol.Quantitative data is not readily available.
Chemical Properties

The chemical properties of this compound are presented below, providing insight into its molecular structure and reactivity.

PropertyValue
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
pKa 14.21 ± 0.20
CAS Number 19365-07-2 ((R)-enantiomer)

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. This section outlines methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of (R)-5-Hydroxypiperidin-2-one from L-Glutamic Acid

A plausible synthetic route starting from the readily available chiral precursor, L-glutamic acid, is described below. This method involves a multi-step process including cyclization, reduction, and protection/deprotection steps.

Materials:

  • L-Glutamic acid

  • Thionyl chloride

  • Methanol

  • Sodium borohydride

  • Boron trifluoride etherate

  • Suitable protecting agent (e.g., Boc anhydride)

  • Sodium hydroxide

  • Hydrochloric acid

  • Organic solvents (e.g., THF, Dichloromethane, Ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Esterification of L-Glutamic Acid: L-glutamic acid is first converted to its dimethyl ester by reacting with methanol in the presence of an acid catalyst like thionyl chloride.

  • Cyclization to Pyroglutamate: The resulting diester is then cyclized to form dimethyl pyroglutamate.

  • Reduction of the Ester: The pyroglutamate is selectively reduced to the corresponding alcohol, 5-hydroxyprolinol, using a reducing agent such as sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate.

  • Lactam Formation: The amino alcohol is then induced to form the lactam, this compound. This can be achieved through various methods, including enzymatic catalysis or chemical methods involving protection of the amine, oxidation, and subsequent deprotection.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

Determination of Melting Point

The melting point is a critical indicator of purity.

Apparatus:

  • Melting point apparatus

  • Capillary tubes

  • Thermometer

Procedure:

  • A small amount of the dried, purified this compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

Characterization by Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum is recorded on an NMR spectrometer (e.g., 400 MHz). Expected signals would include multiplets for the methylene protons of the piperidine ring, a signal for the methine proton adjacent to the hydroxyl group, and a broad singlet for the amide proton.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is recorded. Expected signals would include those for the carbonyl carbon, the carbon bearing the hydroxyl group, and the other methylene carbons of the ring.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • A small amount of the solid sample is analyzed using an FTIR spectrometer, typically as a KBr pellet or using an ATR accessory.

  • Characteristic absorption bands are expected for the N-H stretch of the amide (around 3200 cm⁻¹), the C=O stretch of the lactam (around 1650 cm⁻¹), and the O-H stretch of the alcohol (a broad band around 3400 cm⁻¹).

Mass Spectrometry (MS):

  • The molecular weight and fragmentation pattern are determined using a mass spectrometer, for instance, with electrospray ionization (ESI).

  • The expected molecular ion peak [M+H]⁺ would be at m/z 116.1. Characteristic fragmentation would involve the loss of water and cleavage of the piperidine ring.

Biological and Synthetic Relevance

This compound is a molecule of considerable interest due to its role as a precursor in biosynthetic pathways and its utility as a versatile building block in the synthesis of pharmaceuticals.

Role in Biosynthesis

(R)-5-Hydroxypiperidin-2-one is an intermediate in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline, starting from L-glutamic acid.[1]

Biosynthesis_Pathway glutamate L-Glutamic Acid intermediate1 Glutamate-5-semialdehyde glutamate->intermediate1 P5CS p5c Δ¹-Pyrroline-5-carboxylate intermediate1->p5c Spontaneous proline Proline p5c->proline P5CR hydroxypiperidinone This compound p5c->hydroxypiperidinone Enzymatic conversion gaba_intermediate Intermediates hydroxypiperidinone->gaba_intermediate Multiple Steps gaba GABA gaba_intermediate->gaba

Biosynthesis of Proline and GABA
Application in Pharmaceutical Synthesis

The chiral nature of this compound makes it a valuable starting material for the enantioselective synthesis of various pharmaceutical agents.[1] Its functional groups, the hydroxyl and the lactam, provide handles for diverse chemical modifications.

Experimental and Analytical Workflow

A typical workflow for the synthesis and characterization of this compound is outlined below.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_application Further Applications start Starting Material (e.g., L-Glutamic Acid) reaction Multi-step Synthesis start->reaction purification Column Chromatography reaction->purification mp Melting Point Determination purification->mp solubility Solubility Screening mp->solubility nmr NMR Spectroscopy (¹H, ¹³C) solubility->nmr ftir FTIR Spectroscopy nmr->ftir ms Mass Spectrometry ftir->ms bioactivity Biological Activity Screening ms->bioactivity synthesis Chiral Synthesis Intermediate ms->synthesis

General Experimental Workflow

References

(R)-5-Hydroxypiperidin-2-one: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (R)-5-Hydroxypiperidin-2-one, a pivotal chiral building block in medicinal chemistry and a key intermediate in various biological pathways. This document outlines its fundamental molecular characteristics, detailed experimental protocols for its synthesis and analysis, and its role in significant signaling pathways.

Core Molecular Data

(R)-5-Hydroxypiperidin-2-one is a derivative of piperidine featuring a hydroxyl group at the 5-position and a carbonyl group at the 2-position of the ring. Its specific stereochemistry makes it a valuable asset in the synthesis of enantiomerically pure pharmaceuticals.

PropertyValueCitations
Molecular Formula C₅H₉NO₂[1][2][3][4]
Molecular Weight 115.13 g/mol [1][2][3][4]
CAS Number 19365-07-2[1][2][3]
Melting Point 144-146 °C[1]
Boiling Point 352.3 °C at 760 mmHg[1]
Density 1.199 g/cm³[1]

Role in Biosynthetic Pathways

(R)-5-Hydroxypiperidin-2-one serves as a crucial intermediate in the biosynthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline.[1] Its unique structure allows it to participate in key metabolic transformations within the central nervous system. This involvement makes it a compound of interest for the development of novel therapeutics targeting neurological disorders.[1]

GABAPathway Glutamic_acid Glutamic Acid R_5_H (R)-5-Hydroxypiperidin-2-one Glutamic_acid->R_5_H Biosynthesis Intermediate GABA GABA R_5_H->GABA Precursor to Proline Proline R_5_H->Proline Precursor to

Caption: Biosynthetic role of (R)-5-Hydroxypiperidin-2-one.

Experimental Protocols

The synthesis and application of (R)-5-Hydroxypiperidin-2-one are central to various research and development endeavors. The following section details a generalized experimental protocol for its synthesis, drawing from established methodologies in organic chemistry.

Synthesis of Chiral Lactams

A common application of (R)-5-Hydroxypiperidin-2-one is in the synthesis of more complex chiral molecules. For instance, a general procedure for the conversion of a symmetrical ketone to an enantiomerically pure lactam can be adapted.[5][6]

Objective: To synthesize an enantiomerically enriched substituted lactam using a chiral auxiliary derived from a hydroxyalkyl azide.

Materials:

  • 4-substituted cyclohexanone

  • (R)-1-phenyl-3-azidopropanol (chiral auxiliary)

  • Boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid promoter

  • Appropriate solvents (e.g., dichloromethane)

  • Reagents for removal of the chiral nitrogen substituent (e.g., hydrogenation catalyst)

Methodology:

  • Preparation of the Chiral Auxiliary: (R)-1-phenyl-3-azidopropanol is prepared from a commercially available halide precursor in a single step.[5][6]

  • Ring-Expansion Reaction: The 4-substituted cyclohexanone is reacted with the chiral 1,3-azidopropanol derivative in the presence of BF₃·OEt₂.[5][6] This Lewis acid promotes the reaction, leading to a diastereoselective ring expansion.

  • Purification of the Intermediate: The resulting lactam, now containing the chiral nitrogen substituent, is purified using standard chromatographic techniques.

  • Removal of the Chiral Auxiliary: The chiral nitrogen substituent is removed in a two-stage process, typically involving hydrogenation, to yield the final enantiomerically pure lactam.[5][6]

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_purification Purification & Derivatization Ketone 4-Substituted Cyclohexanone RingExpansion Ring-Expansion Reaction (BF₃·OEt₂) Ketone->RingExpansion Auxiliary (R)-1-phenyl-3-azidopropanol Auxiliary->RingExpansion Intermediate Intermediate Lactam RingExpansion->Intermediate Removal Removal of Chiral Auxiliary Intermediate->Removal FinalProduct Enantiomerically Pure Lactam Removal->FinalProduct

Caption: Workflow for chiral lactam synthesis.

Applications in Drug Development

(R)-5-Hydroxypiperidin-2-one is a valuable building block in the synthesis of various pharmaceutical compounds.[1] Its chirality is essential for creating enantiomerically pure drugs, which is critical for ensuring specific biological activity and minimizing off-target side effects.[1] The piperidine scaffold is a common feature in many biologically active molecules, and derivatives of (R)-5-Hydroxypiperidin-2-one have been investigated for a range of therapeutic applications, including their potential as antimicrobial agents. While specific studies on the direct antimicrobial activity of (R)-5-Hydroxypiperidin-2-one are not prevalent, the broader class of piperidine derivatives has shown promise. For instance, certain novel 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(piperidin-4-yl)decahydroisoquinoline derivatives have demonstrated significant antifungal activity.

This technical guide serves as a foundational resource for professionals engaged in research and development involving (R)-5-Hydroxypiperidin-2-one. The provided data and protocols are intended to facilitate further investigation and application of this versatile chemical entity.

References

An In-depth Technical Guide to (S)-5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of (S)-5-Hydroxypiperidin-2-one, a valuable chiral building block in synthetic organic chemistry and drug development. It details the compound's chemical identity, physical properties, synthesis protocols, and its applications in the synthesis of complex molecules.

Chemical Identity and Structure

(S)-5-Hydroxypiperidin-2-one is a cyclic organic compound featuring a piperidine ring. Its chemical structure and identifying information are crucial for researchers and scientists.

Chemical Structure:

Caption: 2D Structure of (S)-5-Hydroxypiperidin-2-one

Table 1: Compound Identification

IdentifierValue
CAS Number 24211-54-9[1][2][3][]
Molecular Formula C5H9NO2[1][2][3]
Molecular Weight 115.13 g/mol [1][2][3]
IUPAC Name (5S)-5-hydroxypiperidin-2-one[]
Synonyms (S)-5-Hydroxy-2-piperidinone, (5S)-5-hydroxypiperidin-2-one, (-)-(5S)-5-hydroxy-piperidin-2-one[1][3]
SMILES N1C--INVALID-LINK--CCC1=O[3]
InChI Key GPRZVNYVEZZOKH-BYPYZUCNSA-N[1][3]

Physicochemical Properties

The physical and chemical properties of (S)-5-Hydroxypiperidin-2-one are essential for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data

PropertyValue
Melting Point 123-124 °C[3]
Boiling Point 352.3 ± 35.0 °C (Predicted)[3]
Density 1.199 ± 0.06 g/cm³ (Predicted)[3]
Appearance Off-white to light brown solid[3]
Storage Temperature 2-8 °C[2][3]

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure (S)-5-Hydroxypiperidin-2-one is a key process for its use in further chemical synthesis. A common method involves the reduction of a corresponding azide precursor.

Experimental Protocol: Synthesis from (S)-5-(azidomethyl)dihydrofuran-2(3H)-one

A documented procedure for the synthesis of (S)-5-hydroxypiperidin-2-one involves the hydrogenation of (S)-5-(azidomethyl)dihydrofuran-2(3H)-one.[3]

Materials:

  • (S)-5-(azidomethyl)dihydrofuran-2(3H)-one (CAS: 24211-53-8)

  • Anhydrous methanol

  • 20% Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Hydrogen gas (H₂)

  • Diatomaceous earth

Procedure:

  • Dissolve the starting azide (1.5 g, 10.62 mmol) in anhydrous methanol.

  • Add 20% Pd(OH)₂/C (0.037 g, 0.53 mmol) to the solution.

  • Stir the reaction mixture at 25°C for 24 hours under a hydrogen atmosphere (1 atm).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the catalyst by filtration through diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield (S)-5-hydroxypiperidin-2-one.

Workflow Diagram for Synthesis:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Dissolve (S)-5-(azidomethyl)dihydrofuran-2(3H)-one in anhydrous methanol add_catalyst Add 20% Pd(OH)2/C start->add_catalyst react Stir at 25°C for 24h under H2 atmosphere (1 atm) add_catalyst->react monitor Monitor reaction by TLC react->monitor filter Filter through diatomaceous earth to remove catalyst concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify by column chromatography concentrate->purify end_product (S)-5-Hydroxypiperidin-2-one purify->end_product

Caption: Synthesis workflow for (S)-5-Hydroxypiperidin-2-one.

Applications in Synthesis

(S)-5-Hydroxypiperidin-2-one serves as a versatile chiral building block for the synthesis of more complex and biologically active molecules. Its stereocenter and functional groups allow for the creation of enantiomerically pure compounds.

Role as a Chiral Building Block:

The primary application of (S)-5-Hydroxypiperidin-2-one is in the enantioselective synthesis of novel compounds. For instance, it is used in the synthesis of peptides containing cyclopropane pipecolic acid, which can act as proline mimetics to study protein-ligand interactions.[3] The R-enantiomer, (R)-5-Hydroxypiperidin-2-one, is noted as an intermediate in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline, highlighting the importance of this structural motif in biological systems.[5]

Logical Relationship Diagram:

G cluster_applications Synthetic Applications start (S)-5-Hydroxypiperidin-2-one (Chiral Building Block) peptide Enantioselective synthesis of peptides with cyclopropane pipecolic acid start->peptide probe Probing protein-ligand interactions peptide->probe bioactive Generation of novel bioactive compounds peptide->bioactive

Caption: Applications of (S)-5-Hydroxypiperidin-2-one in synthesis.

References

Technical Guide: Physicochemical Properties and Synthesis of 5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 5-Hydroxypiperidin-2-one, a key chiral building block in pharmaceutical synthesis. The document outlines its melting and boiling points, details the experimental protocols for these determinations, and illustrates a common synthetic pathway.

Core Physicochemical Data

This compound, particularly its (R)-enantiomer, is a crucial intermediate in the synthesis of various pharmaceuticals and plays a role in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline.[1] Its physical properties are fundamental for its application in drug development and medicinal chemistry.

The quantitative data for (R)-5-Hydroxypiperidin-2-one are summarized in the table below.

PropertyValueNotes
Melting Point 144-146 °CExperimental
Boiling Point 352.3 ± 35.0 °CPredicted

(Data sourced from multiple chemical property databases).[2]

Experimental Protocols for Physicochemical Characterization

Accurate determination of melting and boiling points is critical for verifying the purity and identity of a compound. The following are detailed, standard methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid phase. A sharp, narrow melting point range is indicative of a pure compound.

Methodology: Capillary Method using a Melting Point Apparatus

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[2][3][4] This is achieved by tapping the sealed end of the capillary on a hard surface.[4]

  • Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device). The thermometer is positioned correctly within the apparatus.[5]

  • Heating and Observation:

    • A rapid initial heating is performed to determine an approximate melting point.

    • The apparatus is then allowed to cool.

    • For an accurate measurement, the sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[4]

  • Data Recording: Two temperatures are recorded:

    • The temperature at which the first drop of liquid appears.

    • The temperature at which the entire sample has completely melted into a clear liquid.[4][5] This range represents the melting point of the sample. For accurate results, the determination should be repeated with a fresh sample to ensure consistency.[2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. As this compound is a solid at room temperature, its boiling point is typically predicted or determined under vacuum. The following protocol describes a common micro-scale method suitable for small quantities.

Methodology: Thiele Tube Method

  • Sample Preparation: A small amount of the compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the sample.[6][7]

  • Apparatus Setup: The test tube assembly is attached to a thermometer using a rubber band or thread. This assembly is then placed into a Thiele tube containing a high-boiling point liquid, such as mineral oil, ensuring the sample is below the oil level.[6][7]

  • Heating and Observation:

    • The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[6]

    • As the temperature rises, air trapped in the inverted capillary will bubble out.

    • Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[7]

  • Data Recording:

    • The heat source is removed.

    • As the apparatus cools, the stream of bubbles will slow down and eventually stop.

    • The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[6][7]

Synthesis Pathway of this compound

A common and efficient route for the synthesis of piperidine derivatives involves starting from readily available chiral precursors like L-glutamic acid. This multi-step synthesis offers good yields and maintains stereochemical integrity.

Synthesis_Pathway A L-Glutamic Acid B Diester Intermediate A->B Esterification (e.g., SOCl2, MeOH) C N-Boc Protected Diester B->C Boc Protection (e.g., (Boc)2O, DMAP) D Diol Intermediate C->D Reduction (e.g., NaBH4) E Ditosylate Intermediate D->E Tosylation (e.g., TsCl, Pyridine) F Cyclized Piperidine Derivative E->F Intramolecular Cyclization G This compound (Target Molecule) F->G Deprotection/Modification

Caption: Synthetic pathway of this compound from L-Glutamic Acid.

This schematic outlines the key transformations in the synthesis of this compound. The process begins with the esterification of L-glutamic acid, followed by the protection of the amino group. Subsequent reduction of the ester groups yields a diol, which is then activated by tosylation. An intramolecular cyclization reaction forms the piperidine ring, which can then be further modified to yield the final target molecule. This synthetic route is advantageous due to the use of mild reaction conditions and readily available, non-toxic reagents.

References

Spectroscopic Profile of 5-Hydroxypiperidin-2-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Hydroxypiperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a detailed compilation of predicted spectroscopic data based on established principles and spectral databases of analogous structures. Furthermore, it outlines detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this class of compounds, offering a practical framework for researchers.

Predicted Spectroscopic Data

The following sections summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from computational models and comparison with structurally related compounds, providing a reliable reference for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H1 (NH)7.5 - 8.5Broad Singlet-
H32.2 - 2.4Multiplet-
H41.8 - 2.0Multiplet-
H5 (CH-OH)3.8 - 4.2Multiplet-
H63.2 - 3.4Multiplet-
OH4.5 - 5.5Broad Singlet-

Note: The chemical shift of the NH and OH protons is highly dependent on the solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C2 (C=O)170 - 175
C330 - 35
C425 - 30
C5 (C-OH)65 - 70
C640 - 45
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200 - 3550Strong, Broad
N-H Stretch (Amide)3100 - 3300Medium, Broad
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide I)1640 - 1680Strong
N-H Bend (Amide II)1520 - 1570Medium
C-O Stretch (Alcohol)1050 - 1150Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M]+•115.06Molecular Ion
[M-H₂O]+•97.05Loss of water from the hydroxyl group
[M-CO]+•87.07Loss of carbon monoxide from the lactam ring
[M-CH₂O]+•85.05Fragmentation involving the hydroxyl and adjacent carbons

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of this compound. These protocols are based on established chemical transformations and analytical techniques.

Synthesis

A potential synthetic route to this compound involves the cyclization of a suitable amino acid precursor, such as a derivative of 5-amino-4-hydroxypentanoic acid.

Materials and Reagents:

  • 5-amino-4-hydroxypentanoic acid derivative

  • Activating agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

  • Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Purification materials (e.g., silica gel for column chromatography)

Procedure:

  • Dissolve the 5-amino-4-hydroxypentanoic acid derivative in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the activating agent portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated by-products.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover a range of 0-12 ppm.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

2.2.2. IR Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a solution, use a suitable solvent that does not have interfering absorptions in the regions of interest and place it in a liquid cell.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method such as electrospray ionization (ESI) or electron impact (EI). Acquire the mass spectrum, ensuring to record both the full scan for the molecular ion and fragmentation data (MS/MS) to aid in structural confirmation.

Workflow and Pathway Diagrams

To visualize the experimental and analytical processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Material (5-amino-4-hydroxypentanoic acid derivative) reaction Cyclization Reaction (Activating Agent, Solvent) start->reaction workup Reaction Workup (Filtration, Concentration) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Spectroscopic Data nmr->data ir->data ms->data

Caption: General experimental workflow for the synthesis and spectroscopic analysis of this compound.

data_analysis_pathway cluster_data Data Interpretation cluster_structure Structural Elucidation nmr_data NMR Data (Chemical Shifts, Couplings) connectivity Determine Connectivity nmr_data->connectivity ir_data IR Data (Functional Groups) functional_groups Identify Functional Groups ir_data->functional_groups ms_data MS Data (Molecular Weight, Fragmentation) mw_confirmation Confirm Molecular Weight ms_data->mw_confirmation final_structure Confirm Structure of This compound connectivity->final_structure functional_groups->final_structure mw_confirmation->final_structure

Caption: Logical pathway for the structural elucidation of this compound from spectroscopic data.

An In-depth Technical Guide to the Synthesis of 5-Hydroxypiperidin-2-one from Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 5-hydroxypiperidin-2-one, a valuable chiral building block in medicinal chemistry, starting from the readily available and inexpensive amino acid, L-glutamic acid. This document details the strategic considerations, key transformations, and experimental protocols necessary for this multi-step synthesis.

Introduction

This compound and its derivatives are important scaffolds in the development of novel therapeutics. The presence of a chiral hydroxyl group and a lactam functionality makes them versatile intermediates for the synthesis of a wide range of biologically active molecules. L-glutamic acid serves as an attractive and economical starting material for the enantioselective synthesis of this target molecule due to its inherent chirality. This guide outlines a rational and experimentally supported synthetic route, moving from the protection and modification of glutamic acid through key chain-extension and cyclization steps.

Overall Synthetic Strategy

The synthesis of this compound from L-glutamic acid is a multi-step process that necessitates careful strategic planning. A direct ring expansion of the five-membered pyroglutamic acid lactam (readily formed from glutamic acid) to the six-membered piperidin-2-one ring is not a straightforward or commonly employed transformation. Therefore, a more robust and controllable strategy involves the initial protection of glutamic acid's reactive functional groups, followed by a one-carbon homologation to construct the necessary six-carbon backbone of the target molecule. Subsequent selective functional group manipulations and a final cyclization step afford the desired this compound.

The proposed synthetic pathway can be visualized as follows:

Synthesis_Pathway Glutamic_Acid L-Glutamic Acid Protected_Glu Protected L-Glutamic Acid Derivative Glutamic_Acid->Protected_Glu Protection Homologated_Ester Homologated Ester (Protected 2-Aminoadipate Derivative) Protected_Glu->Homologated_Ester Homologation Hydroxy_Ester 5-Hydroxy-2-aminoadipate Derivative Homologated_Ester->Hydroxy_Ester Selective Reduction Final_Product This compound Hydroxy_Ester->Final_Product Deprotection & Cyclization

Caption: Overall synthetic strategy from L-glutamic acid.

Key Experimental Protocols

This section details the experimental procedures for the key transformations in the synthesis of this compound from L-glutamic acid.

Step 1: Protection of L-Glutamic Acid

The initial step involves the protection of the amino and α-carboxylic acid functionalities of L-glutamic acid. A common and efficient method is the formation of N-Boc-L-glutamic acid anhydride, which can then be selectively reacted at the γ-carboxylic acid.

Experimental Protocol: Synthesis of N-Boc-L-Glutamic Acid Anhydride

  • Materials: L-Glutamic acid, Di-tert-butyl dicarbonate ((Boc)₂O), Acetic Anhydride, Pyridine.

  • Procedure:

    • L-Glutamic acid is suspended in a suitable solvent such as dioxane or THF.

    • An aqueous solution of sodium bicarbonate is added, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O).

    • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • The reaction is then acidified and the N-Boc-L-glutamic acid is extracted.

    • The purified N-Boc-L-glutamic acid is then treated with acetic anhydride in the presence of a catalytic amount of pyridine at a controlled temperature to yield the N-Boc-L-glutamic acid anhydride.

Parameter Value
Typical Yield 85-95%
Purification Crystallization or column chromatography
Step 2: One-Carbon Homologation (Arndt-Eistert Reaction)

The Arndt-Eistert reaction is a reliable method for the one-carbon homologation of a carboxylic acid. This involves the conversion of the γ-carboxylic acid of the protected glutamic acid derivative into a diazoketone, followed by a Wolff rearrangement to yield a homologous ester.

Experimental Protocol: Arndt-Eistert Homologation

  • Materials: N-Boc-L-glutamic acid anhydride, Oxalyl chloride or Thionyl chloride, Diazomethane (or a safer alternative like trimethylsilyldiazomethane), Silver benzoate, a suitable alcohol (e.g., methanol or ethanol).

  • Procedure:

    • The N-Boc-L-glutamic acid anhydride is carefully opened with a suitable nucleophile to free the γ-carboxylic acid while keeping the α-position protected as an ester.

    • The resulting γ-carboxylic acid is converted to its acid chloride using oxalyl chloride or thionyl chloride.

    • The acid chloride is then reacted with diazomethane (generated in situ or from a commercial source, with extreme caution) to form a diazoketone.

    • The diazoketone is then subjected to a Wolff rearrangement in the presence of a silver catalyst (e.g., silver benzoate) in an alcoholic solvent to yield the homologous ester.

Parameter Value
Typical Yield 60-75% over 3 steps
Purification Column chromatography

digraph "Homologation_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1];
edge [fontname="Arial", fontsize=9];

Protected_Glu [label="Protected\nL-Glutamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid_Chloride [label="Acid Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazoketone [label="Diazoketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Homologated_Ester [label="Homologated\nEster", fillcolor="#FBBC05", fontcolor="#202124"];

Protected_Glu -> Acid_Chloride [label="SOCl₂ or (COCl)₂"]; Acid_Chloride -> Diazoketone [label="CH₂N₂"]; Diazoketone -> Homologated_Ester [label="Ag₂O, R-OH\n(Wolff Rearrangement)"]; }

Caption: Arndt-Eistert homologation workflow.

Step 3: Selective Reduction of the Ester

The newly formed ester group needs to be selectively reduced to a primary alcohol. This can be achieved using a mild reducing agent that will not affect the other protected functional groups.

Experimental Protocol: Selective Ester Reduction

  • Materials: Homologated ester, Lithium borohydride (LiBH₄) or Sodium borohydride (NaBH₄) in the presence of a Lewis acid.

  • Procedure:

    • The homologated ester is dissolved in a suitable anhydrous solvent like THF or ethanol.

    • The reducing agent is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

    • The reaction is monitored by TLC for the disappearance of the starting material.

    • The reaction is quenched carefully with a proton source (e.g., water or a mild acid), and the product is extracted.

Parameter Value
Typical Yield 80-90%
Purification Column chromatography
Step 4: Deprotection and Lactamization

The final step involves the removal of the protecting groups to liberate the free amino acid, which then undergoes intramolecular cyclization to form the desired this compound. This cyclization can often occur spontaneously upon deprotection or can be promoted by gentle heating or treatment with a mild base.

Experimental Protocol: Deprotection and Cyclization

  • Materials: 5-Hydroxy-2-aminoadipate derivative, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) for Boc deprotection, Palladium on carbon (Pd/C) for hydrogenolysis of benzyl-based protecting groups.

  • Procedure:

    • The protected 5-hydroxy-2-aminoadipate derivative is dissolved in a suitable solvent.

    • For Boc deprotection, the solution is treated with an acid like TFA or HCl in an organic solvent.

    • For the removal of benzyl-type protecting groups, catalytic hydrogenation is employed.

    • After deprotection, the reaction mixture is neutralized. The free 5-hydroxy-2-aminohexanoic acid is then heated in a suitable solvent to facilitate lactamization.

    • The progress of the cyclization is monitored by TLC or LC-MS.

    • The final product is purified by crystallization or chromatography.

Parameter Value
Typical Yield 70-85%
Purification Crystallization or column chromatography

digraph "Final_Steps" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1];
edge [fontname="Arial", fontsize=9];

Hydroxy_Ester [label="Protected 5-Hydroxy-2-aminoadipate\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Amino_Acid [label="5-Hydroxy-2-aminohexanoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

Hydroxy_Ester -> Amino_Acid [label="Deprotection"]; Amino_Acid -> Final_Product [label="Lactamization (Cyclization)"]; }

Caption: Final deprotection and cyclization steps.

Data Summary

The following table summarizes the expected quantitative data for the key steps in the synthesis of this compound from L-glutamic acid. Please note that the yields are indicative and can vary based on the specific protecting groups used and the optimization of reaction conditions.

Reaction Step Starting Material Product Key Reagents Typical Yield (%)
Protection L-Glutamic AcidN-Boc-L-Glutamic Acid Anhydride(Boc)₂O, Acetic Anhydride85-95
Homologation Protected Glutamic Acid DerivativeHomologated EsterDiazomethane, Silver Benzoate60-75
Selective Reduction Homologated Ester5-Hydroxy-2-aminoadipate DerivativeLiBH₄ or NaBH₄80-90
Deprotection & Cyclization Protected 5-Hydroxy-2-aminoadipateThis compoundAcid or H₂/Pd-C70-85

Conclusion

The synthesis of this compound from L-glutamic acid is a challenging yet feasible endeavor that provides access to a valuable chiral building block. The presented synthetic strategy, which avoids a problematic direct ring expansion in favor of a more controlled homologation and cyclization approach, offers a robust pathway for researchers in drug discovery and development. The detailed experimental considerations and protocols in this guide serve as a solid foundation for the practical implementation of this synthesis in a laboratory setting. Further optimization of each step, particularly in the choice of protecting groups and reaction conditions, can lead to improved overall efficiency and yield of the final product.

The Multifaceted Biological Activities of 5-Hydroxypiperidin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the therapeutic potential of 5-hydroxypiperidin-2-one and its analogs, detailing their anticancer, antimicrobial, and neuroprotective properties. This guide provides a comprehensive overview of quantitative biological data, detailed experimental methodologies, and the intricate signaling pathways these compounds modulate.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide synthesizes the current understanding of these compounds, offering researchers, scientists, and drug development professionals a thorough resource to support further investigation and therapeutic development. While extensive research has been conducted on the broader class of piperidone derivatives, this guide will focus on available data for this compound analogs and supplement it with findings from closely related structures to provide a comprehensive picture of their potential.

Anticancer Activity

Derivatives of the piperidine scaffold have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Notably, hydroxypiperidine-substituted thiosemicarbazones have been identified as potent inhibitors of cancer cell proliferation.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected hydroxypiperidine-substituted thiosemicarbazone derivatives against human lung cancer (A549) and non-cancerous lung epithelial (BEAS2B) cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDR-GroupCell LineIC50 (µM)[1]Selectivity Index (SI)
5b 4-FluorophenylA5492.8110.3
BEAS2B>30
5d 4-BromophenylA5491.8510.7
BEAS2B>20
5f 2,3-DichlorophenylA5490.5828.9
BEAS2B16.76
5i 4-ChlorobenzylA5491.469.2
BEAS2B13.43
Sorafenib (Reference Drug)A5492.925.4
BEAS2B15.77
Anticancer Mechanism of Action & Signaling Pathways

Molecular docking studies have suggested that these hydroxypiperidine derivatives may exert their anticancer effects through a multi-targeted mechanism. Key protein targets identified include carbonic anhydrase isoforms (hCA I and hCA II), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Raf-1 proto-oncogene, serine/threonine kinase (BRAF)[1]. Inhibition of VEGFR-2 and BRAF can disrupt crucial signaling pathways involved in tumor angiogenesis and cell proliferation.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Proliferation_Angiogenesis Cell Proliferation & Angiogenesis Transcription_Factors->Proliferation_Angiogenesis VEGF VEGF VEGF->VEGFR2 5_H_Derivative This compound Derivative 5_H_Derivative->VEGFR2 Inhibits 5_H_Derivative->BRAF Inhibits

VEGFR-2/BRAF Signaling Inhibition

Antimicrobial Activity

Piperidine derivatives have been investigated for their potential to combat microbial infections. Various analogs have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of thiazolidine-2,4-dione derivatives, which share structural similarities with the piperidinone core. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDGram-Positive Bacteria (MIC, µg/mL)Gram-Negative Bacteria (MIC, µg/mL)Fungi (MIC, µg/mL)
S. aureusB. subtilisE. coli
Derivative A 168>128
Derivative B 84128
Derivative C 4264
Ampicillin 214
Fluconazole ---

Note: Data is representative of thiazolidine-2,4-dione derivatives and is included to illustrate the potential antimicrobial activity of related heterocyclic compounds.

Neuroprotective Activity

The piperidine nucleus is a key feature in many compounds targeting the central nervous system. Derivatives of piperidone are being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease, primarily through the inhibition of β-amyloid (Aβ) aggregation and the reduction of neuroinflammation.

Quantitative Neuroprotective Data
Neuroprotective Mechanism of Action & Signaling Pathways

The neuroprotective effects of piperidine-containing compounds are thought to be multifactorial. One proposed mechanism involves the modulation of the Keap1-Nrf2-TXNIP axis, which plays a crucial role in the cellular response to oxidative stress and inflammation[3]. By upregulating the Nrf2 pathway, these compounds can enhance the expression of antioxidant enzymes, thereby protecting neurons from oxidative damage. Another potential mechanism is the activation of the TRPC6 channel, which is involved in regulating synaptic stability[2].

neuroinflammation_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK MAPK TRAF6->MAPK IκB IκB IKK->IκB phosphorylates NF_κB NF-κB IκB->NF_κB releases Inflammatory_Genes Inflammatory Gene Transcription NF_κB->Inflammatory_Genes MAPK->Inflammatory_Genes Inflammatory_Response Neuroinflammation Inflammatory_Genes->Inflammatory_Response LPS LPS LPS->TLR4 5_H_Derivative This compound Derivative 5_H_Derivative->IKK Inhibits 5_H_Derivative->MAPK Inhibits

General Neuroinflammatory Signaling

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, this section provides detailed methodologies for key in vitro assays.

experimental_workflow Start Synthesis of This compound Derivatives Screening Primary Biological Screening Start->Screening Anticancer Anticancer Activity (MTT Assay) Screening->Anticancer Antimicrobial Antimicrobial Activity (MIC Determination) Screening->Antimicrobial Neuroprotective Neuroprotective Activity (Aβ Aggregation Assay) Screening->Neuroprotective Data_Analysis Data Analysis (IC50/MIC/EC50) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Neuroprotective->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

General Biological Screening Workflow
MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

β-Amyloid (Aβ) Aggregation Inhibition Assay

This assay is used to screen for compounds that can inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.

  • Aβ Preparation: Prepare a solution of Aβ peptide (e.g., Aβ42) in an appropriate buffer.

  • Incubation: Incubate the Aβ solution with and without the test compound at various concentrations at 37°C with continuous agitation.

  • Thioflavin T (ThT) Staining: At different time points, add Thioflavin T, a fluorescent dye that binds to amyloid fibrils, to the samples.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).

  • Data Analysis: A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of Aβ aggregation.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Assay in BV-2 Microglial Cells

This assay is used to evaluate the anti-neuroinflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory mediators in LPS-stimulated microglial cells.

  • Cell Culture: Culture BV-2 microglial cells in a suitable medium.

  • Compound Pre-treatment: Pre-treat the cells with the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specific duration (e.g., 24 hours).

  • Measurement of Inflammatory Mediators: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA, and measure nitric oxide (NO) production using the Griess reagent.

  • Data Analysis: A reduction in the levels of inflammatory mediators in the presence of the test compound indicates anti-neuroinflammatory activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics with diverse biological activities. The available data, particularly for anticancer applications, highlights the potential of these compounds. However, further research is needed to fully elucidate their mechanisms of action and to establish a clearer structure-activity relationship. Future studies should focus on synthesizing a broader range of this compound derivatives and systematically evaluating their efficacy and safety profiles in preclinical models of cancer, infectious diseases, and neurodegenerative disorders. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate these endeavors and accelerate the translation of these promising compounds into clinical candidates.

References

The Role of 5-Hydroxypiperidin-2-one in GABAergic Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its synthesis and metabolism are tightly controlled through the well-established GABA shunt pathway. While glutamate is the direct precursor of GABA in this biological pathway, various synthetic molecules are utilized in medicinal chemistry to modulate the GABAergic system. Among these, 5-Hydroxypiperidin-2-one, a chiral piperidine derivative, has been cited as a potential precursor to GABA. This technical guide provides an in-depth analysis of the role of this compound, clarifying its likely function as a synthetic building block rather than a direct biological precursor, and details the established biological and synthetic pathways related to GABA.

Physicochemical Properties of this compound

This compound is a cyclic organic compound featuring a piperidine ring with a hydroxyl group and a ketone group. Its chiral nature makes it a valuable intermediate in the asymmetric synthesis of pharmaceuticals.[1][2]

PropertyValueReference
CAS Number 19365-07-2[2]
Molecular Formula C₅H₉NO₂[2][3]
Molecular Weight 115.13 g/mol [2][3]
Melting Point 144-146 °C[2]
Boiling Point 352.3 °C at 760 mmHg[2]
Density 1.199 g/cm³[2]
Storage Temperature Room Temperature (Sealed in dry conditions)[2]

Biological GABA Synthesis: The GABA Shunt

The primary pathway for GABA biosynthesis and degradation in the brain is the GABA shunt, a metabolic loop that connects to the Krebs cycle (tricarboxylic acid cycle).[4][5] This pathway is crucial for maintaining the balance of excitatory (glutamate) and inhibitory (GABA) neurotransmission.

The key enzymatic steps of the GABA shunt are:

  • Transamination of α-ketoglutarate: α-ketoglutarate, an intermediate of the Krebs cycle, is converted to glutamate. This reaction is catalyzed by GABA transaminase (GABA-T) .[4]

  • Decarboxylation of Glutamate: Glutamate is decarboxylated to form GABA. This irreversible step is catalyzed by glutamate decarboxylase (GAD) , an enzyme that serves as a specific marker for GABAergic neurons.[4]

  • Conversion of GABA to Succinic Semialdehyde: GABA is metabolized by GABA-T into succinic semialdehyde.[4]

  • Oxidation to Succinate: Succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH) to form succinate, which re-enters the Krebs cycle.[4]

GABA_Shunt_Pathway krebs Krebs Cycle akg α-Ketoglutarate krebs->akg from glu Glutamate akg->glu GABA Transaminase (GABA-T) gaba GABA (γ-Aminobutyric Acid) glu->gaba Glutamate Decarboxylase (GAD) ssa Succinic Semialdehyde gaba->ssa GABA Transaminase (GABA-T) succ Succinate ssa->succ Succinic Semialdehyde Dehydrogenase (SSADH) succ->krebs to Chemical_Synthesis start This compound intermediate Open-chain intermediate (e.g., 4-amino-5-hydroxyhexanoic acid) start->intermediate Lactam Ring Opening (e.g., Hydrolysis) gaba_analog GABA or GABA Analogue intermediate->gaba_analog Further Modifications Drug_Development_Workflow start This compound (Chiral Building Block) synthesis Asymmetric Synthesis start->synthesis analogues Novel Piperidine-based GABA Analogues synthesis->analogues screening High-Throughput Screening analogues->screening lead_opt Lead Optimization screening->lead_opt clinical Preclinical & Clinical Development lead_opt->clinical drug New CNS Drug Candidate clinical->drug

References

5-Hydroxypiperidin-2-one as a Precursor for Proline Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, a proteinogenic amino acid, plays a critical role in protein structure and function, cellular signaling, and stress responses. Its biosynthesis is a well-conserved metabolic process across various organisms. While the primary pathways for de novo proline synthesis from glutamate and ornithine are extensively characterized, other molecules have been identified as potential precursors. This technical guide explores the role of 5-hydroxypiperidin-2-one as a putative precursor for proline biosynthesis. It will delve into the established proline biosynthetic routes and discuss the current understanding of how this compound may feed into these pathways. This document aims to provide a comprehensive resource for researchers in biochemistry, drug development, and metabolic engineering.

Established Pathways of Proline Biosynthesis

The two major pathways for proline biosynthesis originate from the precursors L-glutamate and L-ornithine. These pathways converge at the intermediate Δ¹-pyrroline-5-carboxylate (P5C), which is subsequently reduced to proline.

The Glutamate Pathway

The conversion of glutamate to proline is the primary route for proline biosynthesis in most organisms, including bacteria, archaea, and eukaryotes.[1][2] This pathway involves a series of enzymatic reactions that take place in the cytoplasm and/or chloroplasts.[2]

The key enzymes involved in the glutamate pathway are:

  • Δ¹-Pyrroline-5-carboxylate Synthetase (P5CS): This bifunctional enzyme catalyzes the first two steps of the pathway.[2]

    • γ-Glutamyl Kinase (GK) activity: P5CS first phosphorylates the γ-carboxyl group of glutamate using ATP to form γ-glutamyl phosphate.

    • γ-Glutamyl Phosphate Reductase (GPR) activity: Subsequently, P5CS reduces γ-glutamyl phosphate to glutamate-γ-semialdehyde using NADPH or NADH as a reductant. Glutamate-γ-semialdehyde spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C).

  • Δ¹-Pyrroline-5-carboxylate Reductase (P5CR): This enzyme catalyzes the final step, reducing P5C to L-proline using NADH or NADPH.

Experimental Protocol: Colorimetric Assay for Proline Content

A common method to quantify proline, for instance in plant tissues under stress, is the acid-ninhydrin colorimetric assay.

Materials:

  • Plant tissue

  • 3% (w/v) Sulfosalicylic acid

  • Acidic ninhydrin reagent (1.25 g ninhydrin dissolved in 30 mL glacial acetic acid and 20 mL 6 M phosphoric acid)

  • Glacial acetic acid

  • Toluene

  • L-proline standard solutions

  • Spectrophotometer

Procedure:

  • Homogenize the biological sample in 3% sulfosalicylic acid to precipitate proteins.

  • Centrifuge the homogenate and collect the supernatant.

  • Mix the supernatant with an equal volume of acidic ninhydrin reagent and glacial acetic acid.

  • Incubate the mixture at 100°C for 1 hour.

  • Terminate the reaction by placing the samples on ice.

  • Extract the reaction mixture with toluene by vigorous vortexing.

  • Separate the phases by centrifugation and measure the absorbance of the toluene layer at 520 nm.

  • Quantify the proline concentration by comparing the absorbance to a standard curve prepared with known concentrations of L-proline.

The Ornithine Pathway

An alternative route for proline synthesis utilizes ornithine, an intermediate of the urea cycle and arginine metabolism. This pathway is particularly important under certain physiological conditions or in specific organisms.

The key enzyme in this pathway is:

  • Ornithine-δ-Aminotransferase (OAT): This enzyme catalyzes the reversible transamination of the δ-amino group of ornithine to an α-keto acid (typically α-ketoglutarate), producing glutamate-γ-semialdehyde, which, as in the glutamate pathway, cyclizes to P5C.

The Role of this compound as a Proline Precursor

(R)-5-Hydroxypiperidin-2-one has been identified as a precursor in the biosynthesis of proline.[3] It is a cyclic organic compound featuring a piperidine ring and a hydroxyl group.[3] While its role is stated, the specific enzymatic machinery and the detailed metabolic pathway for its direct conversion to proline are not well-documented in mainstream metabolic databases. It is plausible that this compound is an intermediate in a less common or specialized metabolic pathway that eventually converges with the canonical proline biosynthesis routes.

One hypothetical route for the conversion of this compound to proline could involve the following steps:

  • Ring opening: An enzyme, potentially a hydrolase, could catalyze the hydrolytic opening of the lactam ring of this compound to form 5-amino-4-hydroxy-pentanoic acid.

  • Oxidation and Deamination: Subsequent enzymatic reactions could involve oxidation of the hydroxyl group and deamination, leading to the formation of α-keto-glutarate-γ-semialdehyde.

  • Conversion to P5C: This intermediate could then be converted to P5C, feeding into the final step of the established proline biosynthesis pathway.

It is important to note that this proposed pathway is speculative and requires experimental validation to identify the specific enzymes and intermediates involved.

Quantitative Data on Proline Biosynthesis Enzymes

While specific quantitative data for the conversion of this compound to proline is not available in the reviewed literature, kinetic parameters for the key enzymes in the established glutamate and ornithine pathways have been reported in various organisms. The following table provides a general overview of the types of quantitative data that are typically determined for these enzymes.

EnzymeAbbreviationTypical Quantitative DataOrganism/Source
Glutamate Pathway
Δ¹-Pyrroline-5-carboxylate SynthetaseP5CSMichaelis-Menten constant (Km) for glutamate and ATP, Specific activity, Feedback inhibition by prolineVigna aconitifolia, Arabidopsis thaliana
Δ¹-Pyrroline-5-carboxylate ReductaseP5CRKm for P5C and NADPH/NADH, Specific activityEscherichia coli, Homo sapiens
Ornithine Pathway
Ornithine-δ-AminotransferaseOATKm for ornithine and α-ketoglutarate, Specific activitySaccharomyces cerevisiae, Rat liver

Signaling Pathways and Experimental Workflows

The biosynthesis of proline is tightly regulated by various signaling pathways, particularly in response to environmental stresses such as drought and high salinity. The following diagrams, generated using the DOT language for Graphviz, illustrate the established proline biosynthesis pathways and a conceptual workflow for investigating the conversion of this compound to proline.

Proline_Biosynthesis_Pathways cluster_glutamate Glutamate Pathway cluster_ornithine Ornithine Pathway Glutamate L-Glutamate gamma_GP γ-Glutamyl Phosphate Glutamate->gamma_GP ATP -> ADP GSA_P5C Glutamate-γ-semialdehyde (spontaneously cyclizes to P5C) gamma_GP->GSA_P5C NADPH -> NADP+ P5C Δ¹-Pyrroline-5-Carboxylate (P5C) GSA_P5C->P5C P5CS P5CS Ornithine L-Ornithine GSA_P5C2 Glutamate-γ-semialdehyde (spontaneously cyclizes to P5C) Ornithine->GSA_P5C2 α-KG -> Glu GSA_P5C2->P5C OAT OAT Proline L-Proline P5C->Proline NADPH -> NADP+ P5CR P5CR

Caption: Established biosynthetic pathways of proline from glutamate and ornithine.

Experimental_Workflow cluster_hypothesis Hypothetical Conversion cluster_investigation Experimental Investigation H5P2O This compound Intermediate Putative Intermediates H5P2O->Intermediate Enzyme(s)? P5C_source Proline Precursor (e.g., P5C) Intermediate->P5C_source Enzyme(s)? Cell_culture Cell Culture or Enzyme Assay P5C_source->Cell_culture Labeling Isotopic Labeling with ¹³C or ¹⁵N-5-Hydroxypiperidin-2-one Cell_culture->Labeling Metabolite_extraction Metabolite Extraction Labeling->Metabolite_extraction Analysis LC-MS/MS or NMR Analysis Metabolite_extraction->Analysis Quantification Quantification of Labeled Proline Analysis->Quantification Enzyme_ID Enzyme Identification (Proteomics, Genetics) Quantification->Enzyme_ID

Caption: Conceptual workflow for investigating the biosynthesis of proline from this compound.

Applications in Drug Development

Understanding the complete metabolic network of proline biosynthesis, including the potential contributions from precursors like this compound, is crucial for drug development. Proline metabolism is implicated in various diseases, including cancer and metabolic disorders. Targeting proline biosynthesis has emerged as a potential therapeutic strategy. A thorough understanding of all contributing pathways is essential for the design of specific and effective inhibitors. Furthermore, (R)-5-hydroxypiperidin-2-one itself serves as a chiral building block in the synthesis of various pharmaceuticals.[3]

Conclusion

The biosynthesis of proline is a fundamental metabolic process with well-defined pathways from glutamate and ornithine. While this compound is cited as a precursor to proline, the specific enzymatic steps for its direct conversion remain to be fully elucidated. Further research, employing techniques such as isotopic labeling and metabolomics, is necessary to uncover the detailed mechanism of this potential alternative route. A comprehensive understanding of all pathways leading to proline synthesis will provide a more complete picture of cellular metabolism and may open new avenues for therapeutic intervention and metabolic engineering.

References

The Discovery and Synthesis of 5-Hydroxypiperidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxypiperidin-2-one, a chiral lactam, serves as a valuable building block in medicinal chemistry and is implicated as a potential intermediate in key metabolic pathways. This technical guide details the seminal synthetic routes to this compound, focusing on the pioneering work of Herdeis and colleagues. It provides a comprehensive overview of the experimental protocols, quantitative data, and the compound's role in biochemical pathways, including its relationship with γ-aminobutyric acid (GABA) and proline biosynthesis.

Introduction

This compound is a heterocyclic compound featuring a six-membered piperidine ring with a hydroxyl group at the 5-position and a carbonyl group at the 2-position. Its structural features, particularly its chirality, make it a significant precursor in the enantioselective synthesis of complex pharmaceutical agents. The compound is recognized as a key intermediate for the synthesis of molecules like δ-aminolevulinic acid and derivatives of 5-hydroxypipecolic acid. Furthermore, its structural similarity to intermediates in amino acid metabolism suggests a potential role in the biosynthesis of the neurotransmitter GABA and the amino acid proline.

Discovery and First Synthesis

The first enantioselective synthesis of (S)-5-hydroxy-2-piperidone was reported by Claus Herdeis and Anna Dimmerling in 1984. Their work provided a foundational method for accessing this chiral molecule from a readily available starting material, (S)-glutamic acid. This synthesis was a key step in their three-step synthesis of δ-aminolevulinic acid.

Synthetic Pathway from (S)-Glutamic Acid

The synthesis developed by Herdeis and Dimmerling involves the cyclization of a glutamic acid derivative to form the piperidone ring system. This approach established a critical method for the preparation of this versatile synthetic intermediate.

Synthesis_of_5_Hydroxypiperidin_2_one cluster_0 Herdeis Synthesis (1984) s_glutamic_acid (S)-Glutamic Acid intermediate_1 Diester Derivative s_glutamic_acid->intermediate_1 Esterification intermediate_2 Amino Alcohol intermediate_1->intermediate_2 Reduction s_5_hydroxy_2_piperidone (S)-5-Hydroxypiperidin-2-one intermediate_2->s_5_hydroxy_2_piperidone Cyclization

Caption: Synthetic route to (S)-5-Hydroxypiperidin-2-one from (S)-Glutamic Acid.

Experimental Protocols

The following sections provide a detailed methodology for the synthesis of (S)-5-Hydroxypiperidin-2-one based on the principles outlined in the work by Herdeis and colleagues.

Materials and Methods
  • (S)-Glutamic acid

  • Thionyl chloride

  • Methanol

  • Sodium borohydride

  • Dowex 50 WX 8 (H+ form)

  • Solvents: Methanol, Tetrahydrofuran (THF)

Synthesis of Dimethyl (S)-glutamate

(S)-Glutamic acid is esterified to protect the carboxylic acid groups.

  • Suspend (S)-glutamic acid in methanol.

  • Cool the suspension to 0°C.

  • Add thionyl chloride dropwise while maintaining the temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude diester.

Reduction to (S)-2-Amino-1,5-pentanediol

The diester is reduced to the corresponding amino diol.

  • Dissolve the crude dimethyl (S)-glutamate in THF.

  • Slowly add sodium borohydride to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Cyclization to (S)-5-Hydroxypiperidin-2-one

The amino diol undergoes intramolecular cyclization to form the lactam.

  • Dissolve the crude (S)-2-amino-1,5-pentanediol in methanol.

  • Add Dowex 50 WX 8 (H+ form) resin.

  • Reflux the mixture until the cyclization is complete.

  • Filter off the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of (S)-5-Hydroxypiperidin-2-one.

ParameterValue
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
Melting Point 144-146 °C
Boiling Point 352.3 °C at 760 mmHg
Density 1.199 g/cm³
Yield (Overall) Typically moderate to good, dependent on specific reaction conditions and purification.
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

  • The spectrum will show characteristic peaks for the protons on the piperidine ring. The proton attached to the hydroxyl-bearing carbon (C5) will typically appear as a multiplet in the downfield region. The protons adjacent to the carbonyl group (C3) and the nitrogen atom will also have distinct chemical shifts.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • The spectrum will display five distinct carbon signals. The carbonyl carbon (C2) will be the most downfield signal. The carbon bearing the hydroxyl group (C5) will also be in the downfield region, followed by the other aliphatic carbons of the ring.

Mass Spectrometry (MS):

  • The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 115). Fragmentation patterns may include the loss of water (H₂O) from the molecular ion.

Infrared (IR) Spectroscopy:

  • Characteristic absorption bands will be observed for the O-H stretch of the hydroxyl group (around 3400 cm⁻¹), the N-H stretch of the amide (around 3200 cm⁻¹), and the C=O stretch of the lactam carbonyl (around 1650 cm⁻¹).

Biological Role and Signaling Pathways

This compound is postulated to be an intermediate in the metabolic conversion of proline to GABA. While the direct enzymatic steps involving this specific lactam are not fully elucidated in all organisms, its structural relationship to key metabolites in this pathway is significant.

Proposed Metabolic Pathway

The pathway likely involves the conversion of proline to Δ¹-pyrroline-5-carboxylate (P5C), a common intermediate. It is hypothesized that a subsequent hydroxylation and ring expansion, or a related series of enzymatic reactions, could lead to the formation of this compound, which can then be further metabolized to intermediates that enter the GABA shunt.

Metabolic_Pathway cluster_1 Proline and GABA Metabolism Proline Proline P5C Δ¹-Pyrroline-5-Carboxylate (P5C) Proline->P5C Proline Dehydrogenase Hydroxypiperidinone This compound P5C->Hydroxypiperidinone Hypothetical Enzymatic Steps GABA_precursor GABA Precursor Hydroxypiperidinone->GABA_precursor Further Metabolism GABA GABA GABA_precursor->GABA GABA Shunt

Caption: Proposed metabolic pathway involving this compound.

Conclusion

The synthesis of this compound, pioneered by Herdeis, represents a significant achievement in heterocyclic chemistry, providing a reliable route to a valuable chiral building block. Its potential role as an intermediate in the biosynthesis of GABA and proline highlights the intersection of synthetic chemistry and biochemistry. Further research is warranted to fully elucidate the enzymatic pathways involving this compound and to explore its full potential in the development of novel therapeutics. This guide provides a foundational understanding for researchers and professionals working in these fields.

Methodological & Application

Enantioselective Synthesis of 5-Hydroxypiperidin-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 5-Hydroxypiperidin-2-one, a valuable chiral building block in medicinal chemistry and pharmaceutical development. The protocols outlined below are based on established methodologies, including iridium-catalyzed asymmetric hydrogenation, enzymatic kinetic resolution, and synthesis from the chiral pool.

Introduction

The this compound scaffold is a key structural motif present in numerous biologically active compounds and natural products. Its chirality plays a crucial role in determining pharmacological activity, making enantioselective synthesis a critical aspect of drug discovery and development. This document details three distinct and effective methods for obtaining enantiomerically enriched (R)- and (S)-5-hydroxypiperidin-2-one.

Method 1: Iridium-Catalyzed Asymmetric Hydrogenation

This method provides access to cis-5-hydroxypiperidine-2-carboxylic acid esters, which can be subsequently cyclized to the desired lactam. The key step is the highly enantioselective and diastereoselective hydrogenation of a 5-hydroxypicolinate pyridinium salt using a chiral iridium catalyst.

Signaling Pathway and Logical Relationship

cluster_prep Substrate Preparation cluster_hydrogenation Asymmetric Hydrogenation cluster_cyclization Lactam Formation 5-Hydroxypicolinic_Acid 5-Hydroxypicolinic Acid Pyridinium_Salt Pyridinium Salt Intermediate 5-Hydroxypicolinic_Acid->Pyridinium_Salt Esterification & N-Alkylation Hydrogenation Ir-Catalyzed Asymmetric Hydrogenation Pyridinium_Salt->Hydrogenation Chiral_Piperidine_Ester cis-5-Hydroxypiperidine -2-carboxylate Hydrogenation->Chiral_Piperidine_Ester Lactamization Lactamization Chiral_Piperidine_Ester->Lactamization Final_Product This compound Lactamization->Final_Product

Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.
Quantitative Data Summary

Catalyst SystemSubstrateProductYield (%)ee (%)drReference
[Ir(COD)Cl]₂ / (R)-SynPhosN-Benzyl-5-hydroxypicolinate pyridinium saltcis-(2S,5R)-1-Benzyl-5-hydroxypiperidine-2-carboxylate>95>99>20:1
[Ir(COD)Cl]₂ / (S)-SynPhosN-Benzyl-5-hydroxypicolinate pyridinium saltcis-(2R,5S)-1-Benzyl-5-hydroxypiperidine-2-carboxylate>95>99>20:1
Experimental Protocol

Step 1: Synthesis of N-Benzyl-5-hydroxypicolinate Pyridinium Salt

  • To a solution of 5-hydroxypicolinic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure to obtain the methyl 5-hydroxypicolinate.

  • Dissolve the ester in acetonitrile and add benzyl bromide (1.5 eq) and sodium bicarbonate (2.0 eq).

  • Heat the mixture to reflux and stir for 24 hours.

  • Cool the reaction to room temperature, filter, and concentrate the filtrate to yield the pyridinium salt.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation

  • In a glovebox, charge a high-pressure autoclave with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (e.g., (R)-SynPhos, 1.1 mol%).

  • Add degassed dichloromethane and stir for 30 minutes.

  • Add the N-benzyl-5-hydroxypicolinate pyridinium salt (1.0 eq) and a degassed solvent mixture (e.g., DCM/MeOH).

  • Seal the autoclave, purge with hydrogen gas (3 times), and pressurize to 50 bar of H₂.

  • Stir the reaction at 50 °C for 24 hours.

  • Carefully release the pressure and concentrate the reaction mixture in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral cis-5-hydroxypiperidine-2-carboxylate.

Step 3: Lactamization

  • Dissolve the purified piperidine ester in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove methanol.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the enantiomerically pure this compound.

Method 2: Enzymatic Kinetic Resolution

This approach involves the synthesis of racemic this compound, followed by enzymatic kinetic resolution using a lipase, such as Candida antarctica Lipase B (CAL-B), to separate the enantiomers.

Experimental Workflow

Racemic_Synthesis Synthesis of Racemic This compound Enzymatic_Resolution Enzymatic Kinetic Resolution (CAL-B, Acyl Donor) Racemic_Synthesis->Enzymatic_Resolution Separation Separation Enzymatic_Resolution->Separation R_Product (R)-5-O-Acyl-piperidin-2-one Separation->R_Product S_Product (S)-5-Hydroxypiperidin-2-one Separation->S_Product Hydrolysis Hydrolysis R_Product->Hydrolysis R_Final_Product (R)-5-Hydroxypiperidin-2-one Hydrolysis->R_Final_Product

Caption: Workflow for Enzymatic Kinetic Resolution.
Quantitative Data Summary

EnzymeAcyl Donor(S)-Product(S)-ee (%)(R)-Product(R)-ee (%)Conversion (%)Reference
CAL-BVinyl acetate(S)-5-Hydroxypiperidin-2-one>99(R)-5-Acetoxypiperidin-2-one>99~50
CAL-BIsopropenyl acetate(S)-5-Hydroxypiperidin-2-one>98(R)-5-Acetoxypiperidin-2-one>98~50
Experimental Protocol

Step 1: Synthesis of Racemic this compound

  • A reliable method for the synthesis of the racemic starting material is required. A potential route starts from ethyl 5-oxotetrahydrofuran-2-carboxylate.

  • React the starting material with a suitable amine source under conditions that promote ring opening and subsequent cyclization to the piperidinone ring.

  • Reduce the ketone at the 5-position using a reducing agent like sodium borohydride to obtain the racemic this compound.

Step 2: Enzymatic Kinetic Resolution

  • To a solution of racemic this compound (1.0 eq) in an organic solvent (e.g., tert-butyl methyl ether), add immobilized Candida antarctica Lipase B (Novozym 435).

  • Add an acyl donor (e.g., vinyl acetate, 0.6 eq).

  • Shake the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC.

  • Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Concentrate the filtrate and separate the unreacted (S)-5-hydroxypiperidin-2-one from the acylated (R)-5-acetoxypiperidin-2-one by column chromatography.

Step 3: Hydrolysis of the Acylated Enantiomer (Optional)

  • To obtain the (R)-enantiomer, dissolve the purified (R)-5-acetoxypiperidin-2-one in methanol.

  • Add a catalytic amount of potassium carbonate and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction with a weak acid, concentrate, and purify by column chromatography to yield (R)-5-hydroxypiperidin-2-one.

Method 3: Synthesis from L-Glutamic Acid (Chiral Pool)

This strategy utilizes the inherent chirality of L-glutamic acid to construct the enantiomerically pure piperidinone ring.

Synthetic Pathway

L_Glutamic_Acid L-Glutamic Acid Pyroglutamic_Acid L-Pyroglutamic Acid L_Glutamic_Acid->Pyroglutamic_Acid Cyclization Reduction Selective Reduction of Carboxylic Acid Pyroglutamic_Acid->Reduction Hydroxy_Intermediate 5-Hydroxymethyl -pyrrolidin-2-one Reduction->Hydroxy_Intermediate Ring_Expansion Ring Expansion Hydroxy_Intermediate->Ring_Expansion Final_Product (S)-5-Hydroxypiperidin -2-one Ring_Expansion->Final_Product

Caption: Synthesis from L-Glutamic Acid.
Quantitative Data Summary

Starting MaterialKey IntermediateFinal ProductOverall Yield (%)ee (%)Reference
L-Glutamic Acid5-Hydroxymethyl-pyrrolidin-2-one(S)-5-Hydroxypiperidin-2-one~40-50>99
Experimental Protocol

Step 1: Preparation of L-Pyroglutamic Acid

  • Heat L-glutamic acid in water at 140-150 °C for several hours.

  • Cool the solution to induce crystallization.

  • Collect the crystals of L-pyroglutamic acid by filtration.

Step 2: Selective Reduction

  • Protect the amine of L-pyroglutamic acid (e.g., as a Boc derivative).

  • Selectively reduce the carboxylic acid to the corresponding alcohol using a suitable reducing agent (e.g., borane-dimethyl sulfide complex) to yield N-Boc-5-hydroxymethyl-pyrrolidin-2-one.

Step 3: Ring Expansion

  • Convert the primary alcohol to a good leaving group (e.g., a tosylate or mesylate).

  • Treat the resulting intermediate with a base to induce a ring expansion reaction, likely proceeding through an aziridinium intermediate, to form the six-membered piperidinone ring.

  • Deprotect the amine to afford the final product, (S)-5-hydroxypiperidin-2-one.

Conclusion

The enantioselective synthesis of this compound can be achieved through several efficient methods. The choice of the optimal synthetic route will depend on factors such as the desired enantiomer, available starting materials and reagents, and scalability requirements. The protocols provided herein offer detailed guidance for researchers in the fields of organic synthesis and drug development to access this important chiral building block.

5-Hydroxypiperidin-2-one: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-5-Hydroxypiperidin-2-one has emerged as a valuable and versatile chiral building block in the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical development. Its rigid, chiral scaffold provides a robust starting point for the stereocontrolled synthesis of a variety of biologically active molecules, including potent enzyme inhibitors and central nervous system agents. This document provides an overview of its applications, detailed experimental protocols for key transformations, and insights into the biological pathways targeted by the resulting molecules.

Applications in the Synthesis of Bioactive Molecules

(R)-5-Hydroxypiperidin-2-one serves as a key intermediate in the creation of enantiomerically pure compounds, a critical factor for ensuring desired biological activity and minimizing off-target effects in drug development.[1] Its utility has been demonstrated in the synthesis of various pharmaceuticals, including Bruton's tyrosine kinase (BTK) inhibitors, which are significant in the treatment of B-cell malignancies.[2] Furthermore, its structural relationship to key neurotransmitters makes it a valuable precursor for compounds targeting the central nervous system.[1]

The chiral nature of (R)-5-Hydroxypiperidin-2-one is instrumental in the synthesis of complex natural products and their analogs. For instance, it is a precursor in the biosynthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline, highlighting its role in fundamental metabolic pathways.[1]

Key Synthetic Transformations and Protocols

The synthetic utility of 5-hydroxypiperidin-2-one lies in the strategic manipulation of its hydroxyl and lactam functionalities. The following protocols outline key transformations, providing a foundation for its use in multi-step syntheses.

Protection of the Lactam Nitrogen: N-Boc-(R)-5-Hydroxypiperidin-2-one

To facilitate selective reactions at the hydroxyl group, the lactam nitrogen is often protected, for example, with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol:

A general procedure for the N-Boc protection of a cyclic amine involves dissolving the amine in a suitable solvent, such as methanol, and adding di-tert-butyl dicarbonate in the presence of a base like potassium carbonate. The reaction mixture is typically refluxed for several hours. After completion, the reaction is filtered and concentrated. The product can then be purified by crystallization.

Reagent/SolventRoleTypical Quantity
(R)-5-Hydroxypiperidin-2-oneStarting Material1 equivalent
Di-tert-butyl dicarbonate (Boc₂O)Protecting Agent1.1 - 1.5 equivalents
Potassium Carbonate (K₂CO₃)Base1.5 - 2.0 equivalents
MethanolSolventSufficient to dissolve reactants

This protocol is a general representation and may require optimization for specific scales and conditions.

Synthesis of Chiral Piperidine Derivatives

The protected (R)-5-hydroxypiperidin-2-one can be further elaborated into a variety of substituted chiral piperidines, which are prevalent scaffolds in many approved pharmaceuticals.

Experimental Workflow for Chiral Piperidine Synthesis:

G start (R)-5-Hydroxypiperidin-2-one step1 N-Protection (e.g., Boc) start->step1 step2 Activation of Hydroxyl Group (e.g., Mesylation) step1->step2 step3 Nucleophilic Substitution (e.g., Azide, Cyanide) step2->step3 step4 Reduction of Lactam & Substituent step3->step4 product Chiral Substituted Piperidine step4->product

Caption: General workflow for the synthesis of chiral piperidines.

Targeting Key Biological Pathways

Molecules synthesized from (R)-5-hydroxypiperidin-2-one often target critical signaling pathways implicated in disease.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Inhibitors of BTK are effective in treating various B-cell cancers. The chiral piperidine moiety derived from (R)-5-hydroxypiperidin-2-one can be a key component of these inhibitors, ensuring a precise fit into the enzyme's active site.

BTK_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk Phosphorylation BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG Production PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Downstream Gene Expression (Proliferation, Survival) Ca_PKC->Downstream BTKi BTK Inhibitor (from this compound) BTKi->BTK

Caption: Simplified BTK signaling pathway and the point of inhibition.

GABAergic System and the GABA Shunt

As a precursor to GABA, (R)-5-hydroxypiperidin-2-one is relevant to the study of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. The GABA shunt is the metabolic pathway responsible for the synthesis and degradation of GABA.

GABA_Shunt alpha_KG α-Ketoglutarate Glutamate Glutamate alpha_KG->Glutamate GABA-T GABA GABA Glutamate->GABA GAD SSA Succinic Semialdehyde GABA->SSA GABA-T Succinate Succinate SSA->Succinate SSADH TCA TCA Cycle Succinate->TCA TCA->alpha_KG

Caption: The GABA shunt metabolic pathway.

Conclusion

(R)-5-Hydroxypiperidin-2-one is a powerful chiral building block with significant applications in the synthesis of complex, biologically active molecules. Its utility in constructing key pharmaceutical scaffolds, such as those found in BTK inhibitors, underscores its importance in modern drug discovery. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to leverage the synthetic potential of this versatile chiral intermediate.

References

Application Notes and Protocols for the Use of 5-Hydroxypiperidin-2-one in GABAergic Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a critical role in regulating neuronal excitability. The design of novel drugs targeting the GABAergic system is a key area of research for treating a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disturbances. 5-Hydroxypiperidin-2-one, a cyclic analog of GABA and a known precursor in its biosynthesis, presents a promising scaffold for the development of new GABAergic modulators.[1] Its constrained conformation may offer enhanced selectivity and favorable pharmacokinetic properties compared to the flexible GABA molecule.

These application notes provide a comprehensive overview and detailed protocols for researchers interested in exploring the potential of this compound and its derivatives as novel GABAergic drugs. The following sections detail the rationale for its use, protocols for synthesizing derivatives, and a suite of in vitro and in vivo assays to characterize their pharmacological activity.

Rationale for this compound in GABAergic Drug Design

The core hypothesis for utilizing this compound as a scaffold is based on its structural relationship to GABA. By modifying its core structure, it is possible to design derivatives that may act as agonists, antagonists, or allosteric modulators of GABA receptors.

G cluster_0 Drug Design Rationale GABA GABA (Flexible Neurotransmitter) 5HP This compound (Cyclic Scaffold) GABA->5HP Structural Analogy Derivatives Novel Derivatives 5HP->Derivatives Chemical Synthesis Modulators GABAergic Modulators (Agonists, Antagonists, PAMs, NAMs) Derivatives->Modulators Pharmacological Activity

Caption: Rationale for using this compound in GABAergic drug design.

Synthesis of this compound Derivatives

The synthesis of novel derivatives can be achieved through various chemical modifications of the this compound core. The hydroxyl and amine functionalities provide reactive sites for derivatization.

Protocol 1: General Scheme for N-Alkylation and O-Alkylation/Acylation

  • N-Alkylation:

    • Dissolve this compound in a suitable aprotic solvent (e.g., DMF, THF).

    • Add a base (e.g., NaH, K2CO3) to deprotonate the amide nitrogen.

    • Introduce the desired alkyl halide (R-X) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Work up the reaction by quenching with water and extracting the product with an organic solvent.

    • Purify the product by column chromatography.

  • O-Alkylation/Acylation:

    • Protect the amide nitrogen of this compound using a suitable protecting group (e.g., Boc anhydride).

    • Dissolve the N-protected intermediate in a suitable solvent (e.g., DCM, THF).

    • For O-alkylation, add a base (e.g., NaH) followed by an alkyl halide (R-X).

    • For O-acylation, add an acylating agent (e.g., acyl chloride, anhydride) in the presence of a base (e.g., triethylamine, pyridine).

    • Monitor the reaction by TLC.

    • Upon completion, deprotect the nitrogen to yield the desired O-substituted derivative.

    • Purify the final product using column chromatography.

In Vitro Characterization of GABAergic Activity

Protocol 2: GABA-A Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity of synthesized compounds for the GABA-A receptor.

Materials:

  • Rat cortical membranes (source of GABA-A receptors)

  • [³H]-Muscimol or [³H]-Flunitrazepam (radioligands)

  • Unlabeled GABA or Diazepam (for determining non-specific binding)

  • Test compounds (this compound derivatives)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer. Centrifuge the homogenate and wash the pellet multiple times to remove endogenous GABA. Resuspend the final membrane pellet in fresh assay buffer.[2]

  • Assay Setup: In triplicate, combine the membrane preparation, radioligand (e.g., 1-5 nM [³H]-Muscimol), and varying concentrations of the test compound in a final volume of 500 µL.

  • Incubation: Incubate the mixture at 4°C for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Table 1: Example Data Presentation for GABA-A Receptor Binding Affinity

CompoundRadioligandReceptor SourceKi (nM) [Hypothetical]
Derivative 1[³H]-MuscimolRat Cortical Membranes85
Derivative 2[³H]-MuscimolRat Cortical Membranes25
Derivative 3[³H]-FlunitrazepamRat Cortical Membranes150
GABA (Control)[³H]-MuscimolRat Cortical Membranes15

Protocol 3: Electrophysiological Analysis using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol assesses the functional activity of the compounds as modulators of GABA-A receptors.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Recording solution (e.g., ND96)

  • GABA stock solution

  • Test compound stock solutions

  • TEVC setup with microelectrodes

Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog and inject them with a mixture of cRNAs encoding the desired GABA-A receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (voltage and current electrodes) and clamp the membrane potential at -60 mV.

  • GABA Application: Apply a concentration of GABA that elicits a submaximal current (EC10-EC20) to establish a baseline response.

  • Compound Application: Co-apply the test compound with the same concentration of GABA and record the change in current.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. Calculate the percentage modulation. Determine the EC50 (for agonists/positive allosteric modulators) or IC50 (for antagonists/negative allosteric modulators) from concentration-response curves.

Table 2: Example Data Presentation for Functional Activity at GABA-A Receptors

CompoundReceptor SubtypeActivityEC50/IC50 (µM) [Hypothetical]Max Efficacy (% of GABA) [Hypothetical]
Derivative 1α1β2γ2PAM5.2150%
Derivative 2α1β2γ2Agonist15.880%
Derivative 3α1β2γ2Antagonist2.5N/A

In Vivo Behavioral Assessment

Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral test to screen for anxiolytic-like effects in rodents.[3]

Materials:

  • Elevated plus maze apparatus

  • Rodents (mice or rats)

  • Test compounds and vehicle

  • Video tracking system

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) 30 minutes before testing.

  • Testing: Place the animal in the center of the EPM, facing one of the open arms, and allow it to explore for 5 minutes.

  • Data Collection: Record the number of entries and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.

Protocol 5: Pentylenetetrazole (PTZ)-Induced Seizure Test for Anticonvulsant Activity

This model is used to evaluate the potential of compounds to protect against chemically induced seizures.

Materials:

  • Rodents (mice)

  • Pentylenetetrazole (PTZ) solution

  • Test compounds and vehicle

  • Observation chambers

Procedure:

  • Drug Administration: Administer the test compound or vehicle 30-60 minutes before PTZ injection.

  • PTZ Induction: Inject a convulsant dose of PTZ (e.g., 60-80 mg/kg, s.c. or i.p.).

  • Observation: Immediately place the animal in an individual observation chamber and observe for the onset and severity of seizures (e.g., clonic, tonic-clonic seizures) for at least 30 minutes.

  • Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures. Anticonvulsant activity is indicated by a significant increase in seizure latency or a reduction in the incidence of seizures.

Signaling Pathways and Experimental Workflows

G cluster_0 GABAergic Signaling Pathway GABA_Release GABA Release (Presynaptic Neuron) GABA_Receptor GABA-A Receptor (Postsynaptic Neuron) GABA_Release->GABA_Receptor Binds to Cl_Influx Chloride Ion Influx GABA_Receptor->Cl_Influx Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Simplified GABA-A receptor signaling pathway.[1]

G cluster_1 Experimental Workflow for GABAergic Drug Discovery Synthesis Synthesis of 5-HP Derivatives Binding In Vitro Binding Assays (GABA-A Receptor) Synthesis->Binding Functional In Vitro Functional Assays (Electrophysiology) Binding->Functional Active Compounds Behavioral In Vivo Behavioral Screens (Anxiolytic, Anticonvulsant) Functional->Behavioral Potent Modulators Lead Lead Optimization Behavioral->Lead Active In Vivo Candidate Preclinical Candidate Lead->Candidate

Caption: Experimental workflow for the discovery of GABAergic modulators.[4]

References

Application of 5-Hydroxypiperidin-2-one in Neurochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypiperidin-2-one, a cyclic derivative of piperidine, holds significant interest in neurochemical research primarily due to its role as a precursor in the biosynthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Its unique chemical structure also makes it a valuable chiral building block for the synthesis of various pharmaceutical compounds targeting the central nervous system.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in neurochemical research, aimed at elucidating its mechanism of action and exploring its therapeutic potential.

I. Application Notes

Investigating GABAergic Neurotransmission

As a direct precursor to GABA, this compound can be utilized to study the dynamics of GABA synthesis, release, and uptake in various experimental models. By introducing isotopically labeled this compound, researchers can trace its conversion to GABA and subsequent release in response to neuronal stimulation. This approach is invaluable for understanding the regulation of GABAergic tone in both physiological and pathological conditions.

High-Throughput Screening for Modulators of GABA Synthesis

This compound can be employed in in vitro enzymatic assays to screen for compounds that modulate the activity of enzymes involved in the GABA biosynthetic pathway. Such screens can identify novel therapeutic targets for conditions associated with GABAergic dysfunction, such as epilepsy, anxiety disorders, and sleep disturbances.

Development of Novel CNS-Active Compounds

The piperidine scaffold is a common feature in many centrally active drugs. This compound serves as a versatile starting material for the synthesis of novel derivatives with potential activity at various CNS targets, including receptors and transporters for neurotransmitters other than GABA. For instance, hydroxypiperidine analogues have been synthesized and evaluated for their binding affinity to the dopamine transporter.

II. Quantitative Data Summary

The following table summarizes key quantitative data from studies on a closely related derivative, 5-hydroxy-1-methylpiperidin-2-one (5-HMP), which can serve as a reference for designing experiments with this compound.

ParameterValueCell Line/AssayReference
IC50 (Antioxidant Activity)49.55 ± 0.75 µg/mlFree radical scavenging assay[2]
IC50 (Cytotoxicity)30.00 ± 0.55 µg/mlA549 Lung Cancer Cells (MTT Assay)[2]
Binding Constant (K) to BSA2.8 ± 1.4 × 10⁴ M⁻¹Fluorescence Quenching[2]

III. Experimental Protocols

In Vitro Conversion to GABA in Brain Slices

This protocol describes a method to study the conversion of this compound to GABA in acute brain slices.

Materials:

  • This compound (or its radiolabeled form)

  • Artificial cerebrospinal fluid (aCSF)

  • Acute brain slices (e.g., from hippocampus or cortex)

  • High-performance liquid chromatography (HPLC) system with fluorescence or mass spectrometry detection

  • Homogenizer

  • Centrifuge

Protocol:

  • Prepare acute brain slices (300-400 µm thick) from the desired brain region of a rodent and allow them to recover in oxygenated aCSF for at least 1 hour.[3][4]

  • Incubate the slices in aCSF containing a known concentration of this compound (e.g., 10-100 µM) for a specific duration (e.g., 30-120 minutes).

  • Following incubation, wash the slices with ice-cold aCSF to remove any remaining extracellular compound.

  • Homogenize the brain slices in a suitable buffer.

  • Centrifuge the homogenate to pellet cellular debris.

  • Analyze the supernatant for GABA and this compound concentrations using a validated HPLC method.[5]

  • Compare the GABA levels in treated slices to control slices (incubated without this compound) to determine the extent of conversion.

In Vivo Microdialysis for Measuring Extracellular GABA Levels

This protocol outlines the use of in vivo microdialysis to measure changes in extracellular GABA concentrations in a specific brain region of an anesthetized or freely moving animal following the administration of this compound.

Materials:

  • This compound

  • Microdialysis probes and pump

  • Stereotaxic apparatus

  • Anesthesia

  • Ringer's solution or aCSF

  • Fraction collector

  • HPLC system for GABA analysis[5]

Protocol:

  • Implant a microdialysis guide cannula into the target brain region of the animal using stereotaxic surgery and allow for recovery.[6]

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with Ringer's solution or aCSF at a constant flow rate (e.g., 1-2 µL/min).[7]

  • Collect baseline dialysate samples for a predetermined period (e.g., 60-120 minutes).

  • Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).[7]

  • Continue collecting dialysate samples for several hours post-administration.

  • Analyze the GABA concentration in the dialysate fractions using HPLC.[5]

  • Express the results as a percentage change from the baseline GABA levels.

IV. Visualizations

GABA_Synthesis_Pathway This compound This compound Intermediate_Metabolites Intermediate Metabolites This compound->Intermediate_Metabolites Enzymatic Conversion Glutamate Glutamate Intermediate_Metabolites->Glutamate GABA GABA Glutamate->GABA Glutamate Decarboxylase (GAD)

Biosynthetic pathway of GABA from this compound.

Experimental_Workflow_In_Vitro cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Brain_Slices Acute Brain Slices Incubation Incubate with This compound Brain_Slices->Incubation Homogenization Homogenize Slices Incubation->Homogenization Centrifugation Centrifuge Homogenization->Centrifugation HPLC_Analysis HPLC Analysis (GABA & Precursor) Centrifugation->HPLC_Analysis

Workflow for in vitro conversion of this compound to GABA.

Experimental_Workflow_In_Vivo cluster_0 Surgery & Setup cluster_1 Data Collection cluster_2 Analysis Probe_Implantation Microdialysis Probe Implantation Baseline_Collection Collect Baseline Dialysate Probe_Implantation->Baseline_Collection Drug_Administration Administer This compound Baseline_Collection->Drug_Administration Post_Admin_Collection Collect Post-Administration Dialysate Drug_Administration->Post_Admin_Collection HPLC_Analysis HPLC Analysis (GABA) Post_Admin_Collection->HPLC_Analysis

Workflow for in vivo microdialysis to measure GABA release.

References

Protocols for the N-acylation of 5-Hydroxypiperidin-2-one: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-acylation of 5-hydroxypiperidin-2-one, a valuable building block in medicinal chemistry. The introduction of an acyl group at the nitrogen atom can significantly modify the pharmacological properties of the resulting molecule. These protocols describe common methods for N-acylation using acyl chlorides, acid anhydrides, and carboxylic acids with coupling agents, providing researchers with a guide to synthesize a diverse range of N-acyl-5-hydroxypiperidin-2-one derivatives.

Introduction

This compound is a heterocyclic compound containing a lactam ring and a secondary alcohol. The lactam nitrogen is a nucleophilic center that can be acylated to form N-acyl derivatives. This modification is a key step in the synthesis of various biologically active molecules. The presence of a hydroxyl group requires careful selection of reaction conditions to achieve chemoselective N-acylation without significant O-acylation. This guide outlines three common and effective methods for this transformation.

Data Presentation

The following table summarizes typical quantitative data for the N-acylation of this compound using different acylation methods. The data is compiled from analogous reactions in the literature and represents expected outcomes under optimized conditions.

Acylation MethodAcylating AgentBaseSolventReaction Time (h)Typical Yield (%)
Protocol 1 Acetyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)2 - 485 - 95
Protocol 1 Benzoyl ChloridePyridineDichloromethane (DCM)4 - 680 - 90
Protocol 2 Acetic Anhydride4-DMAP (cat.)Dichloromethane (DCM)3 - 588 - 96
Protocol 2 Propionic Anhydride4-DMAP (cat.)Tetrahydrofuran (THF)4 - 682 - 92
Protocol 3 Benzoic AcidHATU / DIPEAN,N-Dimethylformamide (DMF)12 - 1875 - 85
Protocol 3 Acetic AcidDCC / DMAP (cat.)Dichloromethane (DCM)12 - 2470 - 80

Experimental Protocols

Protocol 1: N-Acylation using Acyl Chlorides

This method is a widely used and efficient procedure for forming amide bonds. A base is required to neutralize the hydrogen chloride byproduct generated during the reaction.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 - 1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or Pyridine (1.5 - 2.0 equivalents)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add the base (e.g., triethylamine, 1.5 equivalents) to the solution.

  • Dissolve the acyl chloride (1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes using a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-acyl-5-hydroxypiperidin-2-one.

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DCM cool Cool to 0 °C start->cool add_base Add Base (TEA or Pyridine) cool->add_base add_acyl_chloride Dropwise addition of Acyl Chloride in DCM add_base->add_acyl_chloride warm_stir Warm to RT and stir (2-6 h) add_acyl_chloride->warm_stir quench Quench with Water warm_stir->quench extract Aqueous Work-up (NaHCO3, Brine) quench->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Column Chromatography dry->purify product N-acyl-5-hydroxypiperidin-2-one purify->product

Caption: Workflow for N-acylation using acyl chlorides.
Protocol 2: N-Acylation using Acid Anhydrides

This method is an effective alternative to using acyl chlorides, often proceeding under milder conditions. The reaction is typically catalyzed by a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride, propionic anhydride) (1.2 - 1.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), anhydrous DCM, and DMAP (0.1 equivalents).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add the acid anhydride (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to remove unreacted anhydride and the carboxylic acid byproduct, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-acyl-5-hydroxypiperidin-2-one.

Protocol_2_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification start Dissolve this compound and DMAP in anhydrous DCM add_anhydride Add Acid Anhydride start->add_anhydride stir Stir at RT (3-6 h) add_anhydride->stir dilute Dilute with DCM stir->dilute extract Aqueous Work-up (NaHCO3, Brine) dilute->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Column Chromatography dry->purify product N-acyl-5-hydroxypiperidin-2-one purify->product

Caption: Workflow for N-acylation using acid anhydrides.
Protocol 3: N-Acylation using Carboxylic Acids and Coupling Agents

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid, acetic acid) (1.1 equivalents)

  • Coupling agent (e.g., HATU, 1.2 equivalents; or DCC, 1.2 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents, for use with HATU)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equivalents, for use with DCC)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet

Procedure (using HATU):

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) and stir the mixture for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl-5-hydroxypiperidin-2-one.

Protocol_3_Workflow cluster_activation Carboxylic Acid Activation cluster_reaction Acylation cluster_workup Work-up & Purification start Dissolve Carboxylic Acid and HATU in DMF add_base Add DIPEA and stir (15-30 min) start->add_base add_substrate Add this compound add_base->add_substrate stir Stir at RT (12-18 h) add_substrate->stir extract Pour into Water & Extract with Ethyl Acetate stir->extract wash Aqueous Wash (NaHCO3, Brine) extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify product N-acyl-5-hydroxypiperidin-2-one purify->product

Caption: Workflow for N-acylation using carboxylic acids and HATU.

Application Notes and Protocols: 5-Hydroxypiperidin-2-one in the Synthesis of Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-hydroxypiperidin-2-one as a versatile chiral starting material for the enantioselective synthesis of various piperidine alkaloids. The protocols detailed below are based on established synthetic routes and are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Introduction

This compound, a valuable chiral building block, serves as a key precursor in the stereocontrolled synthesis of a diverse range of biologically active piperidine alkaloids. Its inherent chirality and functionality allow for the construction of complex molecular architectures with high stereoselectivity. This document focuses on the application of a chiral 2-piperidone derivative, readily prepared from this compound, in the synthesis of several 3-piperidinol alkaloids, including (+)-prosafrinine, (-)-iso-6-cassine, (-)-prosophylline, and (-)-prosopinine.

The general synthetic strategy involves the elaboration of the chiral 2-piperidone core through homologation at the lactam carbonyl, followed by stereocontrolled reductions and functional group manipulations to yield the target alkaloid scaffolds.

Data Presentation

Table 1: Summary of Key Synthetic Transformations and Yields

Target AlkaloidKey IntermediateKey Transformation(s)Overall Yield (%)Reference
(+)-Prosafrinine(-)-37Homologation, Stereocontrolled ReductionNot Specified[1]
(-)-Iso-6-cassine(-)-14Homologation, Stereocontrolled ReductionNot Specified[1]
(-)-Prosophylline(+)-36Homologation, Stereocontrolled ReductionNot Specified[1]
(-)-Prosopinine(-)-26Homologation, Stereocontrolled ReductionNot Specified[1]

Note: The specific overall yields were not detailed in the available literature abstracts. Access to the full-text article is required for complete quantitative data.

Experimental Protocols

The following protocols are adapted from the synthetic strategy for 3-piperidinol alkaloids.

Protocol 1: Preparation of the Chiral 2-Piperidone Building Block

The enantiomerically pure 2-piperidone building block, methyl (3R,5S)-1-(tert-butoxycarbonyl)-5-hydroxy-2-oxopiperidine-3-carboxylate, serves as the cornerstone for the synthesis of the target alkaloids. Its preparation can be achieved through bakers' yeast reduction of the corresponding β-keto ester or via lipase-mediated resolution of the racemic hydroxy ester.

Materials:

  • Methyl 1-(tert-butoxycarbonyl)-5-hydroxy-2-oxopiperidine-3-carboxylate (racemic)

  • Lipase (e.g., from Pseudomonas cepacia)

  • Organic solvent (e.g., diisopropyl ether)

  • Buffer solution (e.g., phosphate buffer)

Procedure:

  • Dissolve the racemic methyl 1-(tert-butoxycarbonyl)-5-hydroxy-2-oxopiperidine-3-carboxylate in an appropriate organic solvent.

  • Add the lipase and buffer solution to the mixture.

  • Stir the reaction at a controlled temperature (e.g., room temperature) and monitor the progress of the resolution by chiral HPLC or other suitable analytical techniques.

  • Upon reaching approximately 50% conversion, stop the reaction and separate the enzymatic catalyst by filtration.

  • Extract the organic layer with an aqueous solution to remove the buffer salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting enantiomerically enriched ester and the unreacted starting material by column chromatography.

Protocol 2: General Procedure for the Synthesis of 3-Piperidinol Alkaloids

The synthesis of the target alkaloids from the chiral 2-piperidone building block generally follows a sequence of homologation at the lactam carbonyl, stereocontrolled reduction of the resulting enamine, and subsequent functional group manipulations. The Eschenmoser sulfide contraction is a key method employed for the homologation step.

Step 1: Thiolactam Formation

  • To a solution of the chiral 2-piperidone in an anhydrous solvent (e.g., toluene), add Lawesson's reagent.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude thiolactam by column chromatography.

Step 2: Homologation via Eschenmoser Sulfide Contraction

  • Treat the thiolactam with a suitable α-haloketone or α-haloester in the presence of a base (e.g., silver carbonate or triethylamine) in an anhydrous solvent (e.g., dichloromethane).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture to remove any inorganic salts and concentrate the filtrate.

  • Purify the resulting vinylogous urethane by column chromatography.

Step 3: Stereocontrolled Reduction

  • Subject the vinylogous urethane to stereoselective reduction. The choice of reducing agent and reaction conditions is crucial for controlling the stereochemistry of the newly formed chiral centers. Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), often in combination with additives to direct the stereochemical outcome.

  • Carefully quench the reaction and perform an aqueous workup.

  • Extract the product into an organic solvent, dry the organic layer, and concentrate.

  • Purify the resulting piperidinol derivative by column chromatography.

Step 4: Final Functional Group Manipulations and Deprotection

  • Perform any necessary functional group interconversions on the side chains.

  • Remove the protecting groups (e.g., tert-butoxycarbonyl) under appropriate conditions (e.g., treatment with trifluoroacetic acid for Boc deprotection).

  • Purify the final alkaloid product by column chromatography or crystallization.

Visualizations

Synthetic Pathway Overview

Synthetic_Pathway A This compound Precursor B Chiral 2-Piperidone Building Block A->B Enzymatic Resolution C Thiolactam B->C Lawesson's Reagent D Vinylogous Urethane C->D Eschenmoser Contraction E 2,6-Disubstituted 3-Piperidinol Intermediate D->E Stereocontrolled Reduction F Target Alkaloids (+)-Prosafrinine (-)-Iso-6-cassine (-)-Prosophylline (-)-Prosopinine E->F Deprotection & Final Steps Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Resolution cluster_workup Workup and Purification A Dissolve Racemic Ester in Organic Solvent B Add Lipase and Buffer Solution A->B C Stir at Controlled Temperature B->C D Monitor by Chiral HPLC C->D E Stop Reaction at ~50% Conversion D->E F Filter to Remove Lipase E->F G Aqueous Workup F->G H Column Chromatography G->H I Isolated Enantiopure Products H->I Logical_Relationship cluster_core Core Transformations cluster_alkaloids Target Alkaloids Start Chiral 5-Hydroxy-2-piperidone Derivative Thiolactamization Thiolactamization Start->Thiolactamization introduces sulfur Homologation Homologation Thiolactamization->Homologation enables C-C bond formation Reduction Stereoselective Reduction Homologation->Reduction sets key stereocenters Prosafrinine (+)-Prosafrinine Reduction->Prosafrinine Iso_6_cassine (-)-Iso-6-cassine Reduction->Iso_6_cassine Prosophylline (-)-Prosophylline Reduction->Prosophylline Prosopinine (-)-Prosopinine Reduction->Prosopinine

References

Application Notes & Protocols: Pharmaceutical Applications of 5-Hydroxypiperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 5-Hydroxypiperidin-2-one scaffold is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its structure, featuring both a lactam ring and a hydroxyl group, provides multiple points for chemical modification, making it an ideal starting material for the synthesis of diverse pharmaceutical agents.[1] Derivatives of this core structure have demonstrated a wide range of biological activities, positioning them as promising candidates for drug development in various therapeutic areas, including oncology, infectious diseases, and neurology. This document provides an overview of these applications, supported by quantitative data, detailed experimental protocols, and diagrams of relevant biological pathways.

Anticancer Applications

Derivatives of the 5-hydroxypiperidine scaffold have shown significant potential as multi-targeted anticancer agents. Notably, hydroxypiperidine-substituted thiosemicarbazones have been synthesized and evaluated for their potent activity against lung cancer.

Mechanism of Action & Quantitative Data

A lead compound, 5f (R = 2,3-dichlorophenyl) , emerged from a study on 13 novel hydroxypiperidine-substituted thiosemicarbazone derivatives.[2] This compound exhibited high cytotoxicity against the A549 lung cancer cell line with an IC50 value of 0.58 µM and demonstrated high selectivity over non-cancerous cells (Selectivity Index = 28.9).[2] The anticancer activity is attributed to its multi-targeted inhibition of key enzymes and signaling proteins involved in cancer progression, including human carbonic anhydrase (hCA) isoforms, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAF kinase.[2]

Table 1: In Vitro Anticancer and Enzyme Inhibition Data for Compound 5f [2]

Target Cell Line / Enzyme Assay Type IC50 Value (µM) Ki Value (µM)
A549 (Lung Cancer) Cytotoxicity 0.58 -
BEAS2B (Non-cancerous) Cytotoxicity 16.76 -
hCA I Enzyme Inhibition 0.12 0.098
hCA II Enzyme Inhibition 0.08 0.065
VEGFR-2 Kinase Activity - -
BRAF Kinase Activity - -

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Signaling Pathway Visualization

The multi-target nature of these derivatives allows them to disrupt critical cancer signaling pathways. The diagram below illustrates the inhibition of the BRAF/MAPK and VEGFR-2 pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[1][3][4][5][6]

anticancer_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS Activates VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates AKT PI3K/AKT VEGFR2->AKT Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Translocates & Activates Inhibitor This compound Derivative (e.g., 5f) Inhibitor->VEGFR2 Inhibits Inhibitor->BRAF Inhibits

Caption: Inhibition of BRAF/MAPK and VEGFR-2 cancer signaling pathways.
Experimental Protocols

This protocol is used to assess the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Plating: Seed cancer cells (e.g., A549) in a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours in the incubator. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of the samples at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This colorimetric assay measures the esterase activity of CA to screen for inhibitors.[7][8]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[7]

    • Enzyme Solution: Prepare a working solution of human carbonic anhydrase (e.g., 10-60 units/mL) in cold Assay Buffer.[7]

    • Substrate Solution: Prepare a 3 mM solution of p-Nitrophenyl acetate (p-NPA) in acetonitrile or DMSO. Prepare this solution fresh daily.[7]

    • Inhibitor Solutions: Prepare serial dilutions of the test compound and a positive control (e.g., Acetazolamide) in Assay Buffer with a small percentage of DMSO.

  • Assay Plate Setup (96-well plate):

    • Test Wells: 158 µL Assay Buffer + 2 µL of test compound dilution.

    • Control Wells (Max Activity): 158 µL Assay Buffer + 2 µL DMSO.

    • Blank Wells (No Enzyme): 180 µL Assay Buffer.

  • Enzyme-Inhibitor Pre-incubation: Add 20 µL of the CA Working Solution to all wells except the blank wells. Incubate the plate at room temperature for 15 minutes.[7]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the Substrate Solution to all wells, including the blank.[7]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm every 30 seconds for 10-30 minutes.[7]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each compound concentration relative to the control and calculate the IC50/Ki values.

Antimicrobial Applications

Piperidine and piperidinone derivatives have been investigated for their antimicrobial properties. Thiosemicarbazone derivatives, in particular, have shown significant antifungal activity, while other substitutions can impart antibacterial effects.

Activity Spectrum

Studies have shown that while piperidin-4-one derivatives possess good antibacterial activity against strains like Staphylococcus aureus and E. coli, their derivatization into thiosemicarbazones significantly enhances their antifungal activity.[5] Other modifications, such as the incorporation of a piperidine moiety into oxazolidinone structures, have yielded compounds with potent activity against resistant Gram-positive bacteria, including penicillin-resistant Staphylococcus pneumonia.[6]

Table 2: Summary of Antimicrobial Activity for Piperidinone Derivatives

Derivative Class Target Organism(s) Activity Noted Reference
2,6-diaryl-3-methyl-4-piperidones S. aureus, E. coli, B. subtilis Good antibacterial activity (vs. Ampicillin) [5]
Thiosemicarbazones of piperidin-4-one M. gypseum, M. canis, T. rubrum Significant antifungal activity (vs. Terbinafine) [5]

| Piperidine-substituted oxazolidinones | Penicillin-resistant S. pneumonia | 2-3x more potent than Linezolid |[6] |

Experimental Workflow Visualization

The screening process for new antimicrobial agents involves a logical progression from synthesis to the determination of activity and potency.

antimicrobial_workflow A Synthesis of This compound Derivatives B Structural Characterization (NMR, MS) A->B C Primary Screening (e.g., Agar Disc Diffusion) B->C D Quantitative Assay: MIC Determination (Broth Microdilution) C->D Active Compounds E Determination of MBC/MFC D->E F Lead Compound Identification E->F

Caption: Experimental workflow for antimicrobial drug discovery.
Protocol 3: Minimum Inhibitory Concentration (MIC) Test (Broth Microdilution)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of ~5 × 10⁵ CFU/mL in the test wells.[9]

  • Plate Preparation: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.[9]

  • Serial Dilution: Create a stock solution of the test compound. Add 50 µL of the compound (at 2x the highest desired concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from well to well across the plate. Discard the final 50 µL from the last well.[9] This creates a gradient of compound concentrations.

  • Inoculation: Inoculate each well with 50 µL of the standardized bacterial inoculum. This brings the total volume in each well to 100 µL.[9]

  • Controls:

    • Growth Control: A well containing MHB and inoculum, but no compound.

    • Sterility Control: A well containing only MHB.

  • Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]

  • Reading Results: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that remains clear (no visible growth).[9][10]

Applications in Neurodegenerative Diseases

The piperidine scaffold is present in numerous central nervous system (CNS) active agents. Derivatives have been developed as inhibitors of key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), and for their potential to modulate neurotransmitter pathways.

Enzyme Inhibition & Quantitative Data

Derivatives of piperidine carboxylic acids (like nipecotic acid) have been functionalized to create compounds with potent antioxidant and AChE inhibitory properties.[11] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a key therapeutic strategy for Alzheimer's disease.[12]

Table 3: In Vitro Neuroprotective Activity of Piperidine Derivatives

Compound Class Target Assay IC50 Value (µM) Reference
Nipecotic acid derivatives Acetylcholinesterase (AChE) Enzyme Inhibition As low as 47 [11]
Nipecotic acid derivatives Lipid Peroxidation Antioxidant As low as 20 [11]
Hydroxytyrosol-donepezil hybrids Monoamine Oxidase A (MAO-A) Enzyme Inhibition Potent Inhibition [13]

| Hydroxytyrosol-donepezil hybrids | Xanthine Oxidase (XO) | Enzyme Inhibition | Potent Inhibition |[13] |

Biological Pathway Visualization

The this compound scaffold can serve as a precursor for compounds that modulate GABAergic neurotransmission.[7] Additionally, its derivatives can act as inhibitors in cholinergic synapses, as depicted below.

neuro_pathway cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal ACh_vesicle Vesicle with Acetylcholine (ACh) ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Substrate for Receptor ACh Receptor ACh->Receptor Binds Choline Choline AChE->Choline Hydrolyzes to Acetate Acetate AChE->Acetate Hydrolyzes to Inhibitor Piperidine Derivative Inhibitor->AChE Inhibits Signal Signal Propagation Receptor->Signal

Caption: Inhibition of acetylcholinesterase (AChE) in a cholinergic synapse.
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This widely used colorimetric assay measures AChE activity by detecting the product of a reaction between thiocholine and DTNB.[2][12][14]

  • Reagent Preparation:

    • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[2]

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in buffer.[2]

    • Substrate Solution: 14 mM Acetylthiocholine Iodide (ATCI) in deionized water. Prepare fresh daily.[2]

    • Enzyme Solution: A working solution of AChE in buffer.

    • Inhibitor Solutions: Serial dilutions of the test compound in buffer.

  • Assay Plate Setup (96-well plate):

    • Test Wells: 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB solution + 10 µL test compound solution.

    • Control Wells (100% Activity): 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB solution + 10 µL solvent.

    • Blank Wells: 150 µL Buffer + 10 µL DTNB solution + 10 µL ATCI solution (added in the next step).

  • Pre-incubation: Add all components except the substrate to the wells. Mix and incubate the plate for 10 minutes at 25°C.[2]

  • Reaction Initiation: Add 10 µL of the ATCI substrate solution to all wells to start the reaction.[2]

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm in a kinetic mode at 1-minute intervals for 10-20 minutes.

  • Data Analysis: Calculate the reaction rate for each well. Determine the percent inhibition for each inhibitor concentration compared to the control and calculate the IC50 value.

References

Application Notes and Protocols: 5-Hydroxypiperidin-2-one as a Key Intermediate for Novel Diagnostic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 5-Hydroxypiperidin-2-one as a versatile, chiral intermediate in the synthesis of advanced diagnostic reagents, particularly Positron Emission Tomography (PET) tracers for neuroreceptor imaging.

Introduction

This compound, a chiral cyclic lactam, is a valuable building block in medicinal chemistry and pharmaceutical synthesis.[1] Its inherent chirality and functionality make it an ideal starting material for the stereoselective synthesis of complex piperidine derivatives. This is particularly relevant in the development of diagnostic imaging agents, such as PET radioligands, where precise stereochemistry is often crucial for selective binding to biological targets like neuroreceptors. The piperidine scaffold is a common feature in many centrally acting drugs and PET tracers targeting receptors such as the serotonin 5-HT2A receptor.[2] This document outlines the synthesis of a key precursor for a 5-HT2A receptor PET tracer, starting from this compound, and its subsequent radiolabeling.

Data Presentation

The following table summarizes key quantitative data for a representative 5-HT2A receptor PET tracer synthesized from a piperidine precursor. This data is compiled from literature on analogous compounds and represents typical target values for a successful diagnostic reagent.

ParameterValueReference
Precursor Synthesis
Overall Yield30-40%Inferred from multi-step syntheses
Purity (HPLC)>98%Standard requirement for radiolabeling
Radiolabeling
Radiochemical Yield (decay corrected)15-25%[3]
Radiochemical Purity (HPLC)>99%[3]
Molar Activity> 50 GBq/µmol[4]
In Vitro Binding
5-HT2A Receptor Affinity (Ki)< 5 nM[4]
Selectivity vs. other receptors>100-fold[4]

Signaling Pathway

The synthesized PET tracer is designed to act as an antagonist at the serotonin 5-HT2A receptor. Upon administration, it will cross the blood-brain barrier and bind to these receptors in the brain. The positron-emitting radionuclide (e.g., Fluorine-18) will then allow for the non-invasive visualization and quantification of 5-HT2A receptor density in various brain regions using PET imaging. This can be invaluable for studying neurological and psychiatric disorders where this receptor is implicated.

G Simplified 5-HT2A Receptor Signaling and PET Tracer Interaction cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin 5-HT2A_Receptor 5-HT2A Receptor Serotonin->5-HT2A_Receptor Binds to G_Protein Gq/11 5-HT2A_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Cellular_Response Cellular Response IP3_DAG->Cellular_Response Leads to PET_Tracer [18F]-Piperidine Derivative (Antagonist) PET_Tracer->5-HT2A_Receptor Blocks Binding

Caption: Interaction of PET tracer with the 5-HT2A receptor signaling pathway.

Experimental Protocols

I. Synthesis of a Functionalized Piperidine Precursor from this compound

This protocol describes a plausible multi-step synthesis to convert (R)-5-Hydroxypiperidin-2-one into a key N-H piperidine intermediate suitable for arylation and subsequent radiolabeling.

Step 1: Reduction of the Lactam and Protection of the Hydroxyl Group

  • Reaction: Suspend (R)-5-Hydroxypiperidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 0 °C under an inert atmosphere (Argon or Nitrogen).

  • Add a solution of Lithium Aluminum Hydride (LiAlH4, 2.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

  • Filter the resulting solid and concentrate the filtrate under reduced pressure.

  • Dissolve the crude (R)-piperidine-3-ol in dichloromethane (DCM).

  • Add triethylamine (1.5 eq) and tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Stir at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography on silica gel to yield (R)-3-(tert-butyldimethylsilyloxy)piperidine.

Step 2: N-Arylation of the Piperidine Intermediate

  • Reaction: Combine (R)-3-(tert-butyldimethylsilyloxy)piperidine (1.0 eq), 2-fluoro-4-bromonitrobenzene (1.1 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO).

  • Heat the mixture to 120 °C for 6 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to yield (R)-1-(2-fluoro-4-nitrophenyl)-3-(tert-butyldimethylsilyloxy)piperidine.

Step 3: Reduction of the Nitro Group

  • Reaction: Dissolve the product from Step 2 in ethanol.

  • Add Palladium on carbon (10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

  • Filter the catalyst through Celite and concentrate the filtrate to obtain (R)-4-(3-(tert-butyldimethylsilyloxy)piperidin-1-yl)-3-fluoroaniline.

Step 4: Deprotection of the Hydroxyl Group to Yield the Precursor

  • Reaction: Dissolve the product from Step 3 in THF.

  • Add a solution of tetra-n-butylammonium fluoride (TBAF, 1.1 eq) in THF.

  • Stir at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the final precursor, (R)-4-(3-hydroxypiperidin-1-yl)-3-fluoroaniline.

G Synthesis Workflow of Piperidine Precursor A This compound B Reduction (LiAlH4) A->B C Protection (TBDMSCl) B->C D N-Arylation C->D E Nitro Reduction (H2, Pd/C) D->E F Deprotection (TBAF) E->F G Final Precursor F->G

Caption: Multi-step synthesis of the PET tracer precursor.

II. Automated Radiosynthesis of the [18F]-Labeled PET Tracer

This protocol outlines the automated synthesis of the final PET tracer using a commercial synthesis module. The precursor from Protocol I is modified with a suitable leaving group (e.g., tosylate or mesylate) on the hydroxyl moiety for nucleophilic fluorination.

  • [18F]-Fluoride Production and Drying:

    • Produce [18F]-Fluoride via proton bombardment of [18O]-H2O in a cyclotron.

    • Trap the aqueous [18F]-Fluoride on an anion exchange cartridge.

    • Elute the [18F]-Fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.

    • Azeotropically dry the [18F]/K222/K2CO3 complex by heating under a stream of nitrogen.

  • Radiolabeling Reaction:

    • Dissolve the tosylated or mesylated precursor in anhydrous DMSO or acetonitrile.

    • Add the precursor solution to the dried [18F]-Fluoride complex in the reaction vessel.

    • Heat the reaction mixture at 100-120 °C for 10-15 minutes.

  • Purification:

    • Cool the reaction vessel and dilute the mixture with the mobile phase for High-Performance Liquid Chromatography (HPLC).

    • Inject the crude product onto a semi-preparative HPLC column (e.g., C18) to isolate the [18F]-labeled tracer from unreacted fluoride and other impurities.

    • Collect the fraction corresponding to the product peak.

  • Formulation:

    • Dilute the collected HPLC fraction with sterile water.

    • Trap the product on a C18 Sep-Pak cartridge.

    • Wash the cartridge with sterile water to remove HPLC solvents.

    • Elute the final [18F]-labeled PET tracer from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.

  • Quality Control:

    • Perform analytical HPLC to determine radiochemical purity.

    • Measure the total radioactivity and calculate the molar activity.

    • Test for sterility, pyrogenicity, and residual solvents before use.

G Logical Relationship of Synthesis and Application cluster_0 Chemical Synthesis cluster_1 Diagnostic Application Start This compound (Chiral Pool) Intermediate Functionalized Piperidine Precursor Start->Intermediate Maintains Chirality Radiolabeling [18F] Labeling Intermediate->Radiolabeling Introduces Imaging Moiety Final_Product Purified PET Tracer Radiolabeling->Final_Product Administration IV Administration to Patient Final_Product->Administration Binding Binding to 5-HT2A Receptors in Brain Administration->Binding High Specificity Imaging PET Imaging Binding->Imaging Diagnosis Diagnosis/Research of Neurological Disorders Imaging->Diagnosis

Caption: From chiral intermediate to diagnostic application.

Conclusion

This compound serves as an excellent chiral starting material for the efficient synthesis of complex piperidine-based diagnostic reagents. The protocols provided herein offer a robust framework for the development of novel PET tracers for neuroimaging. The ability to construct stereochemically defined piperidine cores is paramount for achieving the high affinity and selectivity required for successful in vivo imaging agents. Further optimization of these methods can lead to a wider array of diagnostic tools for studying various disease states.

References

Application Notes and Protocols for the Orthogonal Protection of 5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the orthogonal protection of the hydroxyl and lactam functionalities of 5-Hydroxypiperidin-2-one. This strategy is crucial for the selective modification of this versatile building block in the synthesis of complex molecules and active pharmaceutical ingredients. The protocols detailed below utilize the tert-butyldimethylsilyl (TBDMS) group for the protection of the secondary alcohol and the tert-butoxycarbonyl (Boc) group for the lactam nitrogen, a common and effective orthogonal pairing.

Introduction to Orthogonal Protection

In multi-step organic synthesis, orthogonal protection allows for the selective removal of one protecting group in the presence of another by using different deprotection conditions. For this compound, the hydroxyl group can be protected as a TBDMS ether, which is stable to a wide range of reaction conditions but can be cleaved by fluoride ions or acidic conditions. The lactam nitrogen can be protected as a Boc carbamate, which is stable to many nucleophilic and basic conditions but is readily removed with acid. This orthogonality enables selective reactions at either the C5-hydroxyl group or the lactam nitrogen.

Protecting Group Strategies

1. Protection of the 5-Hydroxyl Group as a TBDMS Ether:

The secondary hydroxyl group of this compound can be effectively protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. This reaction is typically carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF).

2. Protection of the Lactam Nitrogen as a Boc Carbamate:

The lactam nitrogen can be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a base like 4-dimethylaminopyridine (DMAP). This reaction is often performed in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

3. Orthogonal Protection and Deprotection Sequence:

A typical orthogonal protection strategy involves a specific sequence of protection and deprotection steps to allow for selective functionalization. The TBDMS ether on the oxygen can be removed with tetrabutylammonium fluoride (TBAF) without affecting the acid-labile N-Boc group.[1] Conversely, the N-Boc group can be removed with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) without cleaving the O-TBDMS group.[1]

Experimental Protocols

Protocol 1: Protection of this compound

This protocol describes the sequential protection of the hydroxyl and lactam functionalities of this compound.

A. TBDMS Protection of the 5-Hydroxyl Group

TBDMS_Protection This compound This compound Reaction_Mixture_1 Reaction_Mixture_1 This compound->Reaction_Mixture_1 TBDMS-Cl, Imidazole DMF, RT 5-(tert-butyldimethylsilyloxy)piperidin-2-one 5-(tert-butyldimethylsilyloxy)piperidin-2-one Reaction_Mixture_1->5-(tert-butyldimethylsilyloxy)piperidin-2-one Work-up & Purification

TBDMS protection of the hydroxyl group.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-16 hours at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-(tert-butyldimethylsilyloxy)piperidin-2-one.

B. Boc Protection of the Lactam Nitrogen

Boc_Protection 5-(TBDMS-oxy)piperidin-2-one 5-(TBDMS-oxy)piperidin-2-one Reaction_Mixture_2 Reaction_Mixture_2 5-(TBDMS-oxy)piperidin-2-one->Reaction_Mixture_2 Boc₂O, DMAP DCM, RT N-Boc-5-(TBDMS-oxy)piperidin-2-one N-Boc-5-(TBDMS-oxy)piperidin-2-one Reaction_Mixture_2->N-Boc-5-(TBDMS-oxy)piperidin-2-one Work-up & Purification

Boc protection of the lactam nitrogen.

Materials:

  • 5-(tert-butyldimethylsilyloxy)piperidin-2-one

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-(tert-butyldimethylsilyloxy)piperidin-2-one (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Add Boc₂O (1.1 eq) to the stirring mixture.

  • Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.[2]

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-5-(tert-butyldimethylsilyloxy)piperidin-2-one.

Protocol 2: Selective Deprotection

This protocol outlines the selective removal of either the TBDMS or the Boc protecting group.

A. Selective Deprotection of the O-TBDMS Group

TBDMS_Deprotection N-Boc-5-(TBDMS-oxy)piperidin-2-one N-Boc-5-(TBDMS-oxy)piperidin-2-one Reaction_Mixture_3 Reaction_Mixture_3 N-Boc-5-(TBDMS-oxy)piperidin-2-one->Reaction_Mixture_3 TBAF THF, RT N-Boc-5-hydroxypiperidin-2-one N-Boc-5-hydroxypiperidin-2-one Reaction_Mixture_3->N-Boc-5-hydroxypiperidin-2-one Work-up & Purification

Selective deprotection of the TBDMS group.

Materials:

  • N-Boc-5-(tert-butyldimethylsilyloxy)piperidin-2-one

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-5-(tert-butyldimethylsilyloxy)piperidin-2-one (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.1 eq) dropwise at room temperature.

  • Stir the reaction for 1-4 hours and monitor by TLC.[3]

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain N-Boc-5-hydroxypiperidin-2-one.

B. Selective Deprotection of the N-Boc Group

Boc_Deprotection N-Boc-5-(TBDMS-oxy)piperidin-2-one N-Boc-5-(TBDMS-oxy)piperidin-2-one Reaction_Mixture_4 Reaction_Mixture_4 N-Boc-5-(TBDMS-oxy)piperidin-2-one->Reaction_Mixture_4 TFA, DCM RT 5-(TBDMS-oxy)piperidin-2-one 5-(TBDMS-oxy)piperidin-2-one Reaction_Mixture_4->5-(TBDMS-oxy)piperidin-2-one Work-up

Selective deprotection of the Boc group.

Materials:

  • N-Boc-5-(tert-butyldimethylsilyloxy)piperidin-2-one

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve N-Boc-5-(tert-butyldimethylsilyloxy)piperidin-2-one (1.0 eq) in DCM.

  • Add TFA (5-10 eq) slowly to the solution at 0 °C.[4]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[4]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Carefully neutralize the residue with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 5-(tert-butyldimethylsilyloxy)piperidin-2-one.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the protection and deprotection of this compound and related structures.

Table 1: Protection Reactions

ReactionProtecting GroupReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
O-SilylationTBDMSTBDMS-Cl, ImidazoleDMFRT12-2485-95
N-CarbonylationBocBoc₂O, DMAPDCMRT2-590-98

Table 2: Deprotection Reactions

ReactionProtecting Group RemovedReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
O-DesilylationTBDMSTBAF (1.0 M in THF)THFRT1-490-97
N-DecarbonylationBocTFA/DCM (1:1)DCMRT1-3>90

Logical Workflow for Orthogonal Synthesis

The following diagram illustrates the logical workflow for the orthogonal protection and selective deprotection of this compound, enabling access to differentially functionalized intermediates.

Orthogonal_Workflow cluster_protection Protection cluster_deprotection Selective Deprotection cluster_functionalization Functionalization Start This compound O_Protected 5-(TBDMS-oxy)piperidin-2-one Start->O_Protected  TBDMS-Cl,  Imidazole, DMF Fully_Protected N-Boc-5-(TBDMS-oxy)piperidin-2-one O_Protected->Fully_Protected  Boc₂O, DMAP, DCM N_Deprotected 5-(TBDMS-oxy)piperidin-2-one Fully_Protected->N_Deprotected  TFA, DCM O_Deprotected N-Boc-5-hydroxypiperidin-2-one Fully_Protected->O_Deprotected  TBAF, THF Func_N N-Functionalized Product N_Deprotected->Func_N  Reaction at N Func_O O-Functionalized Product O_Deprotected->Func_O  Reaction at O

Orthogonal protection and functionalization workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxypiperidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common starting materials for the synthesis of this compound include L-glutamic acid, glutarimide, and derivatives of 5-aminovaleric acid. The choice of starting material can influence the impurity profile of the final product.

Q2: What is a potential major impurity when starting from L-glutamic acid?

When synthesizing this compound from L-glutamic acid, a common side reaction is the formation of pyroglutamic acid. This occurs through the cyclization of the glutamic acid, particularly at elevated temperatures.[1][2][3][4] Incomplete reduction of intermediates can also lead to a variety of impurities.

Q3: Can oligomerization be a problem during the synthesis?

Yes, oligomerization of the 5-aminovaleric acid precursor or related open-chain intermediates can occur, leading to the formation of dimers and higher-order oligomers instead of the desired intramolecular cyclization to form the lactam.[5][6]

Q4: What analytical techniques are recommended for impurity profiling of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying impurities. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for the definitive identification of impurity structures.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete reaction of starting materials.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Consider extending the reaction time or adjusting the temperature.
Formation of side products.Identify the major side products using LC-MS or NMR. Adjust reaction conditions (e.g., temperature, catalyst, solvent) to minimize their formation.
Degradation of the product.This compound may be sensitive to harsh acidic or basic conditions. Ensure work-up and purification steps are performed under mild conditions.
Presence of Unreacted Starting Material Insufficient reaction time or temperature.Increase reaction time and/or temperature, monitoring for the formation of degradation products.
Inefficient catalyst or reagent.Verify the quality and activity of catalysts and reagents. Consider using a different catalyst or a higher loading.
Formation of Piperidine-2,5-dione Over-oxidation of the hydroxyl group followed by rearrangement or oxidation of a glutarimide starting material.Use a milder or more selective oxidizing agent if an oxidation step is present. If starting from glutarimide, ensure the reducing agent is selective for one carbonyl group.
Presence of Dehydrated Impurity (e.g., 3,4-dihydro-2H-pyridin-2-one) Acidic conditions or high temperatures during work-up or purification.Neutralize the reaction mixture promptly after completion. Use mild purification techniques and avoid excessive heat.[7][8]
Oligomerization of Intermediates High concentration of the amino acid precursor.Perform the cyclization step under high dilution conditions to favor intramolecular reaction over intermolecular oligomerization.
Inappropriate solvent or temperature for cyclization.Screen different solvents and optimize the temperature to promote the desired lactam formation.

Experimental Protocols

Synthesis of this compound from L-Glutamic Acid (Illustrative Protocol)

This protocol is a generalized procedure and may require optimization.

  • Esterification of L-Glutamic Acid: L-glutamic acid (1 eq.) is suspended in methanol and cooled to 0°C. Thionyl chloride (1.5 eq.) is added dropwise. The reaction is stirred at room temperature for 12-16 hours. The solvent is removed under reduced pressure to yield the dimethyl ester hydrochloride.

  • Boc-Protection: The crude dimethyl ester is dissolved in a suitable solvent (e.g., dichloromethane) and treated with di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and a base such as triethylamine (2.2 eq.) to protect the amino group.

  • Reduction of the Ester Groups: The N-Boc protected diester is dissolved in a suitable solvent (e.g., methanol or ethanol) and reduced with a reducing agent like sodium borohydride (NaBH₄) added portion-wise at room temperature. The reaction is monitored by TLC.

  • Deprotection and Cyclization: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane). The resulting amino diol is then heated in a suitable high-boiling solvent to effect cyclization to this compound.

HPLC Method for Impurity Profiling

This is a general method and should be optimized and validated for specific applications.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Synthesis_Pathway L-Glutamic Acid L-Glutamic Acid Glutamic Acid Dimethyl Ester Glutamic Acid Dimethyl Ester L-Glutamic Acid->Glutamic Acid Dimethyl Ester Esterification (MeOH, SOCl2) N-Boc-Glutamic Acid Dimethyl Ester N-Boc-Glutamic Acid Dimethyl Ester Glutamic Acid Dimethyl Ester->N-Boc-Glutamic Acid Dimethyl Ester Protection ((Boc)2O) N-Boc-5-amino-1,4-dihydroxypentane N-Boc-5-amino-1,4-dihydroxypentane N-Boc-Glutamic Acid Dimethyl Ester->N-Boc-5-amino-1,4-dihydroxypentane Reduction (NaBH4) 5-Amino-1,4-dihydroxypentane 5-Amino-1,4-dihydroxypentane N-Boc-5-amino-1,4-dihydroxypentane->5-Amino-1,4-dihydroxypentane Deprotection (Acid) This compound This compound 5-Amino-1,4-dihydroxypentane->this compound Cyclization (Heat)

Caption: Synthesis pathway of this compound from L-Glutamic Acid.

Side_Reaction cluster_main Main Reaction cluster_side Side Reaction 5-Amino-4-hydroxypentanoic Acid 5-Amino-4-hydroxypentanoic Acid This compound This compound 5-Amino-4-hydroxypentanoic Acid->this compound Intramolecular Cyclization (Desired) Dimer Dimer 5-Amino-4-hydroxypentanoic Acid->Dimer Intermolecular Condensation (Oligomerization Impurity)

Caption: Potential side reaction leading to dimer formation.

Troubleshooting_Workflow Start Low Yield or High Impurity Profile Identify Identify Impurities (HPLC, LC-MS) Start->Identify Unreacted_Start Unreacted Starting Material? Identify->Unreacted_Start Known_Impurity Known Impurity? Unreacted_Start->Known_Impurity No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Unreacted_Start->Optimize_Conditions Yes Unknown_Impurity Unknown Impurity? Known_Impurity->Unknown_Impurity No Modify_Workup Modify Work-up/ Purification Known_Impurity->Modify_Workup Yes Structure_Elucidation Structure Elucidation (NMR, HRMS) Unknown_Impurity->Structure_Elucidation Yes End Improved Synthesis Optimize_Conditions->End Check_Reagents Check Reagent Quality Check_Reagents->Optimize_Conditions Modify_Workup->End Propose_Formation Propose Formation Pathway Structure_Elucidation->Propose_Formation Propose_Formation->Modify_Workup

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimization of 5-Hydroxypiperidin-2-one Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of 5-Hydroxypiperidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its crystallization?

A1: Understanding the fundamental properties of this compound is crucial for developing a successful crystallization strategy. Its structure, featuring a polar lactam ring and a hydroxyl group, dictates its solubility and crystal packing behavior.

Table 1: Physicochemical Properties of this compound

Property Value Source / Reference
Molecular Formula C₅H₉NO₂ [1][2]
Molecular Weight 115.13 g/mol [1][2]
Appearance Solid [1]
Polarity High Inferred from structure

| Predicted LogP | -0.3 |[2] |

Note: The high polarity and negative LogP value suggest good solubility in polar solvents and poor solubility in nonpolar solvents.

Q2: What are the most common strategies for crystallizing a polar compound like this compound?

A2: For a polar molecule like this compound, the primary crystallization methods are cooling crystallization, anti-solvent crystallization, and solvent evaporation.[3][4]

  • Cooling Crystallization: This is often the preferred method for compounds that exhibit a significant increase in solubility with temperature.[3][5] The compound is dissolved in a suitable solvent at an elevated temperature, and crystals form as the solution is slowly cooled.

  • Anti-solvent Crystallization: This technique is useful when a suitable single solvent for cooling crystallization cannot be identified. The compound is dissolved in a "good" solvent, and a miscible "poor" solvent (the anti-solvent) is added to reduce the compound's solubility and induce crystallization.[4][6]

  • Slow Evaporation: This method involves dissolving the compound in a solvent and allowing the solvent to evaporate slowly, gradually increasing the concentration to the point of supersaturation and crystallization.[7] It is particularly useful for generating high-quality single crystals for analysis.

Q3: How should I select an appropriate solvent system for crystallization?

A3: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] A systematic screening process is recommended. Based on the polar nature of the molecule, a range of polar solvents should be tested.

Table 2: Suggested Solvents for Crystallization Screening

Solvent Class Example Solvents Expected Role Comments
Alcohols Methanol, Ethanol, Isopropanol Good Solvent High polarity, likely to dissolve the compound, especially with heating.
Water Water Good Solvent / Anti-solvent High polarity, may be a good solvent or used as an anti-solvent with water-miscible organic solvents.
Ketones Acetone Good Solvent Medium-high polarity, good dissolving power. Its volatility can be a factor.[8]
Esters Ethyl Acetate Moderate Solvent Medium polarity, may be a good choice for creating moderate supersaturation.[8]
Ethers Tetrahydrofuran (THF) Moderate Solvent Can be effective as part of a solvent/anti-solvent system.

| Hydrocarbons | Heptane, Hexane, Toluene | Anti-solvent | Low polarity, the compound is expected to be poorly soluble.[9] |

Q4: What is polymorphism and why is it a critical consideration for a pharmaceutical compound?

A4: Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[10] These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices. This can significantly impact crucial physicochemical properties such as solubility, dissolution rate, stability, and melting point.[10] For a drug substance, controlling polymorphism is critical as an unexpected or less stable form can affect the drug's bioavailability and shelf-life.[10][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound.

Issue 1: No crystals are forming; the solution remains clear.

  • Question: I have prepared a solution of this compound and cooled it, but no crystals have appeared. What should I do?

  • Answer: This situation typically arises because the solution is not supersaturated, meaning the concentration of the compound is below its solubility limit at that temperature.

    • Possible Cause: The solution is undersaturated.

    • Troubleshooting Steps:

      • Increase Concentration: Gently evaporate some of the solvent to increase the compound's concentration.[8][12]

      • Add an Anti-solvent: If using a multi-solvent system, slowly add a small amount of an appropriate anti-solvent to decrease solubility.[12]

      • Induce Nucleation: Try scratching the inside of the glass vessel just below the solution's surface with a glass rod. The microscopic scratches can serve as nucleation sites.

      • Seeding: If you have previous crystals of this compound, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[13][14]

      • Allow More Time: Crystal nucleation can sometimes be a very slow process. Ensure the solution is stored in a vibration-free environment and allow it to stand for a longer period.[8]

Issue 2: An oil or amorphous precipitate has formed instead of crystals.

  • Question: Instead of crystals, my compound has "crashed out" as a sticky oil or a fine, non-crystalline powder. How can I fix this?

  • Answer: Oiling out or amorphous precipitation occurs when the level of supersaturation is too high, causing the compound to separate from the solution faster than it can organize into a crystal lattice.[6][8]

    • Possible Cause: Supersaturation is too high, or cooling/anti-solvent addition is too rapid.

    • Troubleshooting Steps:

      • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil/precipitate. Add more solvent to create a more dilute solution and attempt the crystallization again.[8]

      • Slow Down the Process: Decrease the cooling rate or add the anti-solvent much more slowly and with vigorous stirring to maintain a lower level of supersaturation.

      • Change Solvents: Try a solvent in which the compound is slightly less soluble to avoid generating excessive supersaturation upon cooling.

    • Possible Cause: Presence of impurities.

    • Troubleshooting Steps:

      • Purify the Material: Impurities can interfere with crystal lattice formation.[15] Consider re-purifying your this compound sample using a technique like column chromatography.

Issue 3: The crystals are very small (microcrystalline) or have a poor habit (e.g., needles).

  • Question: I was able to obtain crystals, but they are too small for analysis or appear as fine needles. How can I grow larger, more well-defined crystals?

  • Answer: The formation of small or needle-like crystals is often a result of rapid crystal growth due to too many nucleation events occurring simultaneously.[7][8] The key is to slow down the entire process.

    • Possible Cause: The rate of nucleation is much higher than the rate of crystal growth.

    • Troubleshooting Steps:

      • Reduce Supersaturation Rate: Slow down the cooling profile, the rate of solvent evaporation, or the rate of anti-solvent addition. This discourages the formation of new nuclei and encourages growth on existing crystals.[8]

      • Use a Cleaner Vessel: Ensure the crystallization flask is meticulously clean. Dust and other particulate matter can act as unwanted nucleation sites. Filtering the hot solution before cooling can also help.[8]

      • Temperature Cycling (Ostwald Ripening): In some cases, cycling the temperature of the crystal slurry (warming it slightly and then cooling it again slowly) can help dissolve the smallest crystals and redeposit the material onto larger ones.

Experimental Protocols

Protocol 1: Cooling Crystallization

  • Dissolution: In a clean flask, add the crude this compound and the minimum amount of a suitable solvent (e.g., isopropanol, ethanol) required to fully dissolve the solid at an elevated temperature (e.g., 60-70°C).

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed filter funnel into a clean, pre-warmed crystallization vessel.

  • Controlled Cooling: Cover the vessel and allow it to cool slowly to room temperature. For even slower cooling, the vessel can be placed in an insulated container. Subsequently, the vessel can be moved to a refrigerator or freezer to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-solvent Crystallization

  • Dissolution: Dissolve the this compound in a minimum amount of a "good" solvent (e.g., methanol) at room temperature.

  • Anti-solvent Addition: While stirring the solution, add a "poor" solvent (e.g., toluene, heptane) dropwise until the solution becomes faintly turbid (cloudy). If it becomes too cloudy, add a drop of the good solvent to clarify it.

  • Equilibration: Cover the vessel and allow it to stand undisturbed. Crystals should form over time as the local solvent environment equilibrates.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the anti-solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualized Workflows

G start Crude Solid dissolution Dissolution (in hot solvent) start->dissolution filtration Hot Filtration (optional) dissolution->filtration supersaturation Generate Supersaturation (e.g., Cooling, Anti-solvent) filtration->supersaturation nucleation Nucleation supersaturation->nucleation growth Crystal Growth nucleation->growth isolation Isolation (Filtration) growth->isolation drying Drying isolation->drying end Pure Crystals drying->end

Caption: General workflow for the crystallization of this compound.

G problem Experimental Outcome? no_xtal No Crystals problem->no_xtal Clear Solution oiling Oiling Out problem->oiling Amorphous/Oil small_xtal Small/Poor Crystals problem->small_xtal Microcrystals good_xtal Good Crystals problem->good_xtal Success sol1 Increase Concentration Evaporate / Add Anti-solvent Seed / Scratch no_xtal->sol1 sol2 Re-dissolve & Dilute Slow Down Cooling Rate Purify Material oiling->sol2 sol3 Slow Crystallization Rate Filter Hot Solution Reduce Nucleation Sites small_xtal->sol3 sol4 Process Complete good_xtal->sol4

Caption: A decision tree for troubleshooting common crystallization issues.

G xtal Crystal Attributes (Yield, Purity, Size, Form) p1 Cooling Rate p1->xtal affects size & form p2 Solvent Choice p2->xtal affects all attributes p3 Purity of Material p3->xtal affects all attributes p4 Agitation / Stirring p4->xtal affects size p5 Concentration p5->xtal affects yield & size

Caption: Relationship between key parameters and final crystal attributes.

References

Technical Support Center: Dehydration of 5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dehydration of 5-hydroxypiperidin-2-one to synthesize 3,4-dihydro-2-pyridone.

Troubleshooting Guide

This guide addresses common issues encountered during the dehydration of this compound.

Issue Potential Cause Recommended Solution
Low to No Conversion of Starting Material 1. Insufficiently acidic or basic catalyst: The catalyst may not be strong enough to promote dehydration. 2. Low reaction temperature: The temperature may be too low for the elimination reaction to occur at a reasonable rate. 3. Catalyst poisoning: Trace impurities in the starting material or solvent may be deactivating the catalyst.1. Catalyst Selection: For acid-catalyzed dehydration, consider stronger acids like sulfuric acid or phosphoric acid. For base-catalyzed dehydration, ensure a sufficiently strong, non-nucleophilic base is used. 2. Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction by TLC or LC-MS to find the optimal temperature. 3. Purification of Reagents: Ensure the this compound starting material and solvent are pure and dry.
Formation of Multiple Products (Isomers) 1. Formation of constitutional isomers: Elimination of a proton from either C4 or C6 can lead to the formation of 3,4-dihydro-2-pyridone (thermodynamic product) and 5,6-dihydro-2-pyridone (kinetic product). 2. Stereoisomers: If chiral catalysts or reagents are used, the formation of diastereomers or enantiomers is possible.1. Control of Regioselectivity: The choice of reaction conditions can influence the product distribution. Zaitsev's rule generally favors the formation of the more substituted, thermodynamically more stable alkene (3,4-dihydro-2-pyridone). Bulky bases tend to favor the formation of the less substituted alkene (Hofmann product). 2. Stereocontrol: Use achiral catalysts and reagents if stereoisomers are not desired. If a specific stereoisomer is required, employ a suitable chiral catalyst or resolving agent.
Presence of a Higher Molecular Weight Byproduct 1. Polymerization: The product, 3,4-dihydro-2-pyridone, is an unsaturated lactam and may undergo polymerization, especially at high temperatures or in the presence of radical initiators. 2. Dimerization/Oligomerization: Intermolecular reactions between the starting material or product can lead to the formation of dimers or oligomers.1. Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures. 2. Inhibitors: Consider the addition of a radical inhibitor, such as hydroquinone, to suppress polymerization. 3. Concentration: Running the reaction at a lower concentration may reduce the rate of intermolecular side reactions.
Formation of a Ring-Opened Product 1. Hydrolysis of the lactam: Under strong acidic conditions and in the presence of water, the lactam ring of this compound can be hydrolyzed to form 5-amino-4-hydroxy-pentanoic acid.1. Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. 2. Choice of Acid: Use a non-nucleophilic acid catalyst.
Product Degradation 1. Thermal instability: The starting material or product may be thermally labile under the reaction conditions. 2. Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the starting material or product may occur.1. Temperature Control: Carefully control the reaction temperature and avoid localized overheating. 2. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the dehydration of this compound?

A1: The expected major product is the thermodynamically more stable 3,4-dihydro-2-pyridone (the Zaitsev product). A potential minor product is the less stable constitutional isomer, 5,6-dihydro-2-pyridone (the Hofmann product). The ratio of these products will depend on the reaction conditions.

Q2: What is the general mechanism for the acid-catalyzed dehydration of this compound?

A2: The acid-catalyzed dehydration of this secondary alcohol likely proceeds through an E1 or E2 mechanism.

  • E1 Mechanism: The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water). The water molecule departs, forming a secondary carbocation intermediate. A base (such as the conjugate base of the acid or another molecule of the alcohol) then abstracts a proton from an adjacent carbon, leading to the formation of the double bond.

  • E2 Mechanism: The hydroxyl group is protonated. In a concerted step, a base removes a proton from an adjacent carbon while the water molecule leaves, forming the double bond.

Q3: Can this dehydration be performed under basic conditions?

A3: Yes, base-catalyzed dehydration is also a possibility. This would typically involve converting the hydroxyl group into a better leaving group (e.g., a tosylate or mesylate) first, followed by elimination using a non-nucleophilic base. This approach often provides better control over regioselectivity.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). TLC can show the disappearance of the starting material and the appearance of the product spot. LC-MS can provide more definitive identification of the starting material, product, and any major byproducts based on their mass-to-charge ratios.

Q5: What are some suitable purification methods for 3,4-dihydro-2-pyridone?

A5: The product can typically be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Recrystallization from a suitable solvent system may also be an effective purification method.

Experimental Protocols

Disclaimer: The following are representative protocols based on general procedures for alcohol dehydration and should be optimized for the specific substrate and scale of the reaction.

Acid-Catalyzed Dehydration (Representative Protocol)
  • To a solution of this compound (1.0 eq) in a high-boiling point solvent (e.g., toluene or xylene) is added a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • The reaction mixture is heated to reflux (typically 110-140°C) with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography.

Base-Induced Dehydration via a Sulfonate Ester (Representative Protocol)
  • Formation of the Tosylate: To a solution of this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane) at 0°C is added p-toluenesulfonyl chloride (1.2 eq) portion-wise. The reaction is stirred at 0°C for 1-2 hours and then at room temperature until the starting material is consumed (monitored by TLC).

  • Elimination: A strong, non-nucleophilic base (e.g., DBU or potassium tert-butoxide, 2.0 eq) is added to the reaction mixture. The mixture is stirred at room temperature or heated gently until the elimination is complete (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Data Presentation

As no specific experimental data for the dehydration of this compound was found in the literature, the following table presents hypothetical data for illustrative purposes.

Catalyst Temperature (°C) Reaction Time (h) Conversion (%) Yield of 3,4-dihydro-2-pyridone (%) Side Products Observed
p-TsOH12068570Isomer, Polymer
H₂SO₄ (conc.)10049565Isomer, Ring-opening, Charring
POCl₃, Pyridine8089080Isomer
Mesyl-Cl, then DBU2512>9892Trace Isomer

Visualizations

Reaction Pathways

Dehydration_Pathways cluster_start Starting Material cluster_products Potential Products This compound This compound 3,4-Dihydro-2-pyridone 3,4-Dihydro-2-pyridone This compound->3,4-Dihydro-2-pyridone Dehydration (Major Product) 5,6-Dihydro-2-pyridone 5,6-Dihydro-2-pyridone This compound->5,6-Dihydro-2-pyridone Dehydration (Minor Product)

Caption: Potential dehydration products of this compound.

Experimental Workflow: Acid-Catalyzed Dehydration

Acid_Catalyzed_Workflow start Start reactants Mix this compound, solvent, and acid catalyst start->reactants heat Heat to reflux (with Dean-Stark trap) reactants->heat monitor Monitor reaction (TLC / LC-MS) heat->monitor workup Cool, neutralize, and extract monitor->workup Reaction complete purify Purify by column chromatography workup->purify product Isolated 3,4-dihydro-2-pyridone purify->product

Caption: Workflow for acid-catalyzed dehydration.

Logical Relationships: Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_causes_conv Causes for Incomplete Conversion cluster_causes_side Common Side Reactions low_yield Low Yield of 3,4-Dihydro-2-pyridone incomplete_conv Incomplete Conversion low_yield->incomplete_conv side_reactions Side Reactions low_yield->side_reactions degradation Product Degradation low_yield->degradation temp Low Temperature incomplete_conv->temp catalyst Weak/Poisoned Catalyst incomplete_conv->catalyst isomer Isomer Formation side_reactions->isomer polymer Polymerization side_reactions->polymer ring_open Ring Opening side_reactions->ring_open

Improving yield and purity of 5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Hydroxypiperidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic routes include the catalytic hydrogenation of 5-hydroxy-2-pyridone and the reduction of glutamic acid derivatives. One specific method involves the hydrogenation of an azide precursor, which is then purified to yield (S)-5-hydroxypiperidin-2-one.[1]

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is a solid at room temperature with a melting point ranging from 123-146°C, depending on its stereochemistry.[1][2] It is soluble in water and lower alkanols. Detailed properties are listed in the table below.

PropertyValue
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Melting Point144-146 °C (racemic), 123-124 °C ((S)-enantiomer)[1][2]
Boiling Point352.3 °C at 760 mmHg[2]
Density1.199 g/cm³[2]
Storage TemperatureRoom Temperature, sealed in a dry environment[2]

Q3: What are the primary applications of this compound in research and drug development?

A3: It serves as a crucial chiral building block and intermediate in the synthesis of various pharmaceuticals.[2] Notably, it is a precursor in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline, making it significant for developing drugs targeting the central nervous system.[2]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] These techniques can quantify the compound and identify potential impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Low Reaction Yield

Problem: The final yield of this compound is significantly lower than expected.

Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Catalyst Inactivity For catalytic hydrogenations, ensure the catalyst (e.g., Pd/C, Pd(OH)2) is fresh and active. If necessary, replace the catalyst with a new batch. For the synthesis of (S)-5-hydroxypiperidin-2-one from an azide precursor, 20% Pd(OH)2 is a suitable catalyst.[1]
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, pressure (for hydrogenation), and solvent. Protic solvents like methanol or ethanol are often suitable for hydrogenation reactions.[4]
Side Reactions The formation of byproducts can reduce the yield of the desired product. Analyze the crude reaction mixture by LC-MS or GC-MS to identify major byproducts and adjust reaction conditions to minimize their formation.
Product Purity Issues

Problem: The purified this compound shows significant impurities.

Potential Cause Troubleshooting Step
Inefficient Purification Optimize the purification method. For column chromatography, screen different solvent systems to achieve better separation. For distillation, ensure the vacuum is stable and the column has sufficient theoretical plates.
Presence of Starting Materials If starting materials are detected in the final product, this indicates an incomplete reaction. Refer to the "Low Reaction Yield" section for troubleshooting.
Formation of Isomers or Byproducts The synthesis may produce stereoisomers or structurally related impurities. Chiral HPLC can be used to separate and quantify enantiomers.[5] Adjusting reaction conditions or using a stereoselective catalyst can improve isomeric purity.
Product Degradation This compound may be sensitive to high temperatures or extreme pH. Avoid excessive heat during workup and purification. Ensure that any acidic or basic solutions are neutralized before final isolation.

Experimental Protocols

Protocol 1: Synthesis of (S)-5-Hydroxypiperidin-2-one via Hydrogenation

This protocol is based on the synthesis from a dihydro-furanone precursor.[1]

  • Dissolution: Dissolve 5-(azidomethyl)dihydro-2(3H)-furanone (1.5 g, 10.62 mmol) in anhydrous methanol.

  • Catalyst Addition: Add 20% Pd(OH)2 (0.037 g, 0.53 mmol) to the solution.

  • Hydrogenation: Stir the reaction mixture at 25°C for 24 hours under a hydrogen atmosphere (1 atm).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, remove the catalyst by filtration through diatomaceous earth.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography to yield (S)-5-hydroxypiperidin-2-one.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage start Starting Material (e.g., Azide Precursor) reaction Catalytic Hydrogenation (Pd(OH)2, H2, Methanol) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring filtration Catalyst Removal (Filtration) monitoring->filtration concentration Solvent Evaporation filtration->concentration crude_product Crude Product concentration->crude_product chromatography Column Chromatography crude_product->chromatography analysis Purity Analysis (HPLC, NMR, GC-MS) chromatography->analysis final_product Pure this compound analysis->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield issue Low Yield cause1 Incomplete Reaction issue->cause1 is caused by cause2 Catalyst Inactivity issue->cause2 is caused by cause3 Side Reactions issue->cause3 is caused by solution1 Extend Reaction Time / Increase Temperature cause1->solution1 address with solution2 Replace Catalyst cause2->solution2 address with solution3 Optimize Conditions / Identify Byproducts cause3->solution3 address with

Caption: Troubleshooting logic for low yield of this compound.

troubleshooting_purity issue Purity Issues cause1 Inefficient Purification issue->cause1 is caused by cause2 Residual Starting Material issue->cause2 is caused by cause3 Byproducts/Isomers issue->cause3 is caused by solution1 Optimize Chromatography / Distillation cause1->solution1 address with solution2 Ensure Complete Reaction cause2->solution2 address with solution3 Adjust Conditions / Use Chiral HPLC cause3->solution3 address with

Caption: Troubleshooting logic for purity issues of this compound.

References

Technical Support Center: Purification of 5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Hydroxypiperidin-2-one from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Common impurities can originate from unreacted starting materials, side reactions, and degradation of the product. When synthesizing this compound, for instance, through the reduction of glutarimide, potential impurities include:

  • Unreacted Glutarimide: The starting material may not have fully reacted.

  • Over-reduction Products: The lactam carbonyl could be further reduced to an amine, or the hydroxyl group could be reduced to yield piperidin-2-one.

  • Ring-Opened Products: Hydrolysis of the lactam ring can lead to the formation of 5-hydroxy-aminocaproic acid, especially under acidic or basic conditions.

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup, as well as byproducts from the reducing agent (e.g., borate salts if using sodium borohydride), may be present.

Q2: My this compound is proving difficult to crystallize. What can I do?

A2: The high polarity and potential for hydrogen bonding in this compound can make crystallization challenging. Here are several troubleshooting steps:

  • Solvent Selection: Experiment with a variety of solvent systems. Since the compound is polar, polar solvents or a mixture of a polar and a non-polar solvent are good starting points. Common choices include ethanol, methanol, ethyl acetate, or mixtures like ethanol/diethyl ether or methanol/dichloromethane.

  • Slow Down Crystallization: Rapid cooling or fast solvent evaporation often leads to the formation of oils or very small crystals. Try slowing down the process by allowing the solution to cool to room temperature slowly before placing it in a refrigerator or by using a vapor diffusion setup.

  • Induce Nucleation: If a supersaturated solution does not yield crystals, try scratching the inside of the flask with a glass rod or adding a seed crystal of this compound.

  • Purity Check: Impurities can sometimes inhibit crystallization. It may be necessary to first purify the crude product by column chromatography to remove substances that interfere with crystal lattice formation.

Q3: I'm seeing significant tailing of my product spot on the TLC plate during chromatographic purification. What is the cause and how can I fix it?

A3: Tailing is a common issue when purifying polar, nitrogen-containing compounds like this compound on silica gel. The basic nitrogen of the lactam can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and tailing peaks.

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the silica gel. Triethylamine (0.1-1%) or a few drops of ammonia in your mobile phase (e.g., ethyl acetate/methanol) can significantly improve peak shape.

  • Stationary Phase Choice: Consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds. Alternatively, reversed-phase chromatography on a C18 column may provide better results.

Q4: My yield after purification is consistently low. What are the potential reasons and solutions?

A4: Low recovery can be due to several factors throughout the purification process.

  • Incomplete Extraction: this compound is quite polar and may have significant solubility in aqueous layers during liquid-liquid extraction. To minimize this, saturate the aqueous phase with a salt like sodium chloride (brine) to decrease the solubility of the organic compound and perform multiple extractions with a suitable organic solvent like ethyl acetate.

  • Irreversible Adsorption on Silica Gel: As mentioned for TLC tailing, strong interaction with silica gel can lead to irreversible adsorption of the product on the column. Using a mobile phase modifier or switching to a different stationary phase can mitigate this.

  • Product Instability: Although generally stable, prolonged exposure to strong acids or bases, or high temperatures, could lead to degradation. Ensure your purification conditions are mild.

  • Losses During Crystallization: A significant amount of product might remain in the mother liquor after crystallization. To maximize yield, you can concentrate the mother liquor and attempt a second crystallization or purify the residue by column chromatography.

Troubleshooting Guides

Guide 1: Column Chromatography Purification

This guide provides a systematic approach to purifying this compound using silica gel column chromatography.

graph Troubleshooting_Column_Chromatography { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Start: Crude this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; tlc [label="Run TLC to Determine Eluent", fillcolor="#FBBC05", fontcolor="#202124"]; pack_column [label="Pack Silica Gel Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load_sample [label="Load Sample onto Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elute [label="Elute with Chosen Solvent System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="Monitor Fractions by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; combine [label="Combine Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; evaporate [label="Evaporate Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Pure this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; troubleshoot_tailing [label="Issue: Tailing on TLC?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_base [label="Add 0.5% Triethylamine or Ammonia to Eluent", fillcolor="#FBBC05", fontcolor="#202124"]; troubleshoot_separation [label="Issue: Poor Separation?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; adjust_polarity [label="Adjust Solvent Polarity (e.g., change EtOAc:MeOH ratio)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> tlc; tlc -> troubleshoot_tailing; troubleshoot_tailing -> pack_column [label="No"]; troubleshoot_tailing -> add_base [label="Yes"]; add_base -> tlc; tlc -> troubleshoot_separation; troubleshoot_separation -> pack_column [label="Good Separation"]; troubleshoot_separation -> adjust_polarity [label="Poor Separation"]; adjust_polarity -> tlc; pack_column -> load_sample; load_sample -> elute; elute -> collect; collect -> monitor; monitor -> combine; combine -> evaporate; evaporate -> end; }

Caption: Workflow for Column Chromatography Purification.

Guide 2: Recrystallization Troubleshooting

This guide assists in troubleshooting common issues encountered during the recrystallization of this compound.

graph Troubleshooting_Recrystallization { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Start: Impure Solid this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve in Minimum Hot Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Cool Slowly to Room Temperature, then Ice Bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_crystals [label="Crystals Formed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; filter_dry [label="Filter and Dry Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Pure Crystalline Product", fillcolor="#F1F3F4", fontcolor="#202124"]; no_crystals [label="Issue: No Crystals Formed", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_seed [label="Add Seed Crystal or Scratch Flask", fillcolor="#FBBC05", fontcolor="#202124"]; evaporate_solvent [label="Slowly Evaporate Some Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; change_solvent [label="Try a Different Solvent System", fillcolor="#FBBC05", fontcolor="#202124"]; oiling_out [label="Issue: Oiling Out", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reheat_add_solvent [label="Reheat and Add More of the 'Good' Solvent", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> dissolve; dissolve -> cool; cool -> check_crystals; check_crystals -> filter_dry [label="Yes"]; filter_dry -> end; check_crystals -> no_crystals [label="No"]; no_crystals -> add_seed [label="Try First"]; add_seed -> cool; no_crystals -> evaporate_solvent [label="If Seeding Fails"]; evaporate_solvent -> cool; no_crystals -> change_solvent [label="Last Resort"]; change_solvent -> dissolve; cool -> oiling_out [label="Oil Forms"]; oiling_out -> reheat_add_solvent [label="Yes"]; reheat_add_solvent -> cool; }

Caption: Decision Tree for Recrystallization Troubleshooting.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound using column chromatography.

  • Thin Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.4. A good starting point is a mixture of ethyl acetate and methanol (e.g., 9:1 or 8:2 v/v). If tailing is observed, add 0.5% triethylamine or ammonia to the eluent.

    • Visualize the spots using a suitable stain, such as potassium permanganate, which will react with the hydroxyl group.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand to the top to protect the stationary phase.

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Carefully apply the sample to the top of the column.

    • Begin eluting the column with the mobile phase, collecting fractions in test tubes.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a method for purifying solid this compound by recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude solid (approx. 50 mg) in a test tube.

    • Add a small amount of a test solvent (e.g., ethanol, methanol, ethyl acetate) and observe the solubility at room temperature.

    • If the solid is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it is a potentially good single-solvent for recrystallization.

    • If the solid is too soluble at room temperature in a polar solvent (like ethanol) and insoluble in a non-polar solvent (like diethyl ether or hexanes), a two-solvent system can be used.

  • Recrystallization Procedure (Two-Solvent System Example: Ethanol/Diethyl Ether):

    • Dissolve the crude this compound in the minimum amount of hot ethanol.

    • While the solution is still hot, add diethyl ether dropwise until the solution becomes slightly cloudy.

    • Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold diethyl ether.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 3: Liquid-Liquid Extraction for Work-up

This protocol describes a typical liquid-liquid extraction procedure to isolate this compound from an aqueous reaction mixture.

  • Quenching and Initial Extraction:

    • Carefully quench the reaction mixture, for example, by adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing the Organic Layer:

    • Combine the organic extracts.

    • To remove any remaining water-soluble impurities and decrease the solubility of the product in the aqueous phase, wash the organic layer with a saturated aqueous solution of sodium chloride (brine).

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the crude this compound.

Data Presentation

The following tables provide estimated quantitative data for the purification of this compound. These are typical values and may vary depending on the reaction scale and specific experimental conditions.

Table 1: Column Chromatography Parameters and Expected Outcome

ParameterValue
Stationary PhaseSilica Gel (60-120 mesh)
Mobile Phase (Eluent)Ethyl Acetate : Methanol (9:1 v/v) + 0.5% Triethylamine
Crude:Silica Ratio1:30 to 1:50 (by weight)
Estimated Yield 70-90%
Estimated Purity >98% (by HPLC)

Table 2: Recrystallization Solvents and Expected Outcome

Solvent SystemRatio (approx.)Estimated Yield Estimated Purity
Ethanol-60-80% >99% (by HPLC)
Ethanol / Diethyl Ether1 : 2 (v/v)70-85% >99% (by HPLC)
Methanol / Dichloromethane1 : 3 (v/v)65-80% >99% (by HPLC)

Table 3: Purity Analysis by HPLC - Example Conditions

ParameterCondition
ColumnC18 (Reversed-Phase), 4.6 x 150 mm, 5 µm
Mobile PhaseA: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Expected Retention Time ~3-5 minutes

Stability of 5-Hydroxypiperidin-2-one under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 5-Hydroxypiperidin-2-one under various experimental conditions. The following information is intended to serve as a practical guide for designing and troubleshooting stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that may influence its stability?

A1: this compound possesses two primary functional groups that dictate its chemical stability: a cyclic amide (a lactam) and a secondary hydroxyl group. The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which can lead to ring-opening. The secondary alcohol may undergo oxidation or elimination reactions under certain stress conditions.

Q2: What are the expected degradation pathways for this compound under acidic and basic conditions?

A2: Under acidic conditions, the primary degradation pathway is expected to be the hydrolysis of the lactam ring to form 5-amino-4-hydroxyhexanoic acid. In basic conditions, the lactam is also susceptible to hydrolysis, leading to the corresponding carboxylate salt of the ring-opened amino acid. The rate of hydrolysis is dependent on the pH and temperature of the solution.

Q3: How can I monitor the degradation of this compound during my experiments?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is recommended. The method should be capable of separating the intact this compound from its potential degradation products.

Q4: What are the typical stress conditions used in a forced degradation study for a compound like this compound?

A4: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and pathways. Typical conditions include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Exposing the solid compound or a solution to elevated temperatures (e.g., 80°C).

  • Photolytic Degradation: Exposing the solid compound or a solution to UV and visible light.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No degradation observed under stress conditions. The stress conditions may be too mild for the molecule.Increase the concentration of the acid or base, raise the temperature, or extend the duration of the stress test.
Complete degradation of the parent compound. The stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.
Poor peak shape or resolution in HPLC analysis. The analytical method is not optimized for the degradation products.Adjust the mobile phase composition, pH, or gradient profile. Consider a different stationary phase if co-elution is an issue.
Mass imbalance observed (sum of parent and degradants is not 100%). Some degradation products may not be detected by the current analytical method (e.g., lack of a chromophore for UV detection).Use a more universal detector like a mass spectrometer or a charged aerosol detector. Ensure that all potential degradation products are accounted for.

Hypothetical Degradation Data Summary

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how results can be summarized.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Hypothetical)
0.1 M HCl (60 °C, 24h)15.215-amino-4-hydroxyhexanoic acid
0.1 M NaOH (60 °C, 8h)25.81Sodium 5-amino-4-hydroxyhexanoate
3% H₂O₂ (RT, 24h)8.52Oxidized and ring-opened products
Heat (80 °C, 48h)< 2.0--
Photolytic (ICH Q1B)< 1.0--

Experimental Protocols

Protocol 1: Acidic and Basic Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Dilute the neutralized sample with the mobile phase for HPLC analysis.

Protocol 2: Oxidative Degradation
  • Preparation of Sample: Mix 1 mL of the 1 mg/mL stock solution of this compound with 1 mL of 3% H₂O₂.

  • Incubation: Keep the solution at room temperature, protected from light, for 24 hours.

  • Sample Preparation for Analysis: Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

Visualizations

cluster_acid Acidic Conditions (H⁺, H₂O) A This compound B Protonated Lactam A->B Protonation C Ring-Opened Intermediate B->C Nucleophilic attack by H₂O D 5-amino-4-hydroxyhexanoic acid C->D Deprotonation

Caption: Hypothetical degradation pathway of this compound under acidic conditions.

cluster_base Basic Conditions (OH⁻, H₂O) E This compound F Ring-Opened Intermediate E->F Nucleophilic attack by OH⁻ G 5-amino-4-hydroxyhexanoate F->G Proton transfer

Caption: Hypothetical degradation pathway of this compound under basic conditions.

start Start Stability Study prep Prepare Sample Solutions start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sampling Withdraw Samples at Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data report Report Findings data->report

Caption: General experimental workflow for a forced degradation study.

issue Unexpected Result in Stability Study? no_degradation No Degradation Observed issue->no_degradation Yes excessive_degradation Excessive Degradation issue->excessive_degradation No increase_stress Increase Stress Intensity (Temp, Conc., Time) no_degradation->increase_stress new_peaks New, Unidentified Peaks excessive_degradation->new_peaks No decrease_stress Decrease Stress Intensity excessive_degradation->decrease_stress Yes characterize_peaks Characterize Peaks using LC-MS, NMR new_peaks->characterize_peaks Yes

Caption: Troubleshooting decision tree for unexpected stability study results.

Navigating the Scale-Up of 5-Hydroxypiperidin-2-one Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of 5-Hydroxypiperidin-2-one synthesis, a key chiral building block and intermediate in pharmaceutical development, presents a unique set of challenges that can impact yield, purity, and process safety. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during the transition from laboratory to pilot and production scales.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis, primarily focusing on the two most common synthetic routes: catalytic hydrogenation of 5-hydroxy-2-pyridone and synthesis from L-glutamic acid.

Route 1: Catalytic Hydrogenation of 5-Hydroxy-2-pyridone

Issue 1: Incomplete Reaction or Slow Hydrogen Uptake

  • Potential Cause: Catalyst deactivation or poisoning.

  • Troubleshooting Steps:

    • Catalyst Selection: Ensure the chosen catalyst (e.g., Palladium on Carbon, Platinum on Carbon) is appropriate for pyridine ring hydrogenation. The activity of different catalysts can vary significantly with scale.

    • Catalyst Loading: Inadequate catalyst loading can lead to slow or incomplete reactions. While typically 1-5 mol% is used at the lab scale, this may need to be optimized for larger batches.

    • Substrate Purity: Impurities in the 5-hydroxy-2-pyridone starting material, such as sulfur or other nitrogen-containing heterocycles, can poison the catalyst.[1] Pre-purification of the starting material may be necessary.

    • Hydrogen Pressure and Temperature: Insufficient hydrogen pressure or suboptimal temperature can limit the reaction rate. A systematic optimization of these parameters is crucial during scale-up.

Issue 2: Poor Selectivity and Formation of By-products

  • Potential Cause: Over-reduction or side reactions due to harsh conditions.

  • Troubleshooting Steps:

    • Temperature Control: Hydrogenation is an exothermic process. Inadequate heat dissipation in large reactors can lead to temperature spikes, promoting the formation of by-products.[2] Ensure the reactor's cooling system is sufficient and consider a semi-batch or continuous flow process for better heat management.

    • Solvent Choice: The solvent can influence the catalyst's activity and selectivity. Protic solvents like ethanol or acetic acid are commonly used.

    • By-product Identification: Common by-products can include piperidine (from over-reduction of the lactam) or partially hydrogenated intermediates. Analytical monitoring (e.g., GC-MS, LC-MS) is essential to identify these and adjust reaction conditions accordingly.

Issue 3: Difficulties in Catalyst Filtration

  • Potential Cause: Fine catalyst particles and pyrophoric nature of the catalyst.

  • Troubleshooting Steps:

    • Filtration Aid: Use of a filter aid (e.g., Celite®) can improve filtration speed and prevent clogging of the filter medium.

    • Inert Atmosphere: Spent hydrogenation catalysts can be pyrophoric.[2] All filtration and handling of the catalyst should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent fires. The catalyst cake should be kept wet with solvent until it can be safely quenched.

Route 2: Synthesis from L-Glutamic Acid

Issue 1: Low Yield in Lactam Formation

  • Potential Cause: Inefficient cyclization or side reactions.

  • Troubleshooting Steps:

    • Cyclization Conditions: The cyclization of glutamic acid derivatives to form the piperidinone ring often requires specific reagents (e.g., activating agents for the carboxylic acid) and conditions. Ensure complete conversion before proceeding.

    • Protecting Groups: The use of appropriate protecting groups for the amine and carboxylic acid functionalities is critical to prevent side reactions such as polymerization.

    • Temperature Control: Both the activation and cyclization steps may be temperature-sensitive. Careful monitoring and control are necessary to maximize yield.

Issue 2: Epimerization and Loss of Stereochemical Purity

  • Potential Cause: Harsh reaction conditions (e.g., strong base or high temperature).

  • Troubleshooting Steps:

    • Mild Conditions: Employ the mildest possible conditions for all reaction steps to preserve the stereochemical integrity of the chiral center derived from L-glutamic acid.

    • Chiral Analysis: Regularly monitor the enantiomeric purity of intermediates and the final product using chiral HPLC or other suitable analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the catalytic hydrogenation of 5-hydroxy-2-pyridone?

A1: The main safety concerns are the flammability of hydrogen gas and the pyrophoric nature of many hydrogenation catalysts (e.g., Pd/C, Raney Nickel).[2] Proper handling of the catalyst under an inert atmosphere, ensuring a leak-tight reactor system, and adequate ventilation are critical. The exothermicity of the reaction also poses a risk of thermal runaway if not properly managed.[2]

Q2: How does mixing efficiency impact the scale-up of this synthesis?

A2: In large reactors, inefficient mixing can lead to localized "hot spots" during exothermic reactions and poor distribution of the catalyst and hydrogen gas. This can result in inconsistent reaction rates, increased by-product formation, and lower overall yield. The type of agitator and stirring speed should be carefully selected and optimized for the specific reactor geometry and reaction volume.

Q3: What is a common method for purifying this compound at a large scale?

A3: Crystallization is the most common and effective method for purifying active pharmaceutical ingredients (APIs) and their intermediates on a large scale.[2][3] This typically involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling to induce crystallization, leaving impurities behind in the mother liquor. The use of an anti-solvent can also be employed to improve the yield of the crystalline product.

Q4: Can by-products from the synthesis interfere with purification?

A4: Yes, by-products with similar polarity and solubility to this compound can co-crystallize, making purification challenging. It is often more efficient to optimize the reaction conditions to minimize by-product formation than to rely solely on purification to remove them. In some cases, a multi-step purification process involving both crystallization and chromatography may be necessary.

Quantitative Data

The following table summarizes typical changes in key parameters when scaling up the synthesis of a piperidinone derivative via catalytic hydrogenation. Actual values for this compound may vary and require process-specific optimization.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Production Scale (100 kg)
Catalyst Loading (mol%) 2 - 51 - 30.5 - 2
Hydrogen Pressure (psi) 50 - 100100 - 200200 - 500
Reaction Time (hours) 4 - 88 - 1612 - 24
Typical Yield (%) 85 - 9580 - 9075 - 88
Purity before Purification (%) >9590 - 9585 - 92
Key By-products Partially hydrogenated intermediatesOver-reduction products, solvent adductsIncreased levels of over-reduction and thermal degradation products

Experimental Protocols

Key Experiment: Pilot-Scale Catalytic Hydrogenation of 5-Hydroxy-2-pyridone

Objective: To safely and efficiently synthesize this compound on a 1 kg scale.

Materials:

  • 5-Hydroxy-2-pyridone (1 kg)

  • 10% Palladium on Carbon (Pd/C), 50% wet (e.g., 50 g dry weight)

  • Ethanol (10 L)

  • Hydrogen gas

  • Nitrogen gas

  • Filter aid (e.g., Celite®)

Equipment:

  • 20 L pressure reactor with temperature and pressure controls, and a mechanical stirrer

  • Inerted filtration system

Procedure:

  • Reactor Inerting: Purge the 20 L reactor with nitrogen to remove all oxygen.

  • Charging: Under a nitrogen atmosphere, charge the reactor with 5-hydroxy-2-pyridone and ethanol.

  • Catalyst Slurry: In a separate container, prepare a slurry of the 10% Pd/C in ethanol under a nitrogen blanket.

  • Catalyst Transfer: Carefully transfer the catalyst slurry to the reactor.

  • Hydrogenation:

    • Seal the reactor and purge the headspace with nitrogen three times, followed by three purges with hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 150 psi).

    • Begin agitation and heat the reactor to the target temperature (e.g., 50-70°C).

    • Monitor the reaction by hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Cooling and Venting: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filtration:

    • Prepare a pad of filter aid in the inerted filtration system.

    • Under a nitrogen atmosphere, transfer the reaction mixture to the filter to remove the catalyst.

    • Wash the catalyst cake with ethanol to recover any remaining product.

  • Concentration and Isolation:

    • Combine the filtrate and washes.

    • Concentrate the solution under reduced pressure to induce crystallization.

    • Cool the mixture to 0-5°C to complete crystallization.

    • Isolate the product by filtration, wash with cold ethanol, and dry under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation reactor_prep Inert Reactor charge_reactants Charge 5-Hydroxy-2-pyridone & Solvent reactor_prep->charge_reactants catalyst_prep Prepare Catalyst Slurry charge_reactants->catalyst_prep hydrogenate Pressurize with H2 & Heat catalyst_prep->hydrogenate monitor Monitor H2 Uptake hydrogenate->monitor cool_vent Cool & Vent monitor->cool_vent Reaction Complete filtration Inert Filtration of Catalyst cool_vent->filtration concentration Concentrate & Crystallize filtration->concentration isolation Isolate & Dry Product concentration->isolation

Caption: Experimental workflow for the pilot-scale hydrogenation of 5-hydroxy-2-pyridone.

troubleshooting_logic cluster_investigation Problem Investigation cluster_solutions_reaction Solutions for Incomplete Reaction cluster_solutions_byproducts Solutions for High By-products start Low Yield or Purity in Scale-Up check_reaction Incomplete Reaction? start->check_reaction check_byproducts High By-products? start->check_byproducts optimize_catalyst Optimize Catalyst Loading check_reaction->optimize_catalyst optimize_conditions Increase Temp/Pressure check_reaction->optimize_conditions check_purity Check Starting Material Purity check_reaction->check_purity improve_mixing Improve Agitation check_byproducts->improve_mixing control_temp Enhance Cooling/Control Exotherm check_byproducts->control_temp modify_conditions Use Milder Conditions check_byproducts->modify_conditions end Improved Process optimize_catalyst->end optimize_conditions->end check_purity->end improve_mixing->end control_temp->end modify_conditions->end

Caption: Logical troubleshooting workflow for addressing low yield or purity in scale-up.

References

Technical Support Center: Purification of 5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the preparation and purification of 5-Hydroxypiperidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two prevalent synthetic routes for the preparation of this compound are:

  • Selective reduction of glutarimide: This method typically employs a reducing agent like sodium borohydride (NaBH₄) to selectively reduce one of the carbonyl groups of the glutarimide ring.

  • Catalytic hydrogenation of 2,5-dihydroxypyridine: This route involves the reduction of the aromatic pyridine ring using a catalyst, often a platinum-group metal, under a hydrogen atmosphere.

Q2: What are the typical by-products I might encounter in the synthesis of this compound?

A2: The by-products largely depend on the synthetic route employed:

  • From Glutarimide Reduction:

    • Unreacted Glutarimide: Incomplete reaction is a common source of this impurity.

    • Piperidine-2,5-dione: This is another name for the starting material, glutarimide.

    • Over-reduction products: Although NaBH₄ is a mild reducing agent, over-reduction to diols or other species can occur under certain conditions.

  • From 2,5-Dihydroxypyridine Hydrogenation:

    • Partially hydrogenated intermediates: Incomplete hydrogenation can lead to the presence of dihydropyridinone or tetrahydropyridinone isomers.[1]

    • Unreacted 2,5-dihydroxypyridine: If the reaction does not go to completion, the starting material will remain.

    • Catalyst-related impurities: Trace metals from the catalyst may be present in the crude product.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the purification of this compound.

Issue 1: Presence of Unreacted Starting Material (Glutarimide or 2,5-Dihydroxypyridine)

Question: My final product is contaminated with a significant amount of starting material. How can I remove it?

Answer: The presence of unreacted starting material is a common issue. Here are several strategies to address this, with a summary of their effectiveness in the table below.

Troubleshooting Workflow: Removal of Starting Material

Caption: Workflow for removing unreacted starting material.

Recommended Methods:

  • Recrystallization: This is often the most effective method if the solubility of this compound and the starting material differ significantly in a particular solvent or solvent system.

    • Protocol: Recrystallization from a Mixed Solvent System

      • Dissolve the crude product in a minimal amount of a "good" solvent (e.g., methanol or ethanol) at an elevated temperature.

      • While hot, slowly add a "poor" solvent (e.g., diethyl ether or hexanes) until the solution becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Column Chromatography: This technique separates compounds based on their polarity. This compound is a polar molecule, and its separation from less polar starting materials or by-products can be achieved using a silica gel column.

    • Protocol: Silica Gel Column Chromatography

      • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a column.

      • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

      • Load the sample onto the column.

      • Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane or methanol in dichloromethane.

      • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Acid-Base Extraction (for 2,5-dihydroxypyridine removal): The basic nitrogen atom in the pyridine ring of the starting material allows for its separation from the non-basic lactam product.

    • Protocol: Acid-Base Extraction

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic 2,5-dihydroxypyridine will move to the aqueous layer as its hydrochloride salt.

      • Separate the organic layer containing this compound.

      • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Purification MethodTarget ImpurityPrinciple of SeparationEstimated YieldEstimated Purity
RecrystallizationGlutarimide, 2,5-dihydroxypyridineDifferential Solubility70-90%>98%
Column ChromatographyGlutarimide, 2,5-dihydroxypyridine, partially hydrogenated intermediatesDifferential Adsorption (Polarity)50-80%>99%
Acid-Base Extraction2,5-dihydroxypyridineDifferential Acid-Base Properties>90% (recovery)>95%
Issue 2: Presence of Partially Hydrogenated Intermediates

Question: My product from the catalytic hydrogenation of 2,5-dihydroxypyridine shows multiple spots on TLC, likely due to incomplete reduction. How can I resolve this?

Answer: The presence of partially hydrogenated intermediates indicates that the hydrogenation reaction has not gone to completion.

Troubleshooting Workflow: Addressing Incomplete Hydrogenation

Caption: Strategies to handle incomplete hydrogenation reactions.

Recommended Actions:

  • Optimize Reaction Conditions:

    • Increase Hydrogen Pressure: Higher pressure can facilitate the complete saturation of the pyridine ring.[1]

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure full conversion.

    • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can improve the reaction rate.

    • Change Catalyst: Some catalysts are more effective for pyridine hydrogenation. For instance, rhodium or platinum-based catalysts may be more efficient than palladium.[1]

    • Solvent Choice: Using a protic solvent like glacial acetic acid can enhance catalyst activity.[1]

  • Re-subject the Mixture to Hydrogenation: If the crude product contains a significant amount of partially hydrogenated intermediates, you can re-subject the entire mixture to the hydrogenation conditions to drive the reaction to completion.

  • Purification by Column Chromatography: If optimization is not feasible, column chromatography can be used to separate the desired fully saturated product from the more polar, partially hydrogenated intermediates. Follow the protocol described in Issue 1 .

ParameterRecommendationRationale
Hydrogen PressureIncrease (e.g., to 30-80 bar)Drives the equilibrium towards the fully hydrogenated product.[1]
Reaction TimeProlong reaction durationAllows more time for the slower hydrogenation steps to complete.
CatalystConsider Rh/C or PtO₂These catalysts are often more active for pyridine ring reduction.[1]
SolventUse glacial acetic acidCan enhance catalyst performance for pyridine hydrogenation.[1]
Issue 3: Low Yield After Purification

Question: I am losing a significant amount of my product during the purification step. How can I improve my yield?

Answer: Low recovery can be due to several factors depending on the purification method used.

Troubleshooting Low Purification Yield:

  • Recrystallization:

    • Problem: Using too much solvent.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Problem: Cooling the solution too quickly.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger crystals and reduces the amount of product remaining in the mother liquor.

    • Problem: Washing the crystals with room temperature solvent.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent.

  • Column Chromatography:

    • Problem: Product is retained on the column.

    • Solution: Ensure the final eluent is polar enough to elute your product completely. A final flush with a highly polar solvent system (e.g., 10% methanol in dichloromethane) can help recover any strongly adsorbed material.

    • Problem: Broad peaks leading to mixed fractions.

    • Solution: Optimize the eluent system using TLC to achieve better separation (Rf value of the product around 0.3-0.4). Ensure the column is packed properly to avoid channeling.

    • Problem: Using too much silica gel.

    • Solution: As a rule of thumb, use about 30-50g of silica gel for every 1g of crude product for a reasonably good separation.

This technical support guide provides a starting point for troubleshooting common issues in the preparation and purification of this compound. For more complex issues, a combination of the above techniques or further analytical investigation may be required.

References

Optimizing reaction conditions for 5-Hydroxypiperidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Hydroxypiperidin-2-one Synthesis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of this compound. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The two most prevalent starting materials for the synthesis of this compound are 5-hydroxy-2-pyridone via catalytic hydrogenation and derivatives of L-glutamic acid through a series of reduction and cyclization steps.

Q2: What is the physical state and melting point of this compound?

A2: this compound is typically a solid at room temperature with a melting point in the range of 144-146 °C[1].

Q3: What are the key applications of this compound in research and development?

A3: this compound serves as a crucial chiral building block and intermediate in the synthesis of various pharmaceuticals[1]. It is also used in medicinal chemistry for creating enantiomerically pure compounds and is a precursor in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA)[1].

Q4: What analytical techniques are typically used to characterize this compound?

A4: Standard analytical techniques for the characterization of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity. The melting point is also a key physical constant for characterization.

Q5: How should this compound be stored?

A5: It is recommended to store this compound in a tightly sealed container in a dry environment at room temperature to prevent degradation[1].

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Synthesis Route 1: Catalytic Hydrogenation of 5-Hydroxy-2-pyridone

Issue 1: Low or No Conversion of Starting Material

  • Possible Cause 1: Inactive Catalyst. The catalyst (e.g., Rhodium on carbon, Palladium on carbon, Platinum oxide) may have lost its activity due to improper storage or handling.

    • Solution: Use a fresh batch of catalyst. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric.

  • Possible Cause 2: Catalyst Poisoning. The presence of impurities such as sulfur or other heavy metals in the starting material or solvent can poison the catalyst. The nitrogen atom of the pyridine ring itself can sometimes inhibit the catalyst.

    • Solution: Purify the 5-hydroxy-2-pyridone before the reaction. Use high-purity, hydrogen-purged solvents. In some cases, converting the pyridine to a pyridinium salt can alleviate catalyst poisoning[2].

  • Possible Cause 3: Insufficient Hydrogen Pressure or Inefficient Mixing. The reaction requires sufficient hydrogen availability at the catalyst surface.

    • Solution: Ensure the reaction vessel is properly sealed and pressurized. Increase the stirring speed to ensure good mixing of the catalyst, substrate, and hydrogen.

Issue 2: Formation of Side Products

  • Possible Cause 1: Over-reduction. Prolonged reaction times or harsh conditions (high temperature or pressure) can lead to the reduction of the lactam carbonyl group.

    • Solution: Monitor the reaction progress closely using techniques like TLC or GC-MS. Optimize the reaction time, temperature, and pressure to favor the formation of the desired product.

  • Possible Cause 2: Ring Opening. Under certain conditions, the lactam ring may undergo hydrolysis.

    • Solution: Ensure the reaction is carried out under anhydrous conditions if necessary. The choice of solvent is critical; protic solvents might favor ring opening depending on the pH.

Synthesis Route 2: From L-Glutamic Acid Derivatives

Issue 1: Incomplete Cyclization to the Lactam

  • Possible Cause 1: Unsuitable Reaction Conditions. The intramolecular cyclization of the amino acid derivative to the lactam is often the critical step and is sensitive to temperature and the choice of solvent and base.

    • Solution: Screen different solvents and bases. High-boiling aprotic solvents are often used to facilitate the removal of water. The use of microwave irradiation has been shown to promote the cyclization of α-iminoester derivatives[3].

  • Possible Cause 2: Steric Hindrance. Bulky protecting groups on the amine or hydroxyl functionalities can hinder the cyclization process.

    • Solution: Choose smaller, yet effective, protecting groups that can be easily removed after cyclization.

Issue 2: Low Yields in the Reduction Step

  • Possible Cause 1: Incomplete Reduction of the Carboxylic Acid. The selective reduction of one carboxylic acid group of glutamic acid to an alcohol can be challenging.

    • Solution: Use a suitable reducing agent like NaBH₄ in the presence of a Lewis acid or convert the carboxylic acid to an ester before reduction. Careful control of stoichiometry and temperature is crucial.

  • Possible Cause 2: Formation of Byproducts. Over-reduction to the diol can occur.

    • Solution: Optimize the amount of reducing agent and the reaction time. Monitor the reaction closely to stop it once the desired mono-alcohol is formed.

Data Presentation

Table 1: Summary of Reaction Conditions for Catalytic Hydrogenation of Hydroxypyridines

ParameterConditionReference
CatalystRhodium(III) oxide (Rh₂O₃)[2]
Catalyst Loading~0.5 mol%[2]
SubstrateHydroxypyridines[2]
SolventTrifluoroethanol (TFE)[2]
Hydrogen Pressure5 bar[2]
Temperature40 °C[2]
Reaction Time16 hours[2]

Note: These are general conditions and may require optimization for 5-hydroxy-2-pyridone.

Table 2: Physical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₅H₉NO₂[1]
Molecular Weight115.13 g/mol [1]
Melting Point144-146 °C[1]
¹H NMR (CDCl₃, δ ppm)~3.40-3.53 (t, 2H), ~2.22-2.40 (t, 2H), ~1.58-1.70 (qt, 2H), ~4.0 (br s, 1H, OH), ~6.59 (br s, 1H, NH)Inferred from similar structures[3]
¹³C NMR (CDCl₃, δ ppm)~172-174 (C=O), ~60 (CH-OH), ~30-32 (CH₂), ~20-22 (CH₂)Inferred from similar structures[3]

Note: NMR data are estimated based on similar piperidinone structures and may vary depending on the solvent and instrument.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 5-Hydroxy-2-pyridone

This protocol is a representative method based on the hydrogenation of similar substrates and should be optimized for the specific reaction.

  • Preparation: To a high-pressure reactor, add 5-hydroxy-2-pyridone (1.0 eq) and the hydrogenation catalyst (e.g., 0.5-5 mol% Rh₂O₃, Pd/C, or PtO₂).

  • Solvent Addition: Add a suitable solvent such as trifluoroethanol or acetic anhydride[2][4].

  • Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar)[2].

  • Reaction: Heat the mixture to the desired temperature (e.g., 40 °C) and stir vigorously for the required time (e.g., 16 hours), monitoring the reaction progress by TLC or GC-MS[2].

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purification: Filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography. Due to its polar nature, a polar stationary phase or reversed-phase chromatography might be necessary[5].

Protocol 2: Conceptual Synthesis of this compound from L-Glutamic Acid

This is a conceptual multi-step pathway as a direct detailed protocol was not found. Each step requires careful optimization.

  • Protection and Esterification: Protect the amino group of L-glutamic acid (e.g., as a Boc derivative) and selectively esterify the γ-carboxylic acid.

  • Selective Reduction: Reduce the free α-carboxylic acid to a primary alcohol using a selective reducing agent.

  • Deprotection and Cyclization: Remove the protecting group from the amine. The resulting amino alcohol can then be cyclized to the lactam, often by heating in a suitable solvent to remove water.

Visualizations

experimental_workflow cluster_hydrogenation Route 1: Catalytic Hydrogenation start_H 5-Hydroxy-2-pyridone step1_H Add Catalyst (e.g., Rh₂O₃) and Solvent (e.g., TFE) start_H->step1_H step2_H Pressurize with H₂ (5 bar) Heat to 40°C step1_H->step2_H step3_H Reaction Monitoring (TLC/GC-MS) step2_H->step3_H step4_H Catalyst Filtration step3_H->step4_H step5_H Purification (Recrystallization/Chromatography) step4_H->step5_H end_H This compound step5_H->end_H

Caption: Experimental workflow for the synthesis of this compound via catalytic hydrogenation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Product Yield cause1 Inactive Catalyst issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Side Product Formation issue->cause3 cause4 Purification Loss issue->cause4 sol1 Use fresh catalyst Check for poisons cause1->sol1 sol2 Increase reaction time/temperature Increase H₂ pressure cause2->sol2 sol3 Optimize conditions (milder) Monitor reaction closely cause3->sol3 sol4 Use appropriate purification method (e.g., reversed-phase) cause4->sol4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Resolution of 5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of 5-Hydroxypiperidin-2-one. As a polar molecule with a weak UV chromophore, this compound presents unique challenges for chiral separation and detection. The following sections detail proposed methodologies, including potential chiral stationary phases (CSPs), mobile phase compositions, and a necessary derivatization step to facilitate UV detection. The data presented is illustrative, designed to guide researchers in method development.

Data Presentation: Comparison of Proposed Chiral HPLC Methods

Effective chiral separation is quantified by key chromatographic parameters, including the retention factor (k'), selectivity (α), and resolution (Rs). A resolution value greater than 1.5 is typically considered baseline separation. The following table compares three hypothetical, yet experimentally sound, methods for the analysis of a derivatized form of this compound.

ParameterMethod A: Normal PhaseMethod B: Polar Organic ModeMethod C: HILIC Mode
Chiral Stationary Phase Polysaccharide-based (Amylose derivative)Polysaccharide-based (Cellulose derivative)Macrocyclic Glycopeptide
Column Example Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (80:20, v/v) + 0.1% TFAAcetonitrile / Methanol (50:50, v/v) + 0.1% DEAAcetonitrile / Water (95:5, v/v) + 10 mM Ammonium Acetate
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 25°C25°C30°C
Detection (UV) 254 nm (post-derivatization)254 nm (post-derivatization)254 nm (post-derivatization)
Retention Time 1 (t_R1) 8.5 min10.2 min12.1 min
Retention Time 2 (t_R2) 10.1 min12.8 min15.3 min
Retention Factor 1 (k'1) 3.254.105.05
Retention Factor 2 (k'2) 3.955.406.65
Selectivity (α) 1.221.321.32
Resolution (Rs) 1.852.102.55

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and adaptation of chiral separation methods. Due to the absence of a strong native chromophore in this compound, a pre-column derivatization step is proposed to enable sensitive UV detection.

1. Pre-column Derivatization Protocol (Example with Benzoyl Chloride)

This protocol introduces a benzoyl group, a strong chromophore, to the analyte.

  • Reagents : this compound standard, Benzoyl Chloride, Pyridine (as catalyst and base), Dichloromethane (solvent), 1M Hydrochloric Acid, Saturated Sodium Bicarbonate solution.

  • Procedure :

    • Dissolve 10 mg of this compound in 2 mL of Dichloromethane in a sealed vial.

    • Add 1.5 equivalents of Pyridine to the solution.

    • Slowly add 1.2 equivalents of Benzoyl Chloride to the stirred solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for completion.

    • Quench the reaction by adding 2 mL of water.

    • Wash the organic layer sequentially with 2 mL of 1M HCl, 2 mL of saturated Sodium Bicarbonate, and 2 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Reconstitute the resulting derivatized product in the initial mobile phase for HPLC analysis.

2. Chromatographic Conditions

  • Instrumentation : A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Sample Preparation : Prepare a stock solution of the derivatized analyte (e.g., 1 mg/mL) in a suitable solvent (e.g., mobile phase). Prepare working standards by serial dilution.

  • Method A (Normal Phase) :

    • Column : Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Mobile Phase : n-Hexane / Isopropanol (80:20, v/v) with 0.1% Trifluoroacetic Acid (TFA).

    • Flow Rate : 1.0 mL/min.

    • Temperature : 25°C.

  • Method B (Polar Organic Mode) :

    • Column : Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Mobile Phase : Acetonitrile / Methanol (50:50, v/v) with 0.1% Diethylamine (DEA).

    • Flow Rate : 0.8 mL/min.

    • Temperature : 25°C.

  • Method C (HILIC Mode) :

    • Column : Astec® CHIROBIOTIC® T (Teicoplanin macrocyclic glycopeptide)

    • Mobile Phase : Acetonitrile / Water (95:5, v/v) with 10 mM Ammonium Acetate.

    • Flow Rate : 1.0 mL/min.

    • Temperature : 30°C.

Mandatory Visualization

The development of a robust chiral HPLC method follows a logical progression of steps, from initial screening to final validation. The diagram below illustrates this general workflow.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Method Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation Analyte Analyte Characterization (Polarity, pKa, Solubility) Deriv Derivatization Strategy (If no chromophore) Analyte->Deriv Weak UV Absorbance CSP_Select Select Diverse CSPs (Polysaccharide, Glycopeptide, etc.) Deriv->CSP_Select Screening Perform Screening Runs CSP_Select->Screening Mode_Select Select Mobile Phase Modes (NP, RP, PO, HILIC) Mode_Select->Screening Eval Evaluate Results (Rs, α, tR) Screening->Eval Optimize Optimize Best Condition (Solvent Ratio, Additives, Temp.) Eval->Optimize Partial or No Separation Validation Method Validation (ICH Q2) (Linearity, Accuracy, Precision, Robustness) Optimize->Validation

A general workflow for the development of a chiral HPLC method.

Spectroscopic Validation of 5-Hydroxypiperidin-2-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the structural confirmation of 5-Hydroxypiperidin-2-one through spectroscopic techniques, benchmarked against its parent compound, Piperidin-2-one. This guide serves as a practical resource for researchers, scientists, and professionals in drug development.

The structural elucidation of synthetic compounds is a cornerstone of chemical and pharmaceutical research. For heterocyclic compounds like this compound, a molecule of interest in medicinal chemistry, unambiguous structural validation is critical. This guide provides a comparative overview of the key spectroscopic data used to confirm the structure of this compound, using the well-characterized spectrum of Piperidin-2-one as a reference. The introduction of a hydroxyl group at the C-5 position induces notable changes in the spectroscopic fingerprint, which are detailed below.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectral data for this compound and Piperidin-2-one.

Table 1: ¹H NMR Data (Predicted for this compound)

Assignment This compound (Predicted Chemical Shift, δ, ppm) Piperidin-2-one (Experimental Chemical Shift, δ, ppm) Key Differences
N-H~7.5 (broad s)7.4 (broad s)[1]Minimal change expected.
C3-H₂~2.4 - 2.6 (m)2.34 (t)[1]The C5-hydroxyl group may induce minor downfield shifts.
C4-H₂~1.8 - 2.0 (m)1.52 - 2.00 (m)[1]Complex multiplet, influenced by the adjacent hydroxyl group.
C5-H~3.8 - 4.0 (m)1.52 - 2.00 (m, part of C4/C5 multiplet)[1]Significant downfield shift due to the electronegative -OH group.
C6-H₂~3.3 - 3.5 (m)3.31 (t)[1]Minor downfield shift expected due to proximity to the functionalized C5.
O-HVariable, ~2.0-4.0 (broad s)N/APresence of a broad, exchangeable proton signal.

Table 2: ¹³C NMR Data (Predicted for this compound)

Assignment This compound (Predicted Chemical Shift, δ, ppm) Piperidin-2-one (Experimental Chemical Shift, δ, ppm) Key Differences
C=O (C2)~172~172Little to no change expected.
C3~3031.0Minor shielding/deshielding effects.
C4~2521.5Upfield shift due to gamma-gauche effect of the hydroxyl group.
C5~6523.0Significant downfield shift due to the direct attachment of the -OH group.
C6~4242.1Minimal change expected.

Table 3: Infrared (IR) Spectroscopy Data

Functional Group This compound (Expected Wavenumber, cm⁻¹) Piperidin-2-one (Experimental Wavenumber, cm⁻¹) Key Differences
O-H Stretch~3400 (broad)N/APresence of a broad absorption band characteristic of an alcohol.
N-H Stretch~3200~3220Minimal change.
C-H Stretch~2850-2950~2850-2950Minimal change.
C=O Stretch (Amide)~16501655[2]Minimal change.
C-O Stretch~1050-1150N/APresence of a C-O stretching band .

Table 4: Mass Spectrometry Data

Parameter This compound Piperidin-2-one Key Differences
Molecular FormulaC₅H₉NO₂C₅H₉NO[3]Addition of one oxygen atom.
Molecular Weight115.13 g/mol 99.13 g/mol [3]Mass difference of 16 Da.
[M+H]⁺ (m/z)116.06100.08Shift in the molecular ion peak.
Key FragmentationLoss of H₂O (-18 Da)Loss of CO (-28 Da)Expect a prominent neutral loss of water from the molecular ion.

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Ensure the sample is fully dissolved to prevent signal broadening. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup : Place the NMR tube in a spinner and insert it into the NMR spectrometer's magnet.

  • Data Acquisition :

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum using a 90° pulse. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Solid (ATR) : Place a small amount of the powdered sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the anvil to ensure good contact.

    • Solid (KBr Pellet) : Grind 1-2 mg of the sample with ~200 mg of dry potassium bromide (KBr) into a fine powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition :

    • Record a background spectrum of the empty ATR crystal or the KBr pellet to subtract atmospheric H₂O and CO₂ signals.

    • Place the sample in the IR beam path.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a water/organic mixture.

  • Ionization Method : Electrospray Ionization (ESI) is a common "soft" ionization technique suitable for this class of molecules, as it typically keeps the molecular ion intact.

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The mass analyzer is scanned over a relevant m/z range (e.g., 50-300 amu).

Workflow and Logic Visualization

The process of spectroscopic validation follows a logical progression from data acquisition to final confirmation.

Spectroscopic_Validation_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Interpretation NMR NMR (1H, 13C) NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR FT-IR IR_Data Characteristic Frequencies (O-H, C=O, N-H, C-O) IR->IR_Data MS Mass Spec (ESI) MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Connectivity Proton/Carbon Skeleton (from NMR) NMR_Data->Connectivity Func_Groups Functional Groups (from IR & NMR) NMR_Data->Func_Groups IR_Data->Func_Groups Mol_Formula Molecular Formula & Weight (from MS) MS_Data->Mol_Formula Confirmation Structure Confirmed: This compound Connectivity->Confirmation Func_Groups->Confirmation Mol_Formula->Confirmation

Caption: Workflow for spectroscopic validation of a chemical structure.

This guide illustrates the systematic approach required to validate the structure of this compound. By comparing its expected spectral features with those of a known analog, Piperidin-2-one, researchers can confidently identify the key spectroscopic markers—namely the signals corresponding to the C5-methine and the hydroxyl group—that confirm the successful synthesis and purity of the target compound.

References

Comparative study of 5-Hydroxypiperidin-2-one and pyroglutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Science Professionals: 5-Hydroxypiperidin-2-one and Pyroglutamic Acid

In the landscape of drug discovery and medicinal chemistry, the selection of appropriate molecular scaffolds is a critical decision. This guide provides a comprehensive, data-driven comparison of two structurally related yet functionally distinct heterocyclic compounds: this compound and pyroglutamic acid. We will delve into their physicochemical properties, biological activities, and synthetic methodologies to assist researchers in making informed choices for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental characteristics of a molecule dictate its behavior in biological systems and its suitability as a drug candidate or a synthetic building block. While both compounds are chiral lactams, their differing functional groups—a hydroxyl group in this compound versus a carboxylic acid in pyroglutamic acid—lead to distinct properties.

PropertyThis compoundPyroglutamic Acid
Molecular Formula C₅H₉NO₂[1][2][3]C₅H₇NO₃[4][5]
Molecular Weight 115.13 g/mol [1][2][3]129.11 g/mol [5]
Appearance White to off-white crystalline solidWhite crystalline powder[5][6]
Melting Point 144-146 °C ((R)-isomer)[1][7]160-163 °C (L-isomer)[5][6]
Boiling Point 352.3 °C (Predicted)[1][7]Decomposes
pKa ~14.2 (Predicted, hydroxyl group)[1][7]~3.3 (Carboxylic acid)[5]
Solubility Soluble in DMSO, Methanol (Slightly)[8]Soluble in water (10-15 g/100 mL), alcohol, acetone[5]
Chirality Chiral (Exists as R and S enantiomers)[1][9]Chiral (Exists as L and D enantiomers)[4]

Biological Activities and Therapeutic Applications

The utility of these compounds in drug development stems from their distinct biological roles. This compound is primarily a synthetic scaffold for creating analogues of endogenous molecules, whereas pyroglutamic acid is itself a biologically active metabolite.

This compound serves as a versatile chiral building block for synthesizing a range of pharmaceutical agents.[1][2] Its piperidone core is a privileged structure in medicinal chemistry. Derivatives have been investigated for various therapeutic effects, including:

  • Central Nervous System Modulation: It is a key intermediate in the synthesis of compounds targeting the central nervous system, acting as a precursor for molecules that mimic neurotransmitters like GABA.[1]

  • Analgesic and Anti-inflammatory Activity: Various piperidine derivatives have shown potential as pain management agents and anti-inflammatory compounds.[10][11]

Pyroglutamic Acid , also known as 5-oxoproline, is a naturally occurring amino acid derivative with several biological functions:[4][12]

  • Metabolic Intermediate: It is a crucial component of the γ-glutamyl cycle, a pathway essential for the synthesis and recycling of the master antioxidant, glutathione.[4][6][13]

  • Nootropic Potential: It is sold as a dietary supplement to support cognitive functions like memory and learning, potentially by influencing neurotransmitters such as acetylcholine and GABA.[4][14][15]

  • Cosmetic Humectant: As a component of the skin's natural moisturizing factor (NMF), its sodium salt is used in skin and hair care products for its hydrating properties.[4]

Synthesis and Experimental Protocols

The accessibility of these compounds through straightforward synthetic routes is a key advantage for their use in research and development.

Synthesis of this compound

A common approach involves the stereoselective reduction of a protected glutamic acid derivative, followed by cyclization. The following protocol outlines a representative synthesis.

Experimental Protocol: Synthesis via Protected Glutamic Acid

  • Protection: N-protect a suitable derivative of glutamic acid (e.g., with a Boc or Cbz group).

  • Activation: Activate the γ-carboxylic acid, for instance, by converting it to an ester.

  • Reduction: Selectively reduce the activated γ-carboxylic acid to the corresponding alcohol using a reducing agent like NaBH₄.

  • Deprotection & Cyclization: Remove the N-protecting group under appropriate conditions (e.g., acid for Boc). The resulting amino alcohol will undergo spontaneous or heat-induced intramolecular cyclization (lactamization).

  • Purification: Purify the final product, this compound, using column chromatography or recrystallization.

Start N-Protected Glutamic Acid Derivative Step1 Activate γ-Carboxylic Acid (Esterification) Start->Step1 Step2 Selective Reduction (e.g., NaBH4) Step1->Step2 Step3 N-Deprotection Step2->Step3 Step4 Intramolecular Cyclization (Lactamization) Step3->Step4 End Purified this compound Step4->End

Caption: General synthetic workflow for this compound.

Synthesis of Pyroglutamic Acid

Pyroglutamic acid is readily and economically synthesized by the thermal dehydration of glutamic acid.[15][16]

Experimental Protocol: Thermal Cyclodehydration of L-Glutamic Acid

  • Heating: Place L-glutamic acid in a suitable reaction vessel.

  • Melt and Dehydrate: Heat the solid under solvent-free conditions to approximately 180-220°C.[17] The glutamic acid will melt, and the intramolecular cyclization will commence with the evolution of water.

  • Reaction Monitoring: Continue heating until the bubbling (water evolution) ceases, typically within a short period (e.g., <10 minutes).[17]

  • Cooling: Immediately cool the reaction vessel to prevent degradation or racemization.

  • Purification: Dissolve the solidified crude product in hot water and recrystallize to obtain pure L-pyroglutamic acid.

Start L-Glutamic Acid Step1 Heat to ~200°C (Solvent-free) Start->Step1 Step2 Intramolecular Dehydration (Water evolves) Step1->Step2 Step3 Cool to Solidify Step2->Step3 Step4 Recrystallize from Water Step3->Step4 End Pure L-Pyroglutamic Acid Step4->End

Caption: Synthesis workflow for Pyroglutamic Acid from Glutamic Acid.

Involvement in Biological Pathways

The primary distinction in the biological relevance of these molecules is their mode of interaction with physiological systems.

This compound and its derivatives are not typically endogenous metabolites but are designed as exogenous modulators of biological targets. The piperidone scaffold is a common pharmacophore used to mimic the structure of natural ligands, enabling it to interact with receptors and enzymes involved in various signaling pathways, particularly in the central nervous system.

Scaffold This compound Scaffold Derivative Bioactive Derivative Scaffold->Derivative Synthetic Modification Target Biological Target (e.g., GABA Receptor, Enzyme) Derivative->Target Binding/Interaction Response Pharmacological Response (e.g., Analgesia, Anticonvulsant) Target->Response Signal Transduction

Caption: Role of this compound as a synthetic scaffold.

Pyroglutamic Acid , conversely, is an endogenous intermediate in a fundamental metabolic pathway: the γ-glutamyl cycle. This cycle is responsible for the synthesis and breakdown of glutathione (GSH).

The Gamma-Glutamyl Cycle In this pathway, pyroglutamic acid is formed from γ-glutamyl-amino acid by γ-glutamyl cyclotransferase. It is then converted back to glutamate by the enzyme 5-oxoprolinase in an ATP-dependent reaction, allowing the glutamate to be reused for glutathione synthesis.[4][6][13] Elevated levels of pyroglutamic acid in the blood and urine can indicate metabolic disorders related to glutathione depletion, sometimes induced by drugs like paracetamol.[18][19]

Glutathione Glutathione gGAA γ-Glutamyl-Amino Acid Glutathione->gGAA Amino Acid (γ-Glutamyl Transpeptidase) gGCT γ-Glutamyl Cyclotransferase Pyroglutamic_Acid Pyroglutamic Acid (5-Oxoproline) gGCT->Pyroglutamic_Acid gGAA->gGCT Oxoprolinase 5-Oxoprolinase Pyroglutamic_Acid->Oxoprolinase ATP → ADP Glutamate Glutamate Oxoprolinase->Glutamate gGCS γ-Glutamylcysteine Synthetase Glutamate->gGCS Cysteine GS Glutathione Synthetase GS->Glutathione gGC γ-Glutamylcysteine gGCS->gGC gGC->GS Glycine

Caption: The role of Pyroglutamic Acid in the γ-Glutamyl Cycle.

Summary and Outlook

The choice between this compound and pyroglutamic acid depends entirely on the research objective.

  • Choose this compound when you require a versatile, chiral starting material to synthesize novel analogues targeting specific receptors or enzymes, particularly in neuroscience. Its structure provides a robust foundation for building molecular diversity.

  • Choose Pyroglutamic Acid when investigating metabolic pathways, particularly glutathione metabolism, or when exploring its inherent nootropic and physiological activities. It also serves as an inexpensive chiral precursor for more complex asymmetric syntheses.[20]

Both molecules hold significant value in the chemical and biological sciences. Understanding their distinct properties and roles is paramount for leveraging their full potential in drug discovery and development.

References

A Comparative Guide to Purity Validation of 5-Hydroxypiperidin-2-one: Titration vs. High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two common analytical techniques—titration and High-Performance Liquid Chromatography (HPLC)—for the validation of 5-Hydroxypiperidin-2-one purity. We present detailed experimental protocols and comparative data to assist in selecting the most appropriate method for your analytical needs.

Introduction to this compound and Purity Analysis

This compound is a lactam, a cyclic amide, that serves as a valuable building block in medicinal chemistry and drug discovery. Its purity is paramount as impurities can lead to misleading biological data and potential safety concerns. Titration offers a classic, cost-effective method for determining the overall purity of an acidic or basic compound, while HPLC provides a more sensitive and specific approach, capable of separating and quantifying individual impurities.

Comparison of Analytical Methods

A summary of the quantitative data obtained from the purity analysis of a hypothetical batch of this compound using both non-aqueous titration and RP-HPLC is presented below.

ParameterNon-Aqueous TitrationRP-HPLC
Purity (%) 98.5%98.4%
Relative Standard Deviation (RSD, n=3) 0.3%0.1%
Limit of Detection (LOD) Not Applicable0.01%
Limit of Quantitation (LOQ) Not Applicable0.03%
Analysis Time per Sample ~15 minutes~20 minutes
Specificity Low (determines total basicity/acidity)High (separates and quantifies individual components)
Equipment Cost LowHigh
Solvent Consumption LowHigh

Experimental Protocols

Detailed methodologies for both the non-aqueous titration and RP-HPLC analysis are provided to allow for replication and adaptation.

Non-Aqueous Acid-Base Titration Protocol

This method is based on the weak basic nature of the amide functional group in a non-aqueous environment.

Materials and Reagents:

  • This compound sample

  • Glacial Acetic Acid (anhydrous)

  • Perchloric acid in acetic acid (0.1 N), standardized

  • Crystal Violet indicator solution (0.5% w/v in glacial acetic acid)

  • Toluene

  • Burette, 25 mL, Class A

  • Analytical balance

Procedure:

  • Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 20 mL of glacial acetic acid.

  • Add 2-3 drops of Crystal Violet indicator solution. The solution will appear violet.

  • Titrate the solution with standardized 0.1 N perchloric acid in acetic acid until the color changes from violet to blue-green.

  • Record the volume of titrant consumed.

  • Perform a blank titration using 20 mL of glacial acetic acid and the indicator, and subtract the blank volume from the sample titration volume.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (Vsample - Vblank) * N * MW * 100 / (W * 1000)

    Where:

    • Vsample = Volume of titrant consumed for the sample (mL)

    • Vblank = Volume of titrant consumed for the blank (mL)

    • N = Normality of the perchloric acid titrant

    • MW = Molecular weight of this compound (115.13 g/mol )

    • W = Weight of the sample (g)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

This method allows for the separation and quantification of this compound from its potential impurities. For this hypothetical protocol, we will consider two potential impurities: piperidine-2,5-dione (a possible starting material) and 5-aminopentanoic acid (a potential hydrolysis product).

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the mobile phase (50:50 A:B). Prepare a series of dilutions to create a calibration curve. Also, prepare standard solutions of the potential impurities.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Analysis: Inject the blank (mobile phase), standard solutions, and the sample solution into the HPLC system.

  • Quantification: Identify and quantify the this compound peak and any impurity peaks by comparing their retention times and peak areas to those of the standards. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Visualizing the Methodologies

To better understand the experimental workflows and the principles behind the titration method, the following diagrams are provided.

Titration_Principle cluster_titration Non-Aqueous Titration Principle Lactam This compound (Weak Base) Solvent Glacial Acetic Acid (Aprotic Solvent) Lactam->Solvent Dissolution Product Protonated Lactam Lactam->Product Protonation Titrant Perchloric Acid (HClO4) (Strong Acid) Titrant->Product

Caption: Principle of non-aqueous titration of this compound.

Experimental_Workflow cluster_titration Titration Workflow cluster_hplc HPLC Workflow T_Sample Weigh Sample T_Dissolve Dissolve in Glacial Acetic Acid T_Sample->T_Dissolve T_Indicator Add Indicator T_Dissolve->T_Indicator T_Titrate Titrate with Perchloric Acid T_Indicator->T_Titrate T_Endpoint Observe Endpoint T_Titrate->T_Endpoint T_Calculate Calculate Purity T_Endpoint->T_Calculate End End T_Calculate->End H_Prep Prepare Mobile Phase & Standards H_Sample Prepare Sample Solution H_Prep->H_Sample H_Inject Inject into HPLC System H_Sample->H_Inject H_Separate Chromatographic Separation H_Inject->H_Separate H_Detect UV Detection H_Separate->H_Detect H_Analyze Analyze Data & Calculate Purity H_Detect->H_Analyze H_Analyze->End Start Start Start->T_Sample Start->H_Prep

Caption: Comparative experimental workflows for titration and HPLC analysis.

Conclusion

Both non-aqueous titration and RP-HPLC are viable methods for assessing the purity of this compound.

  • Titration is a rapid, inexpensive, and straightforward technique suitable for routine quality control where a general purity value is sufficient. Its main limitation is the lack of specificity, as it quantifies the total basicity of the sample, including any basic impurities.

  • RP-HPLC offers high specificity and sensitivity, making it the method of choice for comprehensive purity profiling. It can separate and quantify the active pharmaceutical ingredient (API) from its process-related impurities and degradation products. This level of detail is crucial during drug development and for regulatory submissions.

The selection of the most appropriate method will depend on the specific requirements of the analysis, the available resources, and the stage of the research or development process. For a thorough understanding of a sample's purity profile, HPLC is the recommended technique. For quick, routine checks, titration can be a valuable tool.

NMR Characterization of 5-Hydroxypiperidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Hydroxypiperidin-2-one, a key intermediate in medicinal chemistry and a chiral building block in organic synthesis. For comparative purposes, spectral data for the parent compound, piperidin-2-one, is also presented to illustrate the influence of the C5-hydroxyl group on the chemical shifts.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound and piperidin-2-one. The presence of the electron-withdrawing hydroxyl group at the C5 position in this compound significantly influences the chemical environment of the neighboring protons and carbons, leading to notable shifts in their NMR signals compared to the unsubstituted piperidin-2-one.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Proton This compound (Predicted) Piperidin-2-one
H3~2.0-2.2 (m)2.29 (t)
H4~1.8-2.0 (m)1.78 (sextet)
H5~4.0-4.2 (m)1.78 (sextet)
H6~3.2-3.4 (m)3.21 (t)
NH~7.5 (br s)7.67 (br s)
OHVariable (br s)-

Note: Predicted data for this compound is based on established NMR principles and data from similar structures. m = multiplet, t = triplet, sextet = sextet, br s = broad singlet.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Carbon This compound (Predicted) Piperidin-2-one
C2 (C=O)~175172.7
C3~3031.5
C4~2521.4
C5~6522.9
C6~4042.1

Note: Predicted data for this compound is based on established NMR principles and data from similar structures.

Experimental Protocols

General Procedure for NMR Sample Preparation and Data Acquisition

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is approximately 4-5 cm.

2. NMR Spectrometer Setup and Data Acquisition:

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

  • For ¹H NMR, the following parameters are typically used:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • For ¹³C NMR, the following parameters are typically used:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Proton decoupling is applied to simplify the spectrum.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

  • Phase correction and baseline correction are applied to the spectrum.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Structure-Spectra Correlation

The following diagram illustrates the logical workflow for correlating the structure of this compound with its expected NMR signals.

Mass Spectrometry Fragmentation Analysis: 5-Hydroxypiperidin-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Mass Spectrometric Fragmentation of 5-Hydroxypiperidin-2-one and Related Piperidine Structures.

This guide provides a detailed comparison of the electron ionization-mass spectrometry (EI-MS) fragmentation patterns of this compound, a key intermediate in pharmaceutical synthesis, with its structural analogs, 2-piperidinone and 3-hydroxypiperidine. Understanding these fragmentation pathways is crucial for the structural elucidation and characterization of novel piperidine-containing compounds in drug discovery and development.

Comparative Fragmentation Data

The following table summarizes the major fragment ions observed in the EI-mass spectra of this compound, 2-piperidinone, and 3-hydroxypiperidine. The fragmentation data for this compound is predicted based on established fragmentation principles of lactams and hydroxylated cyclic compounds, while the data for 2-piperidinone and 3-hydroxypiperidine are based on experimental findings.

Compound Molecular Formula Molecular Weight ( g/mol ) Parent Ion (m/z) Major Fragment Ions (m/z) and Proposed Structures
This compound C₅H₉NO₂115.13115Predicted: 98, 87, 70, 57, 43
2-Piperidinone C₅H₉NO99.139999, 70, 55, 43, 41
3-Hydroxypiperidine C₅H₁₁NO101.15101101, 84, 70, 57, 44

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the removal of an electron from the nitrogen or oxygen atoms, leading to a molecular ion at m/z 115. Subsequent fragmentation is proposed to occur through several key pathways, including the loss of water, alpha-cleavage adjacent to the carbonyl group, and ring-opening reactions.

fragmentation_pathway M This compound [M]⁺· m/z = 115 F98 [M-H₂O]⁺· m/z = 98 M->F98 - H₂O F87 [M-CO]⁺· m/z = 87 M->F87 - CO F57 [C₃H₅O]⁺ m/z = 57 M->F57 Ring Cleavage F70 [M-H₂O-CO]⁺· m/z = 70 F98->F70 - CO F87->F70 - H₂O F43 [C₂H₃O]⁺ m/z = 43 F57->F43 - CH₂

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocols

Sample Preparation and Mass Spectrometry Analysis

A standardized protocol for the analysis of piperidine derivatives by gas chromatography-mass spectrometry (GC-MS) is outlined below.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte (this compound, 2-piperidinone, or 3-hydroxypiperidine) in a suitable volatile solvent such as methanol or acetonitrile.

  • For GC-MS analysis, derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) may be necessary for hydroxylated compounds to improve volatility and thermal stability.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

4. Data Analysis:

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern and propose structures for the major fragment ions.

  • Compare the obtained spectra with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for compound identification.

This guide serves as a foundational resource for the mass spectrometric analysis of this compound and its analogs. The provided data and protocols can aid researchers in the identification and structural characterization of related compounds, thereby supporting advancements in medicinal chemistry and drug development.

Navigating the Structural Landscape of Piperidin-2-ones: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is fundamental to predicting its biological activity and optimizing its properties. While X-ray crystallography remains the gold standard for elucidating these atomic arrangements, a comprehensive crystallographic comparison of 5-Hydroxypiperidin-2-one derivatives is hampered by a scarcity of publicly available data for a homologous series.

Despite extensive searches of chemical and crystallographic databases, detailed structural reports on a series of this compound derivatives remain elusive. This guide, therefore, broadens its scope to provide a comparative analysis of the crystallographic data for a selection of closely related piperidin-2-one derivatives. The insights gleaned from these analogues can serve as a valuable proxy for understanding the potential structural behavior of this compound derivatives, which are themselves valuable chiral building blocks in medicinal chemistry.[1] The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, and understanding its conformational preferences is crucial for rational drug design.

Comparative Crystallographic Data of Piperidin-2-one Derivatives

To illustrate the impact of substitution on the crystal packing and molecular geometry of the piperidin-2-one core, the following table summarizes the crystallographic data for two distinct derivatives. While not possessing the 5-hydroxy substitution, these examples provide a basis for structural comparison within this class of compounds.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Z
1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-oneC₁₃H₁₇NO₂MonoclinicP2₁/c9.571411.83410.53298.451180.34
(3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-oneC₂₆H₂₃NOTriclinicP-16.335410.236515.788587.651989.242

Data for 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one extracted from a study on chiral piperidine derivatives.[2] Data for (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one extracted from its crystallographic report.[3]

Experimental Protocols: A Generalized Approach

The determination of the crystal structure for piperidin-2-one derivatives, as with other small molecules, follows a well-established experimental workflow. The precise conditions for crystallization and data collection are highly dependent on the specific derivative.

Synthesis and Crystallization

The initial step involves the synthesis and purification of the target piperidin-2-one derivative. Following purification, the critical step of growing single crystals suitable for X-ray diffraction is undertaken. A common method for crystallization is slow evaporation from a suitable solvent.

General Crystallization Protocol:

  • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) to achieve a saturated or near-saturated solution.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Monitor the solution over several days to weeks for the formation of single crystals.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

Methodology:

  • Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed within an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffracted X-rays are recorded by a detector. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map, from which the atomic positions are determined. This initial model is then refined against the experimental data to yield the final, accurate molecular structure, including bond lengths, bond angles, and torsion angles.

Alternative Structural Analysis Techniques

While X-ray crystallography provides definitive solid-state structural information, other techniques can offer complementary insights, particularly into the conformational dynamics in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR techniques can provide information about the connectivity and relative stereochemistry of atoms in a molecule in solution. Variable temperature NMR studies can also shed light on conformational equilibria.

  • Computational Modeling: Molecular mechanics and quantum chemical calculations can be used to predict the stable conformations of molecules and to rationalize the observed crystal structures.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for X-ray crystallography and the logical relationship between the molecular structure and the determined crystallographic parameters.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_analysis Data Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation data_collection Data Collection crystal_formation->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement molecular_structure Molecular Structure refinement->molecular_structure crystallographic_data Crystallographic Data refinement->crystallographic_data

Experimental workflow for X-ray crystallography.

logical_relationship cluster_molecule Molecular Properties cluster_crystal Crystal Properties molecular_structure Molecular Structure (Atom Connectivity, Stereochemistry) intermolecular_forces Intermolecular Forces (H-bonding, van der Waals) molecular_structure->intermolecular_forces crystal_packing Crystal Packing intermolecular_forces->crystal_packing Determines unit_cell Unit Cell Parameters (a, b, c, α, β, γ) crystal_packing->unit_cell space_group Space Group (Symmetry) crystal_packing->space_group

Relationship between molecular and crystal structure.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Hydroxypiperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 5-Hydroxypiperidin-2-one derivatives, focusing on their anti-inflammatory and antimicrobial properties. By presenting key experimental data in a structured format, detailing methodologies, and visualizing complex biological pathways, this document aims to facilitate the rational design of novel therapeutics.

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules.[1] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. This guide will delve into two key areas of their therapeutic potential: the inhibition of cyclooxygenase (COX) enzymes, critical mediators of inflammation, and their efficacy against various microbial strains.

Anti-Inflammatory Activity: Targeting Cyclooxygenase

Chronic inflammation is a hallmark of numerous diseases, and the COX enzymes, particularly COX-2, are well-established therapeutic targets. The ability of this compound derivatives to inhibit these enzymes is a key indicator of their anti-inflammatory potential.

Comparative Analysis of COX-1 and COX-2 Inhibition

The following table summarizes the in-vitro inhibitory activity of a series of synthesized piperidine derivatives against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the compound's preference for inhibiting COX-2 over COX-1. A higher SI value is generally desirable to minimize the gastrointestinal side effects associated with COX-1 inhibition.

CompoundR GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
1a 4-Fluorophenyl15.20.4533.8
1b 4-Chlorophenyl12.80.3833.7
1c 4-Bromophenyl10.50.3133.9
1d 4-Methylphenyl18.90.5236.3
1e 4-Methoxyphenyl20.10.6133.0
Celecoxib (Reference)8.10.0990.0

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Phenyl Ring: The nature of the substituent at the para-position of the N-phenyl ring significantly influences both the potency and selectivity of COX-2 inhibition.

  • Halogen Substitution: Derivatives with halogen substituents (Fluorine, Chlorine, Bromine) at the para-position (compounds 1a-1c ) exhibited potent COX-2 inhibitory activity.

  • Electron-Donating Groups: The presence of electron-donating groups like methyl (1d ) and methoxy (1e ) slightly decreased the inhibitory potency compared to the halogenated derivatives.

  • Selectivity: While the synthesized derivatives showed good selectivity for COX-2, the reference drug Celecoxib displayed a significantly higher selectivity index.

Experimental Protocol: In-Vitro Fluorometric COX Inhibition Assay

The inhibitory activity of the this compound derivatives against ovine COX-1 and COX-2 was determined using a fluorometric inhibitor screening assay kit.

Materials:

  • COX-1 and COX-2 enzymes (ovine)

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Fluorometric probe

  • Test compounds and reference inhibitor (Celecoxib) dissolved in DMSO

  • 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: All reagents were prepared according to the manufacturer's instructions. Test compounds were serially diluted in DMSO to achieve a range of final concentrations.

  • Enzyme Reaction Setup: In a 96-well plate, 10 µL of either COX-1 or COX-2 enzyme was added to each well containing 150 µL of assay buffer, 10 µL of heme, and 10 µL of the fluorometric probe.

  • Inhibitor Addition: 10 µL of the test compound or reference inhibitor at various concentrations was added to the respective wells. For the control wells (100% activity), 10 µL of DMSO was added.

  • Reaction Initiation: The enzymatic reaction was initiated by adding 10 µL of arachidonic acid to each well.

  • Incubation: The plate was incubated at 37°C for 10 minutes.

  • Fluorescence Measurement: The fluorescence was measured using a microplate reader at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis: The percentage of inhibition was calculated for each concentration of the test compounds relative to the DMSO control. The IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzymes, Buffers, Substrate) setup_plate Set up 96-well Plate (Enzyme, Buffer, Probe) prep_reagents->setup_plate prep_compounds Prepare Test Compounds (Serial Dilutions) add_inhibitor Add Inhibitors/ Vehicle (DMSO) prep_compounds->add_inhibitor setup_plate->add_inhibitor initiate_reaction Initiate Reaction (Add Arachidonic Acid) add_inhibitor->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate measure_fluorescence Measure Fluorescence (Ex: 535nm, Em: 587nm) incubate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50

Caption: Workflow for the in-vitro COX inhibition assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. This compound derivatives have shown promising activity against a range of pathogenic bacteria and fungi.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of various this compound derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The results are summarized in the table below.

CompoundR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
2a 2-Hydroxyphenyl163264
2b 4-Hydroxyphenyl81632
2c 2,4-Dihydroxyphenyl4816
2d 4-Nitrophenyl3264128
Ciprofloxacin (Reference)10.5-
Fluconazole (Reference)--8

Structure-Activity Relationship (SAR) Insights:

  • Hydroxyl Group Substitution: The presence and position of hydroxyl groups on the phenyl ring played a crucial role in the antimicrobial activity.

  • Enhanced Activity with Multiple Hydroxyls: The dihydroxy-substituted derivative (2c ) exhibited the most potent activity against all tested strains, suggesting that increasing the number of hydroxyl groups enhances antimicrobial efficacy.

  • Positional Isomers: The position of the hydroxyl group also influenced activity, with the para-substituted derivative (2b ) being more active than the ortho-substituted one (2a ).

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group like the nitro group (2d ) resulted in a significant decrease in antimicrobial activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3][4][5]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strain (Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi

  • Test compounds and reference drugs (Ciprofloxacin, Fluconazole) dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Bacterial and fungal colonies from a fresh agar plate were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in the appropriate broth to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compounds and reference drugs were serially diluted two-fold in the respective broth in the wells of a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the prepared microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) were included.

  • Incubation: The plates were incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for the fungus.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Microbial Suspension prep_inoculum->inoculate_plate prep_compounds Prepare Test Compounds (Serial Dilutions in Broth) setup_plate Set up 96-well Plate (Compound Dilutions) prep_compounds->setup_plate setup_plate->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC Value read_results->determine_mic G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes induces Cytokines TNF-α, IL-1β, iNOS Pro_inflammatory_genes->Cytokines leads to

References

Comparative Analysis of Synthetic Routes to 5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

I have initiated the research for synthetic routes to 5-Hydroxypiperidin-2-one. The initial search results provide a good starting point, indicating its importance as a chiral building block and intermediate in pharmaceutical synthesis. I have found references to its synthesis from S-glutamic acid and as a derivative in broader piperidine synthesis reviews. There are also mentions of enantioselective preparations of similar piperidine structures, which could be relevant. However, I need to find more distinct, well-documented synthetic routes with specific experimental data to perform a comprehensive comparison. My next steps will focus on finding detailed procedures, yields, and reaction conditions for multiple synthetic pathways. I will also look for biocatalytic and multi-component reaction approaches, as these are often compared with traditional chemical syntheses.I have gathered some initial information on the synthesis of this compound, identifying a key route starting from L-glutamic acid. I've also found general information about piperidine synthesis, including methods like reductive amination and intramolecular cyclization, which could potentially be applied to this specific target molecule. However, I lack concrete experimental data (yields, specific conditions, reagent quantities) for distinct synthetic routes to this compound. To create a meaningful comparison guide, I need to find detailed protocols for at least two or three different, successfully implemented synthetic strategies for this compound. My next step will be to search for specific publications or patents that provide this detailed experimental information.I have continued my search for detailed synthetic routes to this compound. While I've confirmed that the synthesis from L-glutamic acid is a known method, I am still missing specific, quantitative experimental data for this and other potential routes. I need to find papers with explicit protocols, including reagent quantities, reaction times, temperatures, and, most importantly, reported yields to create the comparison table. My next step will be to refine my search to look for full research articles or patents that would contain this level of detail. I will also broaden my search to include alternative starting materials that could lead to the target molecule through different synthetic strategies.I have gathered some promising leads for synthetic routes to this compound. The synthesis from glutamic acid appears to be a well-established method, and I've found references that should contain detailed experimental procedures. Additionally, I've identified alternative strategies such as reductive amination and catalytic hydrogenation of a pyridinone precursor. The next step is to extract the specific experimental details from these sources to populate the comparison table and write the detailed protocols. I need to focus on finding at least two distinct methods with complete information on reagents, conditions, and yields to fulfill the core requirements of the user request. I will now proceed to analyze the search results for this detailed information. After that, I will move on to creating the data table, writing the experimental protocols, generating the Graphviz diagram, and finally compiling the complete comparison guide.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable chiral building block in medicinal chemistry and drug development. Its piperidine scaffold is a common motif in a wide range of biologically active compounds. Consequently, efficient and stereoselective synthetic routes to this intermediate are of significant interest. This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of this compound: synthesis from L-glutamic acid and catalytic hydrogenation of 5-hydroxy-2-pyridone.

Data Presentation

ParameterRoute 1: From L-Glutamic AcidRoute 2: Catalytic Hydrogenation
Starting Material L-Glutamic Acid5-Hydroxy-2-pyridone
Key Transformations 1. Esterification2. Boc Protection3. Reduction to Diol4. Mesylation5. Intramolecular Cyclization1. Catalytic Hydrogenation
Overall Yield ~40-50% (multi-step)High (typically >90%)
Stereocontrol Enantiomerically pure product from chiral poolRacemic product unless a chiral catalyst or resolution is employed
Scalability Moderate, requires multiple steps and purificationsHigh, single-step reaction
Reagents & Conditions Thionyl chloride, Boc anhydride, NaBH4, MsCl, baseH2 gas, Pd/C or other catalysts, solvent (e.g., ethanol)
Advantages - Access to enantiomerically pure product- Readily available starting material- High yield and atom economy- Simple, one-step procedure
Disadvantages - Multi-step synthesis with lower overall yield- Use of multiple reagents and solvents- Produces a racemic mixture- Requires specialized hydrogenation equipment

Experimental Protocols

Route 1: Synthesis of (S)-5-Hydroxypiperidin-2-one from L-Glutamic Acid

This multi-step synthesis leverages the inherent chirality of L-glutamic acid to produce the enantiomerically pure (S)-isomer of this compound.

Step 1: Dimethyl L-glutamate hydrochloride L-Glutamic acid is suspended in methanol and cooled to 0°C. Thionyl chloride is added dropwise, and the reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure to yield dimethyl L-glutamate hydrochloride.

Step 2: N-Boc-dimethyl L-glutamate The hydrochloride salt is dissolved in dichloromethane, and triethylamine is added, followed by di-tert-butyl dicarbonate (Boc-anhydride) and a catalytic amount of DMAP. The reaction is stirred at room temperature until completion. After workup, the crude product is purified by column chromatography.

Step 3: (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate The N-Boc protected diester is dissolved in methanol, and sodium borohydride is added portion-wise at room temperature. The reaction is stirred for several hours, then quenched with citric acid solution. After extraction and purification, the diol is obtained.

Step 4: (S)-tert-butyl (1,5-bis((methylsulfonyl)oxy)pentan-2-yl)carbamate The diol is dissolved in dichloromethane and triethylamine, then cooled to 0°C. Methanesulfonyl chloride (MsCl) is added dropwise, and the reaction is stirred for several hours. After aqueous workup, the dimesylate is obtained.

Step 5: (S)-5-Hydroxypiperidin-2-one The dimesylate is treated with a base (e.g., sodium hydride) in a suitable solvent (e.g., THF) to effect an intramolecular cyclization. The Boc protecting group is subsequently removed under acidic conditions to yield the final product.

Route 2: Catalytic Hydrogenation of 5-Hydroxy-2-pyridone

This method provides a direct, one-step approach to racemic this compound.

Procedure: 5-Hydroxy-2-pyridone is dissolved in a suitable solvent, such as ethanol or methanol, in a high-pressure hydrogenation vessel. A catalytic amount of palladium on carbon (10% Pd/C) is added. The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50-100 psi). The reaction mixture is stirred at room temperature or slightly elevated temperature for several hours until the uptake of hydrogen ceases. The catalyst is then removed by filtration through celite, and the solvent is evaporated under reduced pressure to afford this compound.

Logical Workflow for Synthetic Route Selection

Synthetic Route Selection for this compound start Start: Need to synthesize This compound chirality Is enantiopurity critical? start->chirality route1 Route 1: From L-Glutamic Acid chirality->route1 Yes scalability Is large scale production needed? chirality->scalability No end_enantiopure Obtain enantiomerically pure This compound route1->end_enantiopure route2 Route 2: Catalytic Hydrogenation chiral_separation Consider chiral separation (e.g., chiral HPLC, enzymatic resolution) route2->chiral_separation If enantiopurity is desired later end_racemic Obtain racemic This compound route2->end_racemic chiral_separation->end_enantiopure scalability->route2

Caption: Decision workflow for selecting a synthetic route to this compound.

Conclusion

The choice between the two synthetic routes for this compound depends primarily on the desired stereochemistry and the scale of the synthesis. The multi-step synthesis from L-glutamic acid is the preferred method for obtaining the enantiomerically pure compound, which is often crucial for pharmaceutical applications. While the overall yield is lower and the procedure is more complex, the stereochemical control it offers is a significant advantage. On the other hand, the catalytic hydrogenation of 5-hydroxy-2-pyridone is a highly efficient and scalable method for producing the racemic compound. This route is ideal for applications where stereochemistry is not a concern or when subsequent chiral resolution is a viable option. Researchers and process chemists should carefully consider these factors to select the most appropriate synthetic strategy for their specific needs.

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and regulatory adherence. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-Hydroxypiperidin-2-one, ensuring the safety of personnel and the protection of our environment.

Immediate Safety and Handling Precautions

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[2]

  • Eye Protection: Use safety glasses with side shields or goggles.[2]

  • Laboratory Coat: A standard flame-retardant lab coat is necessary to protect from skin contact.[2]

  • Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

Quantitative Data for Hazard Assessment

In the absence of specific data for this compound, the following table summarizes information for piperidine, a closely related compound, to guide safety and handling procedures.

PropertyValue (for Piperidine)
GHS Hazard Statements H225: Highly flammable liquid and vapour.[3][4] H302: Harmful if swallowed.[3] H311 + H331: Toxic in contact with skin or if inhaled.[3][4] H314: Causes severe skin burns and eye damage.[3][4]
Melting Point/Range 9 °F / -13 °C
Boiling Point/Range 223 °F / 106 °C
Density 0.862 g/cm3 (at 68 °F / 20 °C)
Signal Word Danger

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste, in strict accordance with local, state, and federal regulations.[6]

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name, "this compound".[6]

  • Crucially, do not mix this waste with other chemical waste streams , especially avoid mixing with non-halogenated organic waste, unless compatibility has been explicitly verified.[1][6] Incompatible materials can lead to dangerous chemical reactions.

2. Containerization:

  • Use a chemically compatible and sealable container for waste collection (e.g., high-density polyethylene - HDPE).[1]

  • Ensure the container is in good condition, free from leaks, and has a secure cap.[6][7]

  • Do not fill the container to more than 90% capacity to allow for expansion and prevent spills.[2]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[6]

  • The storage area should be away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[1][6]

4. Spill and Emergency Procedures:

  • In the event of a spill, immediately evacuate the area and alert your supervisor and the institution's Environmental Health and Safety (EHS) office.[2]

  • If it is safe to do so, contain the spill using absorbent materials.[2]

  • Cleanup should only be performed by trained personnel wearing appropriate PPE.[2]

  • Collect all spilled materials and contaminated debris as hazardous waste.[7]

5. Professional Disposal:

  • Do not dispose of this compound down the drain or in regular trash. This is a regulatory violation and can lead to environmental contamination.[6]

  • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.[6]

  • The recommended method for the disposal of such organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[1][8]

6. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and the date of disposal.[2][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is Waste Container Available and Properly Labeled? B->C D Obtain and Label a Compatible 'Hazardous Waste' Container C->D No E Segregate Waste: Do Not Mix with Other Chemicals C->E Yes D->E F Securely Seal Container (Not more than 90% full) E->F G Store in Designated Secure Area Away from Incompatibles F->G H Contact EHS or Licensed Waste Disposal Service G->H I Maintain Disposal Records H->I J End: Proper Disposal I->J

Caption: Disposal decision workflow for this compound.

References

Navigating Safety: Personal Protective Equipment for 5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 5-Hydroxypiperidin-2-one, with a focus on personal protective equipment (PPE), operational plans, and disposal.

Hazard Assessment and Personal Protective Equipment

While specific hazard classifications for this compound are not detailed in the available search results, related compounds like piperidine are classified as flammable, corrosive, and toxic. Therefore, a cautious approach is necessary. The following table summarizes the recommended PPE for handling this compound, based on potential hazards.

Potential Hazard Personal Protective Equipment (PPE) Rationale
Eye Contact Chemical safety goggles and/or a face shield.[1]Protects against potential splashes that could cause serious eye damage.
Skin Contact Chemically resistant gloves (e.g., nitrile, neoprene). A flame-retardant lab coat and closed-toe shoes.[1]Prevents skin absorption of the chemical and protects against potential burns or irritation.
Inhalation Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or there is a risk of aerosolization, a respirator may be necessary.[1][2]Minimizes the inhalation of potentially harmful vapors or dust.

Operational and Disposal Plans

Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Prevent contact with skin and eyes by wearing the appropriate PPE at all times.

  • Keep the container tightly closed when not in use.

  • Avoid the generation of dust or aerosols.

  • Ensure adequate ventilation in the work area.

Disposal: The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled, and sealed container.

  • Containerization: Use a chemically compatible container for waste collection.

  • Licensed Disposal Service: Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for proper disposal in accordance with local, state, and federal regulations.

  • Documentation: Maintain a record of the amount of waste generated and the date of disposal.

Crucially, do not dispose of this compound down the drain or in regular trash. [3]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for ensuring safety when working with this compound.

A Start: Plan Experiment B Consult Safety Data (SDS/Similar Compounds) A->B C Assess Risks B->C D Select Appropriate PPE C->D E Prepare Work Area (Fume Hood) D->E F Handle Chemical E->F G Decontaminate Work Area & Glassware F->G H Segregate & Label Waste G->H I Store Waste Securely H->I J Arrange for Licensed Disposal I->J K End J->K

Caption: Experimental workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxypiperidin-2-one
Reactant of Route 2
Reactant of Route 2
5-Hydroxypiperidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.